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9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane Documentation Hub

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  • Product: 9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane
  • CAS: 2126159-81-5

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Applications of 9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane

Executive Summary In modern medicinal chemistry, the transition from planar, heteroaromatic-heavy molecules to complex, three-dimensional architectures is a critical strategy for improving clinical success rates. As a Se...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the transition from planar, heteroaromatic-heavy molecules to complex, three-dimensional architectures is a critical strategy for improving clinical success rates. As a Senior Application Scientist, I frequently evaluate novel building blocks that enable this structural paradigm shift. 9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane (CAS: 2126159-81-5)[1] represents a highly versatile, orthogonally protected spirocyclic scaffold.

Structurally, this compound is a spiro[pyrrolidine-3,2'-morpholine] derivative. It features a secondary amine in the pyrrolidine ring (position 2) and a benzyl-protected tertiary amine in the morpholine ring (position 9). This guide provides an in-depth analysis of its physicochemical properties, the mechanistic rationale for its integration into drug discovery pipelines, and self-validating experimental protocols for its analytical characterization and synthetic functionalization.

Structural & Physicochemical Profiling

Understanding the baseline physicochemical properties of a spirocyclic building block is essential for predicting its behavior in downstream biological assays and pharmacokinetic models. The spiro-fusion inherently increases the fraction of sp³-hybridized carbons (Fsp³), a metric strongly correlated with clinical progression.

Below is the consolidated physicochemical profile of the scaffold:

Physicochemical PropertyValue / Description
IUPAC Name 9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane
CAS Registry Number 2126159-81-5
Molecular Formula C₁₅H₂₂N₂O
Molecular Weight 246.35 g/mol
Core Architecture Spiro[pyrrolidine-3,2'-morpholine]
Fraction of sp³ Carbons (Fsp³) 0.60 (9 out of 15 carbons)
Hydrogen Bond Donors (HBD) 1 (Secondary pyrrolidine amine)
Hydrogen Bond Acceptors (HBA) 3 (N2, O6, N9)
Topological Polar Surface Area (TPSA) ~24.5 Ų
Orthogonal Reactivity Sites Free N2 (amine), Protected N9 (benzyl)

Mechanistic Rationale in Drug Design

The strategic selection of 9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane is driven by three core mechanistic advantages:

  • Conformational Restriction and Entropic Optimization: Spiro scaffolds possess inherent three-dimensionality, which restricts the vector projection of appended pharmacophores[2]. By locking the molecule into a specific conformation, the entropic penalty typically incurred upon binding to a target protein is significantly reduced, often leading to enhanced target affinity [2][3].

  • Solubility Enhancement via Crystal Lattice Disruption: Planar aromatic rings tend to stack efficiently in the solid state via

    
     interactions, resulting in high crystal lattice energies and poor aqueous solubility. The out-of-plane spiro-fusion of the pyrrolidine and morpholine rings disrupts this stacking, lowering the melting point and enhancing thermodynamic solubility.
    
  • Orthogonal Synthetic Handles: The presence of a free secondary amine (N2) allows for immediate functionalization (e.g., amide coupling, SNAr, or reductive amination). The benzyl group at N9 is chemically robust to basic and mildly acidic conditions, ensuring that the morpholine nitrogen remains unreactive until selectively unmasked via catalytic hydrogenolysis.

Analytical & Experimental Protocols

To ensure scientific integrity, all workflows utilizing this scaffold must be self-validating. Below are the field-proven protocols for characterizing and functionalizing this molecule.

Self-Validating LogD₇.₄ Determination via LC-MS/MS

Computational predictions of lipophilicity (LogP/LogD) often fail for spirocycles due to unpredictable internal hydrogen bonding and transannular electrostatic effects between the two heteroatom-rich rings. Therefore, an empirical shake-flask method coupled with LC-MS/MS is mandatory.

Causality Check: We employ a shake-flask method rather than a chromatographic (HPLC) approximation because the basicity (pKa) of the two nitrogens is heavily influenced by their spiro-proximity, which can cause anomalous retention times on C18 columns. Propranolol is included as an internal reference to validate the phase separation and MS response.

Step-by-Step Methodology:

  • System Preparation: Prepare a 10 mM stock solution of 9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane and a 10 mM stock of Propranolol (reference standard) in LC-MS grade DMSO.

  • Biphasic Equilibration: In a 2 mL deep-well plate, add 10 µL of the compound stock to 490 µL of 1-octanol and 500 µL of PBS (pH 7.4). Repeat in a separate well for Propranolol.

  • Mechanical Agitation: Seal the plate and agitate on a mechanical shaker at 1,000 rpm for 60 minutes at 25°C to ensure complete thermodynamic partitioning.

  • Phase Isolation: Centrifuge the plate at 3,000 × g for 15 minutes to break any micro-emulsions. Self-Validation Step: Visually confirm a crisp meniscus between the octanol (top) and aqueous (bottom) layers.

  • Sampling & Dilution: Carefully extract 10 µL from the octanol layer and dilute into 990 µL of Methanol. Extract 50 µL from the aqueous layer and dilute into 450 µL of Methanol.

  • LC-MS/MS Quantification: Inject samples onto a C18 column using a rapid gradient (Water/Acetonitrile with 0.1% Formic Acid). Monitor the parent mass transitions (e.g., [M+H]⁺ 247.1 -> fragment).

  • Data Validation: Calculate the LogD. The assay is only considered valid if the LogD of Propranolol falls within the established literature range (1.10 ± 0.15).

LogD_Workflow A Compound & Reference (Propranolol) Prep B Octanol/Buffer (pH 7.4) Partitioning A->B Add to biphasic system C Mechanical Shaking (1 h, 25°C) B->C Equilibration D Phase Separation (Centrifugation) C->D Phase isolation E LC-MS/MS Quantification D->E Aliquot sampling F LogD Calculation & Validation Check E->F Data analysis

Figure 1: Self-validating LC-MS/MS workflow for LogD7.4 determination using a reference standard.

Orthogonal Deprotection and Functionalization

To build complex drug candidates, the spiro scaffold must be functionalized sequentially.

Causality Check: For the initial amide coupling at N2, we utilize HATU and DIPEA. Spirocyclic amines can exhibit significant steric hindrance depending on the substituent trajectory; HATU generates a highly reactive 7-azabenzotriazole active ester that overcomes this steric bulk, preventing low yields associated with standard EDC/HOBt couplings.

Step-by-Step Methodology:

  • N2 Amide Coupling: Dissolve the desired carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir for 10 minutes at room temperature to pre-form the active ester.

  • Scaffold Addition: Add 9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane (1.0 eq) to the mixture. Stir for 2 hours.

  • Workup: Quench with saturated NaHCO₃, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to yield the N2-functionalized intermediate.

  • N9 Benzyl Deprotection (Hydrogenolysis): Dissolve the intermediate in Methanol. Add 10% Pd/C (0.1 eq by weight). Self-Validation Step: Purge the reaction flask three times with Nitrogen before introducing Hydrogen to prevent auto-ignition.

  • Hydrogenation: Stir under a Hydrogen atmosphere (balloon, 1 atm) at room temperature for 12 hours. Monitor completion via LC-MS (disappearance of the benzyl group mass, -90 Da).

  • Filtration: Filter the suspension through a pad of Celite to remove the palladium catalyst, washing thoroughly with Methanol. Concentrate to yield the free N9 amine, ready for secondary functionalization.

Synthetic_Workflow A 9-Benzyl-7-methyl-6-oxa- 2,9-diazaspiro[4.5]decane B Amide Coupling at N2 (HATU, DIPEA) A->B Electrophile addition C N2-Functionalized Intermediate B->C Yields D Hydrogenolysis of N9-Benzyl (Pd/C, H2) C->D Deprotection E Free N9 Amine Intermediate D->E Yields F Secondary Functionalization (e.g., Reductive Amination) E->F Final derivatization

Figure 2: Orthogonal functionalization workflow exploiting the spirocyclic N2 and N9 amines.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Proportion of sp3-hybridized Carbon Atoms and their Impact on Drug Discovery. Journal of Medicinal Chemistry, 52(21), 6752–6756. URL:[Link]

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682. URL:[Link]

Sources

Exploratory

The Therapeutic Potential and Synthetic Utility of 6-Oxa-2,9-diazaspiro[4.5]decane Scaffolds in Modern Drug Discovery

Executive Summary Modern medicinal chemistry has increasingly shifted away from planar, sp²-rich aromatic rings toward structurally complex, sp³-rich three-dimensional scaffolds. This "escape from flatland" improves phys...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Modern medicinal chemistry has increasingly shifted away from planar, sp²-rich aromatic rings toward structurally complex, sp³-rich three-dimensional scaffolds. This "escape from flatland" improves physicochemical properties, enhances target selectivity, and reduces off-target promiscuity. Among these emerging structures, the 6-oxa-2,9-diazaspiro[4.5]decane scaffold stands out. By combining two orthogonal nitrogen vectors with a hydrogen-bond-accepting oxygen atom in a rigid spirocyclic framework, this core offers immense potential across targeted protein degradation, allosteric kinase inhibition, and central nervous system (CNS) drug discovery.

Structural Rationale: Escaping Flatland

The 6-oxa-2,9-diazaspiro[4.5]decane core serves as a conformationally constrained bioisostere for traditional saturated heterocycles like piperazine. The spirocyclic center locks the molecule into a highly defined 3D geometry. This rigidity is thermodynamically advantageous: when the scaffold binds to a biological target, it incurs a significantly lower conformational entropy penalty compared to flexible linear or monocyclic analogs. Furthermore, the presence of the oxa- substitution introduces a critical hydrogen-bond acceptor, modulating the molecule's overall lipophilicity (logD) and improving aqueous solubility without sacrificing membrane permeability.

Key Therapeutic Applications & Target Validation

Targeted Protein Degradation (PROTACs)

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that hijack the ubiquitin-proteasome system to degrade disease-causing proteins. The linker connecting the target-binding ligand and the E3 ligase ligand is crucial for the formation of a stable ternary complex[1]. The 6-oxa-2,9-diazaspiro[4.5]decane scaffold is actively utilized by the global drug discovery community as a rigid linker and protein degrader building block[1]. Its rigidity precisely controls the spatial distance and vector orientation between the two protein targets, minimizing the entropic cost of ternary complex formation and driving efficient ubiquitination[1].

G Target Target Protein (e.g., SHP2) Scaffold 6-oxa-2,9-diazaspiro[4.5]decane (Rigid Linker) Target->Scaffold Binding Complex Ternary Complex Formation Scaffold->Complex E3 E3 Ligase (e.g., Cereblon) E3->Scaffold Binding Degradation Proteasomal Degradation Complex->Degradation Ubiquitination

Fig 1. Mechanistic workflow of PROTAC ternary complex formation using the spirocyclic scaffold.

Allosteric Inhibition in Oncology (e.g., SHP2)

SHP2 (Src homology region 2 domain-containing phosphatase 2) is a critical node in the RAS/MAPK signaling pathway and a major target in oncology. Pharmaceutical companies have extensively patented SHP2 inhibitors that exploit the 6-oxa-2,9-diazaspiro[4.5]decane scaffold[2]. The unique 3D topology of the spirocycle allows these molecules to act as allosteric modulators, wedging into the auto-inhibited conformation of SHP2 and preventing its activation[2].

CNS Drug Discovery

Developing drugs for the central nervous system requires strict control over blood-brain barrier (BBB) permeability. High-throughput computational and synthetic approaches have identified 6-oxa-2,9-diazaspiro[4.5]decane derivatives as highly desirable lead-like scaffolds for CNS targets[3]. Their high fraction of sp³ carbons (Fsp³) and optimized logD profiles significantly improve their calculated logBBB and PAMPA absorption metrics, reducing the attrition rates typically seen in late-stage CNS drug development[3].

Quantitative Data: Physicochemical Profiling

The following table summarizes the theoretical and observed physicochemical advantages of the 6-oxa-2,9-diazaspiro[4.5]decane scaffold compared to standard planar analogs.

Scaffold TypeFraction sp³ (Fsp³)H-Bond AcceptorsExit VectorsConformational Entropy PenaltyPrimary Therapeutic Utility
Piperazine 0.00 (Core)22 (Linear)HighGeneral Pharmacophore
2,9-diazaspiro[4.5]decane 1.0022 (Orthogonal)LowKinase Inhibition
6-oxa-2,9-diazaspiro[4.5]decane 1.0032 (Orthogonal)Very LowPROTACs, CNS, SHP2

Synthetic Methodologies & Protocols

De Novo Solution-Phase Synthesis

Recent advancements in transition-metal-free chemistry have enabled the facile, one-pot construction of 6-oxa-spiro[4.5]decane skeletons. A breakthrough 2024 methodology merges the ring-opening of benzo[c]oxepines with formal 1,2-oxygen migration reactions, allowing for the rapid assembly of these complex derivatives with high diastereoselectivity[4].

Solid-Phase Organic Synthesis (SPOS) for Combinatorial Libraries

To leverage this scaffold for high-throughput screening, Solid-Phase Organic Synthesis (SPOS) is employed. The scaffold's two secondary amines allow for orthogonal diversification, generating vast combinatorial libraries[5].

SPOS Resin 2-Chlorotrityl Chloride Resin Attach Scaffold Attachment (DIPEA, DCM/DMF) Resin->Attach Div1 Primary Diversification (N2 Position) Attach->Div1 Div2 Secondary Diversification (N9 Position) Div1->Div2 Cleavage TFA Cleavage (Product Release) Div2->Cleavage

Fig 2. Solid-Phase Organic Synthesis (SPOS) workflow for spirocyclic library generation.

Experimental Protocol: SPOS Attachment and Self-Validating Cleavage

The following methodology details the robust attachment and subsequent release of the 6-oxa-2,9-diazaspiro[4.5]decane core using a 2-chlorotrityl chloride resin[5].

Step 1: Resin Swelling

  • Procedure: Suspend 1.0 g of 2-chlorotrityl chloride resin (loading ~1.2 mmol/g) in 10 mL of anhydrous dichloromethane (DCM) for 30 minutes. Drain the solvent.

  • Causality & Rationale: Swelling the cross-linked polystyrene matrix is critical. It expands the polymer network, exposing the sterically hindered trityl chloride reactive sites to the incoming scaffold, ensuring maximum loading efficiency.

Step 2: Scaffold Loading

  • Procedure: Dissolve 4.8 mmol (4 eq) of 6-oxa-2,9-diazaspiro[4.5]decane and 9.6 mmol (8 eq) of N,N-Diisopropylethylamine (DIPEA) in a 4:1 mixture of anhydrous DCM/DMF. Add to the resin and agitate at room temperature for 4 hours. Drain and wash sequentially with DCM, DMF, and Methanol (3 x 10 mL each).

  • Causality & Rationale: The spirocyclic scaffold acts as a nucleophile. DIPEA is strictly required to act as a non-nucleophilic base; it neutralizes the HCl byproduct generated during the nucleophilic attack on the trityl chloride, driving the equilibrium forward and preventing the protonation of the scaffold's secondary amines. The final methanol wash caps any unreacted trityl chloride sites, preventing side reactions during subsequent library diversification.

Step 3: Self-Validating Cleavage

  • Procedure: Treat a 50 mg analytical aliquot of the loaded resin with 1 mL of a cleavage cocktail consisting of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% Water for 2 hours. Filter the resin and concentrate the filtrate under reduced pressure.

  • Causality & Rationale: The acid-labile nature of the 2-chlorotrityl linker allows for product release under conditions that preserve most functional groups. TIS and water are mandatory scavengers; they trap the highly reactive trityl carbocations generated during cleavage, physically preventing them from re-alkylating the electron-rich nitrogen atoms of the released spirocycle.

  • Validation Checkpoint: Analyze the concentrated filtrate via LC-MS. The detection of the precise[M+H]+ mass of the 6-oxa-2,9-diazaspiro[4.5]decane derivative confirms successful loading and validates the integrity of the solid-phase system before committing to bulk library generation.

References

  • Title: Design the Perfect PROTAC® | Source: Sigma-Aldrich | URL
  • Title: SHP2 INHIBITORS - European Patent Office - EP 3772513 A1 | Source: Googleapis.
  • Title: Realisation of CNS-relevant Molecular Scaffolds Using an Integrated Computational and Synthetic Approach | Source: White Rose eTheses Online | URL
  • Title: Synthesis of 6-oxa-Spiro[4.
  • Title: Application Notes & Protocols: 6,7-Diazaspiro[4.

Sources

Foundational

Escaping Flatland: Structural and Physicochemical Analysis of 9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane in Modern Drug Discovery

Executive Summary: The "Escape from Flatland" Paradigm Historically, high-throughput screening libraries were dominated by planar, sp²-hybridized aromatic compounds due to their synthetic accessibility. However, this ove...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Escape from Flatland" Paradigm

Historically, high-throughput screening libraries were dominated by planar, sp²-hybridized aromatic compounds due to their synthetic accessibility. However, this over-reliance on 2D architectures often leads to poor physicochemical properties, high cytochrome P450 (CYP) liability, and significant clinical attrition [1]. The modern medicinal chemistry paradigm emphasizes "escaping flatland" by incorporating sp³-rich, three-dimensional scaffolds to improve target vectorization and metabolic stability [2].

9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane represents a premier example of this shift. As a highly functionalized spirocyclic scaffold, it serves as a conformationally restricted bioisostere for piperazine and morpholine. By projecting its substituents into distinct 3D vectors, this scaffold enhances binding specificity while its inherent steric bulk shields vulnerable heteroatoms from oxidative metabolism.

Structural Deconstruction & Physicochemical Profiling

The core architecture of the molecule is 6-oxa-2,9-diazaspiro[4.5]decane , which consists of a pyrrolidine ring (5-membered) and a morpholine ring (6-membered) orthogonally fused at a single quaternary spiro carbon (C5).

  • Morpholine Ring (Positions 5-10): The sequence is O(6)–C(7)–C(8)–N(9)–C(10)–C(5). The spiro carbon acts as C2 of the morpholine system.

  • Pyrrolidine Ring (Positions 1-5): The sequence is C(1)–N(2)–C(3)–C(4)–C(5).

  • Substituents: A lipophilic benzyl group at N9 provides an anchor for π-π stacking or hydrophobic pocket interactions. A methyl group at C7 introduces a chiral center, further restricting the ring's conformational flexibility and allowing for stereospecific target engagement.

Quantitative Data: Predicted Physicochemical Properties

The following table summarizes the calculated properties of the molecule (Formula: C₁₅H₂₂N₂O), demonstrating its excellent drug-like profile.

PropertyValuePharmacological Significance
Molecular Weight (MW) 246.35 g/mol Well within Lipinski’s Rule of 5; ensures good oral bioavailability.
Fraction sp³ (Fsp³) 0.60 (9/15 carbons)Highly 3D structure (Fsp³ > 0.4 correlates with clinical success) [1].
Topological Polar Surface Area ~24.5 ŲExcellent membrane permeability; highly suitable for CNS penetration [3].
LogP (predicted) 2.1 - 2.4Optimal lipophilicity for balancing aqueous solubility and lipid permeability.
Hydrogen Bond Donors (HBD) 1 (Secondary amine at N2)Minimizes desolvation penalty upon target binding.
Hydrogen Bond Acceptors (HBA) 3 (N2, N9, O6)Facilitates key interactions with target kinase/receptor hinges.

Synthesis Strategy & Mechanistic Pathways

The synthesis of highly congested spirocycles requires precise control over ring-closing thermodynamics. The methodology below details a self-validating, 5-step protocol starting from a commercially available pyrrolidinone.

Step-by-Step Methodology: Morpholine-Pyrrolidine Spiro-Fusion
  • Corey-Chaykovsky Epoxidation:

    • Protocol: To a suspension of NaH in anhydrous DMSO, add trimethylsulfoxonium iodide (Me₃S(O)I) and stir for 30 min to generate the sulfur ylide. Add 1-Boc-3-pyrrolidinone.

    • Causality: The ylide attacks the sterically hindered ketone, followed by intramolecular displacement of DMSO, reliably forming the terminal spiro-epoxide (1-Boc-1-oxa-5-azaspiro[1]heptane).

  • Regioselective Ring Opening:

    • Protocol: Reflux the spiro-epoxide with benzylamine (BnNH₂) in ethanol for 12 hours.

    • Causality: The primary amine attacks the less sterically hindered exocyclic methylene (C10), yielding a tertiary alcohol at C5 and establishing the N9-benzyl linkage.

  • Amidation (Bridge Assembly):

    • Protocol: React the resulting amino-alcohol with 2-chloropropanoyl chloride and DIPEA in dichloromethane (DCM) at 0°C.

    • Causality: This step installs the C7-C8 bridge. The methyl group is inherently positioned at C7, while the alpha-chloro group serves as the leaving group for the subsequent cyclization.

  • Intramolecular Etherification (Cyclization):

    • Protocol: Treat the chloroamide intermediate with NaH in THF at reflux.

    • Causality: Deprotonation of the C5 tertiary alcohol creates a strong alkoxide nucleophile that displaces the chloride at C7 via an Sₙ2 mechanism, closing the morpholin-3-one ring.

  • Reduction & Deprotection:

    • Protocol: Reduce the C8 amide carbonyl to a methylene using Borane-THF (BH₃·THF) complex. Finally, remove the Boc protecting group at N2 using 20% TFA in DCM to yield the target molecule.

Synthesis A 1-Boc-3-pyrrolidinone B Spiro-epoxide Intermediate A->B Me3S(O)I, NaH (Corey-Chaykovsky) C Amino Alcohol (Ring Opening) B->C Benzylamine EtOH, Heat D Chloroamide Formation C->D 2-Chloropropanoyl chloride DIPEA, DCM E Morpholin-3-one (Cyclization) D->E NaH, THF (Intramolecular Etherification) F Target Molecule (Reduction & Deprotection) E->F 1. BH3-THF 2. TFA/DCM

Caption: 5-step synthetic workflow for 9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane.

Analytical Characterization (Self-Validating Protocols)

To ensure scientific integrity, the synthesized scaffold must be subjected to a rigorous, self-validating analytical workflow.

LC-MS Validation Protocol
  • Method: Reverse-phase C18 column, gradient elution (5-95% MeCN in H₂O with 0.1% formic acid), ESI+ mode.

  • Diagnostic Logic: The intact mass must appear at m/z 247.18[M+H]⁺ . A highly diagnostic fragmentation event is the loss of the benzyl group (tropylium ion, m/z 91), resulting in a stable spirocyclic fragment at m/z 156.10 . The presence of this fragment self-validates the N-benzyl substitution on the morpholine ring.

NMR Validation Protocol (¹H and ¹³C)
  • Method: 400 MHz spectrometer, CDCl₃ solvent.

  • Diagnostic Logic:

    • C7 Methyl Group: Must appear as a distinct doublet at ~1.15–1.25 ppm (J ≈ 6.5 Hz), confirming its attachment to a methine carbon.

    • Benzyl Anchor: The benzylic CH₂ protons will appear as an AB quartet at ~3.5 ppm due to the chiral environment induced by the C7 methyl group and the rigid spiro center.

    • Cyclization Confirmation: The disappearance of the broad singlet OH stretch (~3300 cm⁻¹ in IR) and the downfield shift of the C7 methine proton confirm the successful formation of the morpholine ether linkage.

Stereochemical Resolution

Because 2-chloropropanoyl chloride is typically used as a racemate, the cyclization yields a pair of diastereomers at C7. Separation is mandatorily performed using Chiral Supercritical Fluid Chromatography (SFC) . X-ray crystallography of the isolated enantiomers is required to definitively assign the (R) or (S) absolute configuration at C7 [4].

Pharmacological Relevance & Bioisosteric Applications

The integration of this spirocycle into a drug discovery pipeline operates on the principle of steric shielding and vectorization .

When used as a bioisostere for a flat piperazine ring, the orthogonal orientation of the pyrrolidine and morpholine rings forces the N2 and N9 substituents into distinct spatial quadrants. Furthermore, the spiro carbon (C5) and the methyl group (C7) create a dense steric cloud around the morpholine oxygen and nitrogen. This prevents CYP450 enzymes (particularly CYP3A4 and CYP2D6) from accessing the alpha-carbons, thereby shutting down common metabolic liabilities like N-dealkylation and alpha-oxidation.

Flatland Start Drug Scaffold Selection Flat 2D Planar Aromatic Rings (Low Fsp3 < 0.3) Start->Flat Spiro 3D Spirocyclic Core (High Fsp3 = 0.60) Start->Spiro Metab1 High CYP450 Liability Poor Aqueous Solubility Flat->Metab1 Metab2 Steric Shielding of Heteroatoms Enhanced Solubility & Vectorization Spiro->Metab2 Outcome1 Clinical Attrition (Toxicity / Poor PK) Metab1->Outcome1 Outcome2 Improved PK/PD Profile Clinical Success Metab2->Outcome2

Caption: Pharmacokinetic logic pathway demonstrating the "Escape from Flatland" advantage.

By transitioning from planar systems to 9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane, medicinal chemists can systematically engineer out metabolic weaknesses while exploring novel 3D chemical space for challenging targets such as protein-protein interactions (PPIs) and allosteric kinase domains.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756. URL:[Link]

  • Mayol-Llinàs, J. (2017). Realisation of CNS-relevant Molecular Scaffolds Using an Integrated Computational and Synthetic Approach. White Rose eTheses Online. URL: [Link]

  • European Patent Office. (2019). EP 3772513 A1 - SHP2 INHIBITORS (Detailed utilization of 6-oxa-2,9-diazaspiro[4.5]decane scaffolds). Google Patents.

Sources

Exploratory

Architecting 3D Chemical Space: A Comprehensive Technical Guide on Spiro-Diazaspiro[4.5]decane Derivatives in Drug Discovery

Executive Summary The pharmaceutical industry is undergoing a paradigm shift, moving away from flat, planar aromatic rings toward three-dimensional, sp³-rich architectures. This "escape from flatland" is driven by the ne...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pharmaceutical industry is undergoing a paradigm shift, moving away from flat, planar aromatic rings toward three-dimensional, sp³-rich architectures. This "escape from flatland" is driven by the need for improved physicochemical properties, enhanced metabolic stability, and superior target selectivity. Among these emerging 3D structures, the diazaspiro[4.5]decane scaffold—particularly the 2,8- and 1,8-isomers—has proven to be a highly versatile and privileged pharmacophore.

As a Senior Application Scientist, I have structured this whitepaper to dissect the structural rationale, synthetic methodologies, and pharmacological applications of diazaspiro[4.5]decane derivatives. Furthermore, this guide provides self-validating experimental protocols designed to ensure rigorous, reproducible data generation in your drug discovery pipelines.

Structural Rationale: Why Diazaspiro[4.5]decane?

The diazaspiro[4.5]decane core consists of two nitrogen-containing rings joined at a single spirocyclic carbon atom. This architecture provides several critical advantages in medicinal chemistry:

  • High Fsp³ Fraction : The high fraction of sp³-hybridized carbons increases aqueous solubility and reduces non-specific protein binding, which directly correlates with higher clinical success rates.

  • Rigid Vector Projection : Unlike flexible aliphatic chains, the spirocyclic core locks substituents into precise, predictable three-dimensional vectors. This reduces the entropic penalty upon binding to the target protein.

  • Metabolic Shielding : The steric bulk of the spiro-center often shields adjacent vulnerable sites from cytochrome P450 (CYP) mediated oxidation.

Pharmacological Landscape & Quantitative Profiling

Diazaspiro[4.5]decane derivatives have demonstrated remarkable efficacy across a diverse array of therapeutic targets, ranging from cardiovascular diseases to autoimmune disorders[1],[2],[3].

Soluble Epoxide Hydrolase (sEH) Inhibition

Soluble epoxide hydrolase (sEH) is a critical enzyme that metabolizes vasodilatory and anti-inflammatory epoxyeicosatrienoic acids (EETs) into inactive dihydroxyeicosatrienoic acids (DHETs)[4]. By inhibiting sEH, EET levels are preserved, making it a prime target for hypertension and chronic kidney disease (CKD)[2],[5].

Researchers identified that 2,8-diazaspiro[4.5]decane-based trisubstituted ureas are highly potent sEH inhibitors[2]. Early docking studies revealed a steric clash between a trifluoromethyl moiety and the Phe406 residue in murine sEH. By replacing the trifluoromethyl group with a more flexible trifluoromethoxy moiety, researchers eliminated the steric hindrance, resulting in an orally active drug candidate that significantly reduced blood pressure in spontaneously hypertensive rats at 30 mg/kg[2].

sEH_Pathway AA Arachidonic Acid CYP CYP450 Epoxygenases AA->CYP EET EETs (Vasodilatory & Anti-inflammatory) CYP->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH DHET DHETs (Inactive Metabolites) sEH->DHET Inhibitor 2,8-Diazaspiro[4.5]decane Urea Derivatives Inhibitor->sEH Inhibits

Fig 1: Mechanism of sEH inhibition by diazaspiro[4.5]decane derivatives to preserve EETs.

Kinase Inhibition (TYK2/JAK1 & RIPK1)

The 2,8-diazaspiro[4.5]decan-1-one scaffold has been successfully utilized to develop potent kinase inhibitors[3]. Specifically, modifications to this core have yielded dual TYK2/JAK1 inhibitors (e.g., Compound 48) with high selectivity over JAK2, offering a promising avenue for treating inflammatory bowel disease (IBD) without the hematological side effects associated with JAK2 inhibition[3].

JAK_STAT_Pathway Cytokine Inflammatory Cytokines (e.g., IL-23, IFN-α) Receptor Cytokine Receptor Cytokine->Receptor Kinase TYK2 / JAK1 Kinases Receptor->Kinase STAT STAT Phosphorylation & Dimerization Kinase->STAT Gene Inflammatory Gene Transcription STAT->Gene Drug 2,8-Diazaspiro[4.5]decan-1-one Derivatives Drug->Kinase Dual Inhibition

Fig 2: Dual TYK2/JAK1 inhibition by diazaspiro[4.5]decan-1-one scaffolds in inflammation.

Quantitative Data Summary

The table below summarizes the structure-activity relationship (SAR) data for key derivatives across various targets:

TargetScaffold VariantKey Structural FeaturesPotency (IC50/Ki)Primary IndicationRef
sEH 2,8-diazaspiro[4.5]decaneTrisubstituted urea, trifluoromethoxy groupHighly PotentHypertension / CKD[2]
TYK2 Kinase 2,8-diazaspiro[4.5]decan-1-oneCompound 48 specific substitutionsIC50 = 6 nMInflammatory Bowel Disease[3]
JAK1 Kinase 2,8-diazaspiro[4.5]decan-1-oneCompound 48 specific substitutionsIC50 = 37 nMInflammatory Bowel Disease[3]
RIPK1 Kinase 2,8-diazaspiro[4.5]decan-1-oneCompound 41 specific substitutionsIC50 = 92 nMInflammation / Cell Death[3]
GPIIb-IIIa 2,8-diazaspiro[4.5]decaneAcidic and basic pharmacophoresIC50 = 4 nMThrombosis[1],[3]

Synthetic Methodologies & Protocols

Synthesizing spirocyclic systems can be challenging due to steric crowding. Below are two field-proven methodologies, complete with the underlying causality for the experimental conditions.

Protocol 3.1: Synthesis of 1,8-Diazaspiro[4.5]decane via 5-Endo Cyclization

This protocol describes the synthesis of the 1,8-diazaspiro[4.5]decane scaffold using a bromine-mediated 5-endo cyclization of a 4-aminobutene intermediate[6].

Step-by-Step Methodology:

  • Preparation : Dissolve the 4-aminobutene intermediate in a highly acidic solvent system (e.g., TFA/DCM).

    • Causality: Under standard neutral bromination conditions, this reaction fails. The initially formed bromonium ion undergoes an unwanted bromine transfer to the neighboring basic nitrogen atom. By utilizing strongly acidic conditions, the nitrogen is protonated, rendering it non-nucleophilic. This prevents the parasitic bromine transfer and forces the desired 5-endo cyclization[6].

  • Bromination : Cool the mixture to 0 °C and add a stoichiometric amount of Br₂ dropwise.

  • Cyclization : Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup : Quench with saturated aqueous Na₂S₂O₃ to neutralize excess bromine, followed by basification with NaOH to deprotonate the newly formed spirocycle for organic extraction.

Protocol 3.2: Pd-Catalyzed Domino Synthesis for Exocyclic Double Bonds

For derivatives requiring exocyclic double bonds, a one-step domino reaction utilizing unactivated yne-en-ynes and aryl halides is highly efficient[7].

Step-by-Step Methodology:

  • Catalyst Assembly : Combine Pd(OAc)₂ and PPh₃ in a dry Schlenk flask under argon.

    • Causality: The combination of Pd(OAc)₂ and PPh₃ generates the active Pd(0) species in situ. The bulky triphenylphosphine ligands facilitate the oxidative addition of the aryl halide while stabilizing the intermediate against premature β-hydride elimination[7].

  • Reaction : Add the yne-en-yne substrate, the substituted aryl halide, and a mild base (e.g., K₂CO₃) in an aprotic solvent (e.g., DMF). Heat to 80 °C for 12 hours.

  • Validation Checkpoint : Monitor the reaction via LC-MS. The formation of three new carbon-carbon bonds in a single step should yield a single major mass peak corresponding to the diazaspiro[4.5]decane product. If multiple intermediate masses are observed, the catalytic cycle has stalled, indicating insufficient phosphine ligand or moisture contamination.

Biological Validation: Self-Validating sEH Inhibition Assay

To evaluate the potency of synthesized 2,8-diazaspiro[4.5]decane urea derivatives against sEH, a robust, self-validating fluorogenic assay is required.

Step-by-Step Methodology:

  • Reagent Preparation : Prepare human recombinant sEH enzyme in Bis-Tris-HCl buffer (pH 7.0) containing 0.1 mg/mL Bovine Serum Albumin (BSA).

    • Causality: Diazaspiro[4.5]decane ureas can be highly lipophilic. BSA is critical as it prevents the non-specific binding of the inhibitor to the plastic walls of the microtiter plate. Without BSA, the calculated IC50 will reflect an artifact of compound depletion rather than true enzyme affinity.

  • Compound Incubation : Dispense the inhibitor in a 10-point dose-response curve (ranging from 10 µM to 0.1 nM) into a black 384-well plate. Add the sEH enzyme and incubate for 15 minutes at room temperature.

  • Substrate Addition : Add the fluorogenic substrate, PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid).

    • Causality: Direct measurement of endogenous EETs is analytically cumbersome due to their rapid degradation. PHOME provides a high-throughput, real-time kinetic readout of enzyme velocity.

  • Kinetic Readout : Measure fluorescence (Excitation: 330 nm, Emission: 465 nm) continuously for 10 minutes.

  • Self-Validating Orthogonal Check :

    • Internal Control: Run a parallel assay using a known reference inhibitor (e.g., t-AUCB). If the reference IC50 deviates by >3-fold from historical data (~2 nM), the assay must be invalidated due to likely enzyme degradation.

    • Washout Experiment: To differentiate true competitive inhibitors from Pan-Assay Interference Compounds (PAINS), perform a rapid dilution washout. True 2,8-diazaspiro[4.5]decane ureas will release from the active site, restoring enzyme activity, whereas PAINS (e.g., covalent aggregators) will show irreversible inhibition.

References

  • Discovery of Novel 2,8-Diazaspiro[4.5]decanes as Orally Active Glycoprotein IIb-IIIa Antagonists. Journal of Medicinal Chemistry, ACS Publications.[1]

  • One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry, RSC Publishing.[7]

  • Discovery of 2,8-diazaspiro[4.5]decane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating hypertension. Bioorganic & Medicinal Chemistry Letters, PubMed.[2]

  • Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery. The Journal of Organic Chemistry, ACS Publications.[6]

  • Vasopressin lowers renal epoxyeicosatrienoic acid levels by activating soluble epoxide hydrolase. American Journal of Physiology.[4]

  • Validating the Mechanism of Action for 6,7-Diazaspiro[4.5]decane-Based Drugs: A Comparative Analysis. Benchchem.[3]

  • Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. Bioorganic & Medicinal Chemistry Letters, PubMed.[5]

Sources

Foundational

role of benzyl groups in diazaspiro compound stability

The Role of Benzyl Groups in the Stability and Functionalization of Diazaspiro Compounds: A Comprehensive Technical Guide Executive Summary In contemporary medicinal chemistry, diazaspiro compounds (e.g., 2,6-diazaspiro[...

Author: BenchChem Technical Support Team. Date: March 2026

The Role of Benzyl Groups in the Stability and Functionalization of Diazaspiro Compounds: A Comprehensive Technical Guide

Executive Summary

In contemporary medicinal chemistry, diazaspiro compounds (e.g., 2,6-diazaspiro[3.3]heptane, 2,7-diazaspiro[3.5]nonane) have emerged as premier bioisosteres for traditional saturated heterocycles like piperazines and piperidines. By increasing the fraction of sp3-hybridized carbons (


), these scaffolds improve physicochemical properties and offer unique three-dimensional exit vectors. Within these complex architectures, the N-benzyl group plays a dual, often paradoxical role: it acts as an indispensable, chemically stable protecting group during multi-step synthesis, yet it frequently presents a pharmacokinetic liability due to its susceptibility to cytochrome P450-mediated metabolism.

This whitepaper provides an in-depth analysis of the chemical, metabolic, and conformational stability imparted by benzyl groups on diazaspiro cores, supported by actionable, self-validating experimental protocols.

Chemical Stability: The N-Benzyl Group as a Synthetic Anchor

The synthesis of asymmetrically functionalized diazaspiro compounds requires orthogonal protection strategies. The N-benzyl group is highly prized because it provides robust chemical stability against both strongly acidic and basic conditions, which are required to manipulate the secondary nitrogen atom in the spirocyclic core [15].

Causality of Chemical Stability: Unlike carbamate protecting groups (e.g., Boc, Cbz) that delocalize the nitrogen lone pair and render it non-nucleophilic, the N-benzyl amine retains its basicity but uses steric bulk to prevent unwanted secondary reactions (such as over-alkylation or participation in Buchwald-Hartwig couplings). The benzylic C-N bond is thermodynamically stable and inert to trifluoroacetic acid (TFA), enabling the selective unmasking of a Boc-protected nitrogen on the opposite side of the spirocycle [15].

OrthogonalProtection Start N-Boc, N'-Benzyl Diazaspiro Core Acid TFA / DCM (Acidic Cleavage) Start->Acid Route A Hydrogenolysis Pd/C, H2 (Reductive Cleavage) Start->Hydrogenolysis Route B Intermediate1 Free NH, N'-Benzyl (Stable to Acid) Acid->Intermediate1 Intermediate2 N-Boc, Free NH' (Stable to Reduction) Hydrogenolysis->Intermediate2

Orthogonal deprotection workflow for asymmetrically protected diazaspiro scaffolds.

Protocol 1: Orthogonal Deprotection and Functionalization Workflow

This protocol is self-validating: successful Boc removal is confirmed by LC-MS (loss of 100 Da), while the retention of the benzyl group is confirmed by the presence of the characteristic aromatic signals in


 NMR.
  • Boc Deprotection: Dissolve the N-Boc-N'-benzyl-diazaspiro compound (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

  • Acidic Cleavage: Add Trifluoroacetic acid (TFA) dropwise at 0 °C until a 1:4 (v/v) TFA:DCM ratio is achieved. Stir for 2 hours at room temperature. The benzyl group remains completely stable under these conditions [15].

  • Workup: Concentrate under reduced pressure, neutralize with saturated aqueous

    
    , and extract with ethyl acetate.
    
  • Hydrogenolysis (Post-Functionalization): Once the free amine is functionalized (e.g., via reductive amination), remove the benzyl group by dissolving the intermediate in methanol. Add 10% Pd/C (0.1 equiv by weight) and stir under a hydrogen atmosphere (1 atm) for 12 hours [15]. Filter through Celite to yield the final functionalized spirocycle.

Metabolic Stability: The Pharmacokinetic Double-Edged Sword

While chemically stable in the flask, the N-benzyl group is highly susceptible to enzymatic degradation in vivo. Hepatic Cytochrome P450 (CYP450) enzymes readily target the benzylic carbon.

Causality of Metabolic Degradation: The benzylic position is a known metabolic liability because the hydrogen abstraction step in the CYP450 catalytic cycle generates a highly stable benzylic radical. This leads to rapid benzylic hydroxylation. The resulting hemiaminal is intrinsically unstable and spontaneously collapses, resulting in N-dealkylation. This pathway clears the parent drug rapidly and generates a free diazaspiro amine, which may possess off-target toxicity or altered pharmacological profiles [6, 12].

MetabolicPathway Parent N-Benzyl Diazaspiro (Parent Drug) CYP Hepatic CYP450 Oxidation Parent->CYP Metab1 Benzylic Hydroxylation (Hemiaminal) CYP->Metab1 Oxidation Metab2 N-Dealkylation (Free Diazaspiro) Metab1->Metab2 Spontaneous Collapse Clearance Renal Clearance / Phase II Conjugation Metab1->Clearance Minor Metab2->Clearance Major

CYP450-mediated metabolic degradation pathway of N-benzyl diazaspiro compounds.

To mitigate this, medicinal chemists often employ structural modifications, such as introducing gem-dimethyl groups at the benzylic position (steric hindrance), replacing the benzyl group with an oxetane ring, or utilizing sulfonyl linkages [6, 15].

Data Presentation: Comparative Metabolic Stability

The following table summarizes the impact of benzylic modifications on the in vitro half-life (


) of diazaspiro and related heterocyclic compounds in Human Liver Microsomes (HLM) [6, 15].
Scaffold ModificationStructural RationaleHLM

(min)
Target Affinity Impact
Unsubstituted N-Benzyl Baseline lipophilicity & steric bulk~15.0High (Optimal fit)
gem-Dimethyl Benzyl Steric shielding of benzylic C-H42.5Moderate (Steric clash)
Oxetane Replacement Reduced lipophilicity, no benzylic C-H>120.0Low (Loss of

-stacking)
Sulfonyl Replacement Elimination of basic nitrogen & benzylic site>120.0Moderate to High

Conformational Stability and Target Engagement

Beyond protection and metabolism, the N-benzyl group profoundly influences the thermodynamic and conformational stability of the diazaspiro core. The bulky nature of the benzyl group restricts the conformational flexibility of the spiro rings, locking the molecule into specific geometries that are often required for target engagement.

For example, in the development of broad-spectrum antimycobacterial agents targeting DprE1, the 2-benzyl-2,7-diazaspiro[3.5]nonane scaffold demonstrated superior binding affinity [7, 13]. The benzyl substituent establishes critical hydrophobic and


-

stacking interactions within the binding pocket, while the rigid diazaspiro core precisely projects the pharmacophore. Removing the benzyl group or replacing the diazaspiro core with a flexible piperazine results in a complete loss of nanomolar potency [7]. Similarly, in PARP-1 inhibitors, the incorporation of diazaspiro cores with specific substituents alters the binding energy significantly compared to linear or flexible counterparts [5].
Protocol 2: Self-Validating Microsomal Stability Assay (MLM/HLM)

To accurately assess the metabolic liability of the N-benzyl group, a standardized microsomal stability assay is required. Self-Validation Check: The inclusion of Verapamil ensures the CYP450 enzymes are active (Verapamil


 should be <15 min). If Verapamil fails to degrade, the microsomes are inactive, and the assay must be voided.
  • Preparation: Prepare a 10 mM stock solution of the N-benzyl diazaspiro compound in DMSO. Dilute to a 1 µM working concentration in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation Mixture: Combine the compound with Human or Mouse Liver Microsomes (HLM/MLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37 °C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: Aliquot 50 µL of the mixture at 0, 5, 15, 30, and 60 minutes. Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent mass and the appearance of the N-dealkylated metabolite mass [12].

Conclusion

The N-benzyl group is an essential tool in the medicinal chemist's arsenal when working with diazaspiro compounds. It provides necessary chemical stability during the rigorous synthetic sequences required to build these


-rich architectures. However, its inherent metabolic instability necessitates careful pharmacokinetic profiling. By understanding the mechanistic causality behind its synthetic resilience and its metabolic vulnerabilities, researchers can strategically deploy, modify, or replace the benzyl group to optimize both the synthesis and the clinical viability of next-generation diazaspiro therapeutics.

References

  • Structure-Activity Relationship Studies Enable Optimization of a Small-Molecule Autophagy Activator and Evaluation of Effects on Cell Death Pathways. ACS Pharmacology & Translational Science (2026). Available at:[Link]

  • Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors. Journal of Medicinal Chemistry (2014). Available at:[Link]

  • Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry (2025). Available at:[Link]

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. PMC - NIH (2020). Available at:[Link]

  • Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. PMC - NIH (2017). Available at:[Link]

Foundational

Unlocking Novel Therapeutics: A Technical Guide to Pharmacophore Modeling of Spiro[4.5]decane Heterocycles

For Immediate Release A Deep Dive into the Computational Strategy for Identifying Bioactive Scaffolds This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

A Deep Dive into the Computational Strategy for Identifying Bioactive Scaffolds

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the application of pharmacophore modeling to the promising class of spiro[4.5]decane heterocycles. This class of molecules, characterized by a unique three-dimensional structure, has garnered significant attention in medicinal chemistry for its potential in developing novel therapeutics.[1][2] The inherent rigidity and complexity of the spiro[4.5]decane scaffold offer a unique framework for designing compounds with high specificity and potency.[1]

This guide will navigate the reader through the entire pharmacophore modeling workflow, from foundational principles to advanced validation techniques and application in virtual screening. It is designed to provide not only a step-by-step methodology but also the underlying scientific rationale, empowering researchers to effectively leverage this powerful computational tool in their drug discovery endeavors.

The Strategic Imperative of Pharmacophore Modeling

At its core, pharmacophore modeling is a powerful computational method used in drug discovery to identify the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to interact with a specific biological target and elicit a desired response.[3][4] These features typically include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.[4] The resulting "pharmacophore model" serves as a 3D query for searching large compound libraries to identify novel molecules that are likely to be active, a process known as virtual screening.[3][4] This approach is particularly valuable when the three-dimensional structure of the target protein is unknown, relying instead on the structures of known active ligands (ligand-based pharmacophore modeling).[5][6] Conversely, if the target structure is available, a structure-based pharmacophore model can be generated by analyzing the key interaction points within the binding site.[3][7]

The Spiro[4.5]decane Scaffold: A Privileged Structure

Spirocycles, which are ring systems where two rings are joined by a single atom, offer a distinct advantage in drug design due to their inherent three-dimensionality.[2] This structural feature can lead to improved physicochemical properties, such as increased solubility and metabolic stability, and a higher fraction of sp3 hybridized carbons (Fsp3), which has been correlated with a greater likelihood of clinical success.[2] The spiro[4.5]decane framework, consisting of a cyclopentane ring fused to a cyclohexane ring at a single carbon, provides a rigid and well-defined scaffold for the precise positioning of functional groups to interact with a biological target.[1] Derivatives of this scaffold have shown promise as inhibitors of various enzymes, including prolyl hydroxylases (PHDs), making them attractive targets for conditions like anemia and ischemia-related diseases.[1]

A Step-by-Step Guide to Pharmacophore Modeling of Spiro[4.5]decane Heterocycles

This section details a robust and validated workflow for generating and validating a pharmacophore model for spiro[4.5]decane heterocycles. This process is iterative and requires careful consideration at each stage to ensure the final model is both predictive and reliable.

Part 1: Data Preparation and Set Selection

The foundation of any successful pharmacophore modeling study is a high-quality dataset. This involves compiling a set of molecules with known biological activity against the target of interest.

Experimental Protocol: Dataset Curation

  • Literature and Database Search: Compile a diverse set of spiro[4.5]decane heterocycles with reported biological activity (e.g., IC50 or Ki values) from scientific literature and chemical databases like PubChem and ChEMBL.

  • Structural Diversity: Ensure the selected compounds cover a range of structural variations within the spiro[4.5]decane scaffold to build a comprehensive model.

  • Activity Thresholds: Clearly define activity thresholds to classify compounds as "active," "moderately active," and "inactive." This is crucial for both model generation and validation.

  • Training and Test Set Division: Partition the dataset into a training set and a test set.[8][9] The training set is used to generate the pharmacophore hypotheses, while the test set, which should not be used during model building, is used for external validation.[10] A common split is 70-80% for the training set and 20-30% for the test set.

Part 2: Pharmacophore Model Generation

This phase involves identifying the common chemical features among the active compounds in the training set and generating pharmacophore hypotheses.

Experimental Protocol: Ligand-Based Pharmacophore Generation

  • Conformational Analysis: Generate a diverse set of low-energy 3D conformations for each molecule in the training set.[11][12] This is a critical step as the bioactive conformation is often not the lowest energy state.

  • Feature Identification: Identify the key pharmacophoric features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) present in the training set molecules.[12]

  • Hypothesis Generation: Employ a pharmacophore generation algorithm to align the conformations of the active molecules and identify common spatial arrangements of pharmacophoric features.[5] This will result in a set of pharmacophore hypotheses.

  • Scoring and Ranking: Rank the generated hypotheses based on statistical scoring functions that assess how well they map to the active compounds while excluding inactive ones.[3]

Part 3: Rigorous Model Validation: The Cornerstone of Predictive Power

A pharmacophore model is only as good as its ability to predict the activity of new compounds. Therefore, rigorous validation is a non-negotiable step.[3][13]

Experimental Protocol: Pharmacophore Model Validation

  • Internal Validation:

    • Training Set Prediction: Assess how well the generated pharmacophore models can distinguish between active and inactive compounds within the training set itself.[10]

    • Leave-One-Out/Leave-N-Out Cross-Validation: Systematically remove a subset of the training data, rebuild the model, and then predict the activity of the removed subset. This helps to assess the model's robustness.[10]

  • External Validation:

    • Test Set Prediction: Use the previously created independent test set to evaluate the predictive power of the best-ranked pharmacophore models.[10][14] The model should be able to correctly classify the majority of the active compounds in the test set as active.

  • Statistical Metrics: Employ a range of statistical metrics to quantify the performance of the pharmacophore model.

MetricDescription
Sensitivity The ability of the model to correctly identify active compounds.
Specificity The ability of the model to correctly identify inactive compounds.
Enrichment Factor (EF) The ratio of the proportion of active compounds found in a certain percentage of the screened database to the proportion of active compounds in the entire database.
Receiver Operating Characteristic (ROC) Curve A graphical plot that illustrates the diagnostic ability of a binary classifier system as its discrimination threshold is varied.
Area Under the ROC Curve (AUC) A measure of the overall performance of the model, with a value of 1.0 indicating a perfect model.
  • Fischer's Randomization Test: This statistical test helps to assess the statistical significance of the pharmacophore model by comparing its performance to models generated from randomized data.[15]

Workflow for Pharmacophore Model Generation and Validation

PharmacophoreWorkflow cluster_DataPrep Part 1: Data Preparation cluster_ModelGen Part 2: Model Generation cluster_Validation Part 3: Model Validation DataCollection Data Collection (Spiro[4.5]decane Heterocycles) SetDivision Training & Test Set Division DataCollection->SetDivision ConformationalAnalysis Conformational Analysis SetDivision->ConformationalAnalysis FeatureID Feature Identification ConformationalAnalysis->FeatureID HypoGen Hypothesis Generation FeatureID->HypoGen Ranking Scoring & Ranking HypoGen->Ranking InternalValidation Internal Validation (Training Set) Ranking->InternalValidation ExternalValidation External Validation (Test Set) InternalValidation->ExternalValidation StatisticalAnalysis Statistical Analysis (ROC, AUC, EF) ExternalValidation->StatisticalAnalysis FinalModel Validated Pharmacophore Model StatisticalAnalysis->FinalModel VirtualScreeningWorkflow ValidatedModel Validated Pharmacophore Model VirtualScreening Virtual Screening ValidatedModel->VirtualScreening CompoundDB Compound Database (e.g., ZINC, Enamine) CompoundDB->VirtualScreening HitFiltering Hit Filtering & Ranking (Fitness Score) VirtualScreening->HitFiltering HitList Prioritized Hit List HitFiltering->HitList ExperimentalValidation Experimental Validation (In Vitro Assays) HitList->ExperimentalValidation LeadCompound Lead Compound ExperimentalValidation->LeadCompound

Sources

Exploratory

metabolic stability predictions for 9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane

Technical Whitepaper: Metabolic Stability Profiling of Spirocyclic Scaffolds Case Study: 9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane Executive Summary In modern medicinal chemistry, the shift from flat, aromatic-ri...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Metabolic Stability Profiling of Spirocyclic Scaffolds Case Study: 9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane

Executive Summary

In modern medicinal chemistry, the shift from flat, aromatic-rich structures to three-dimensional (


-rich) scaffolds is a critical strategy to improve solubility and target selectivity.[1][2] The spirocyclic core of 9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane  represents a privileged architecture offering structural rigidity and defined vector orientation. However, the introduction of lipophilic substituents—specifically the benzyl moiety—introduces metabolic liabilities that must be quantified early in the design-make-test-analyze (DMTA) cycle.

This technical guide outlines a rigorous framework for predicting and validating the metabolic stability of this specific scaffold, synthesizing computational foresight with experimental validation.

Part 1: Molecular Architecture & Metabolic Liability Analysis

Before initiating wet-lab protocols, a structural dissection is required to identify "soft spots"—sites prone to Phase I functionalization by Cytochrome P450 (CYP) enzymes.

Structural Dissection

The molecule consists of three distinct pharmacophoric zones:

  • The Spiro Core (6-oxa-2,9-diazaspiro[4.5]decane): A rigid bicyclic system. The ether oxygen (position 6) reduces lipophilicity (

    
    ), while the spiro-carbon (C5) locks the conformation.
    
  • The 7-Methyl Substituent: Provides steric occlusion to the oxygen-containing ring, potentially shielding the C7 and C8 positions from oxidative attack.

  • The 9-Benzyl Group: The primary metabolic liability. While often used as a protecting group or hydrophobic handle, benzylic carbons are highly susceptible to CYP-mediated oxidation.

Predicted Metabolic Pathways

Based on structure-activity relationships (SAR) of similar heterocyclic amines, the following clearance pathways are prioritized:

  • Primary Liability (

    
    -Dealkylation):  CYP3A4 and CYP2D6 readily hydroxylate the benzylic carbon. The resulting hemiaminal intermediate is unstable and collapses, cleaving the benzyl group and releasing the free secondary amine (spiro-core) and benzaldehyde.
    
  • Secondary Liability (

    
    -Carbon Oxidation):  The carbons adjacent to the nitrogen atoms in the pyrrolidine (5-membered) and piperidine-like (6-membered) rings are susceptible to hydroxylation, leading to lactam formation.
    
  • Tertiary Liability (

    
    -Oxidation):  Flavin-containing monooxygenases (FMOs) may oxidize the tertiary amine at position 9 to an 
    
    
    
    -oxide.

Part 2: In Silico Prediction Framework

To prioritize experimental resources, we utilize a reactivity-based prediction workflow.[3] We employ SMARTCyp , a density functional theory (DFT)-based method that calculates the activation energy for CYP-mediated hydrogen abstraction.

Computational Workflow

The following DOT diagram illustrates the logic flow for identifying the Site of Metabolism (SOM).

MetabolicPrediction Input Input Structure (SMILES) ConfGen 3D Conformer Generation Input->ConfGen Reactivity SMARTCyp Reactivity (DFT Energy Rules) ConfGen->Reactivity H-Abstraction Energy Access Steric Accessibility Correction Reactivity->Access Distance to Heme Output Ranked SOMs (Score < 70 = Unstable) Access->Output

Figure 1: In silico workflow for prioritizing metabolic soft spots using reactivity and accessibility metrics.

Interpretation of Predicted Scores

SMARTCyp assigns a score to each atom. Lower scores indicate higher reactivity.

Atom PositionPredicted VulnerabilityMechanismMitigation Strategy
Benzylic -CH2- High (Score ~40-50)

-Dealkylation
Replace with electron-deficient aryl or remove.
Spiro Ring

-CH2
Moderate (Score ~70-80)Lactam formationIntroduce Fluorine or gem-dimethyl block.
7-Methyl Group Low (Score >90)HydroxylationSterically hindered by ring pucker.

Part 3: In Vitro Validation Protocols

Computational predictions must be validated using a Microsomal Stability Assay . This assay measures the Intrinsic Clearance (


) of the compound when incubated with liver microsomes (human or rat).[4][5]
Experimental Design Principles
  • System: Human Liver Microsomes (HLM) are preferred for clinical prediction; Rat Liver Microsomes (RLM) for preclinical toxicology bridging.

  • Cofactor: NADPH is required to drive CYP450 and FMO activity.

  • Control: Verapamil (high clearance) and Warfarin (low clearance) must be run in parallel to validate assay performance.

Step-by-Step Protocol

Materials:

  • Pooled Human Liver Microsomes (20 mg/mL protein concentration).

  • NADPH Regenerating System (Solution A: NADP+, Glc-6-P; Solution B: G6PDH).

  • Test Compound (10 mM DMSO stock).[4]

  • Phosphate Buffer (100 mM, pH 7.4).[6]

  • Stop Solution: Acetonitrile (ACN) containing 200 ng/mL Tolbutamide (Internal Standard).

Workflow:

  • Preparation: Dilute test compound to 1

    
    M in Phosphate Buffer (0.1% DMSO final).
    
  • Pre-incubation: Mix microsomes (0.5 mg/mL final) with test compound solution. Incubate at 37°C for 5 minutes (allows thermal equilibration and non-specific binding).

  • Initiation: Add NADPH regenerating system to start the reaction (

    
    ).
    
  • Sampling: At defined timepoints (0, 5, 15, 30, 45 min), remove 50

    
    L aliquots.
    
  • Quenching: Immediately dispense aliquot into 150

    
    L of ice-cold Stop Solution. Vortex to precipitate proteins.
    
  • Clarification: Centrifuge at 4,000 rpm for 20 minutes at 4°C.

  • Analysis: Inject supernatant onto LC-MS/MS (MRM mode).

Assay Visualization

AssayWorkflow Prep Master Mix Prep (Microsomes + Buffer + Compound) Incubate Incubation @ 37°C (+NADPH Start) Prep->Incubate Sampling Timepoint Sampling (0, 5, 15, 30, 45 min) Incubate->Sampling Quench Protein Precipitation (ACN + Internal Std) Sampling->Quench Analyze LC-MS/MS Analysis (Peak Area Ratio) Quench->Analyze

Figure 2: Critical path for the microsomal stability assay, ensuring precise kinetic measurement.

Part 4: Data Interpretation & Optimization Strategy

Calculating Intrinsic Clearance ( )

Plot the natural logarithm (


) of the remaining parent compound (% remaining) against time (

). The slope of this line (

) determines the half-life (

).


Intrinsic clearance is then derived to normalize for protein concentration:



Benchmarking Results

For the 9-benzyl-spiro scaffold, expected results fall into these categories:

  • 
     (Low Clearance):  Highly stable. The benzyl group is unexpectedly robust or sterically shielded.
    
  • 
     (High Clearance):  Unstable. Rapid 
    
    
    
    -dealkylation is occurring. This is the most likely outcome for this specific molecule.
Optimization: The "Block and Tackle" Strategy

If the assay confirms high clearance (driven by the benzyl group), the following structural modifications are recommended:

  • Deuteration: Replace benzylic protons with Deuterium (Kinetic Isotope Effect) to slow oxidation.

  • Electronic Deactivation: Add electron-withdrawing groups (e.g., -CF3, -F) to the phenyl ring to reduce the electron density at the benzylic carbon.

  • Scaffold Hopping: Replace the benzyl group with a less metabolically active linker, such as a pyridyl-methyl or a direct aryl attachment if geometry permits.

References

  • Rydberg, P., et al. (2010).[7] "SMARTCyp: A 2D Method for Prediction of Cytochrome P450-Mediated Drug Metabolism."[3][8][9] ACS Medicinal Chemistry Letters. Available at: [Link]

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. "Metabolic Stability."[2][10] Elsevier.

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition. Available at: [Link]

  • Hill, A. (2024). "Microsomal Stability Assay Protocol." Cyprotex / Evotec. Available at: [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews. (Context on spirocyclic scaffolds). Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Reaction Conditions for Spiro-Ring Formation in Diazaspiro Compounds

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Insights, Yield Optimization, and Validated Protocols for Drug Discovery Scaffolds Introduction: Escaping "F...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Insights, Yield Optimization, and Validated Protocols for Drug Discovery Scaffolds

Introduction: Escaping "Flatland" in Drug Design

The incorporation of spirocyclic scaffolds, particularly diazaspiro compounds, has become a cornerstone strategy in modern medicinal chemistry. Driven by the need to introduce three-dimensionality into drug candidates, diazaspiro systems like 2,6-diazaspiro[3.3]heptane serve as exceptional bioisosteres for piperazine. Replacing planar rings with rigidified spirocycles has been shown to enhance target selectivity, improve metabolic stability, and reduce off-target cytotoxicity—most notably demonstrated in the structural optimization of the PARP inhibitor Olaparib[1].

However, the construction of these sterically congested, three-dimensional architectures requires highly optimized reaction conditions to overcome entropic barriers and achieve high stereo- and regioselectivity. This application note details the causality behind experimental choices in spiro-ring formation, providing self-validating protocols for two highly relevant classes: diazaspiro[5.5]undecanes via cascade Michael additions, and 2,6-diazaspiro[3.3]heptanes via asymmetric enolate additions.

Mechanistic Pathways & Causality in Spiro-Ring Formation

Pathway 1: Base-Promoted [5+1] Double Michael Addition (Diazaspiro[5.5]undecanes)

The synthesis of diazaspiro[5.5]undecane-1,3,5,9-tetraones can be achieved through a highly efficient cascade [5+1] double Michael addition between


-dimethylbarbituric acid and diarylideneacetones[2].
  • Causality of Solvent & Base Selection: Early attempts to synthesize these scaffolds using high-boiling solvents (e.g., ethylene glycol at 100 °C) or non-polar solvents (e.g., toluene at 80 °C) resulted in poor yields or complete reaction failure[3]. The transition state of the double Michael cascade requires a moderately polar, non-coordinating environment to stabilize the charged enolate intermediates without quenching the basicity of the catalyst. Dichloromethane (DCM) at room temperature, paired with diethylamine (1.0–2.5 equivalents), provides the optimal balance. This specific combination drives the reaction to completion (up to 98% yield) while suppressing side reactions[2]. The secondary amine acts as a powerful base to deprotonate the active methylene, initiating the first intermolecular Michael addition, which is immediately followed by a rapid intramolecular cyclization.

Pathway 2: Asymmetric Enolate Addition (2,6-Diazaspiro[3.3]heptanes)

For highly strained systems like 2,6-diazaspiro[3.3]heptanes, asymmetric synthesis is critical for introducing orthogonal exit vectors for further functionalization[1]. The addition of 3-azetidinecarboxylate anions to Davis–Ellman imines represents a breakthrough methodology for this scaffold[4].

  • Causality of Cryogenic Conditions & Base Selection: The generation of the azetidine enolate requires a strong, sterically hindered, non-nucleophilic base to prevent unwanted nucleophilic attack on the ester carbonyl. Lithium hexamethyldisilazide (LiHMDS) is optimal for this purpose. Furthermore, the reaction must be strictly maintained at -78 °C in THF[5]. This cryogenic control is not merely for reagent stability; it locks the transition state geometry, allowing the chiral tert-butanesulfinyl group of the Davis-Ellman imine to strictly dictate the facial selectivity of the enolate attack. This precise thermodynamic control results in exceptional diastereomeric ratios (dr > 98:2)[4].

Logical Workflow of Spiro-Ring Formation Strategies

G Start Diazaspiro Scaffold Target Selection Path1 [5+1] Double Michael Addition (Diazaspiro[5.5]undecane) Start->Path1 Path2 Enolate Addition to Imines (2,6-Diazaspiro[3.3]heptane) Start->Path2 Cond1 Reagents: N,N-dimethylbarbituric acid + diarylideneacetones Base: Diethylamine Solvent: DCM, RT Path1->Cond1 Cond2 Reagents: 3-azetidinecarboxylate + Davis-Ellman Imines Base: LiHMDS Solvent: THF, -78 °C Path2->Cond2 Mech1 Cascade C-C Bond Formation High Regioselectivity Cond1->Mech1 Mech2 Chiral Induction via Sulfinamide High Diastereoselectivity Cond2->Mech2 End1 Yield: Up to 98% Mech1->End1 End2 Yield: Up to 89% dr: >98:2 Mech2->End2

Logical Workflow of Mechanistic Pathways for Diazaspiro Scaffold Synthesis.

Quantitative Data: Reaction Conditions & Yield Optimization

Table 1: Comparative Reaction Conditions for Diazaspiro Scaffold Synthesis

Target ScaffoldReaction PathwayKey ReagentsBase / CatalystSolvent & TempYield / Selectivity
Diazaspiro[5.5]undecane Cascade[5+1] Double Michael Addition

-dimethylbarbituric acid, diarylideneacetones
Diethylamine (1.0 - 2.5 equiv)DCM, 25 °CUp to 98% yield, single regioisomer
2,6-Diazaspiro[3.3]heptane Asymmetric Enolate Addition1-(tert-butyl) 3-methyl azetidine-1,3-dicarboxylate, Davis-Ellman iminesLiHMDS (2.5 equiv)THF, -78 °CUp to 89% yield, dr > 98:2
1,4-Diazaspiro[2.2]pentane Intramolecular / Intermolecular Bis-aziridinationAllenic carbamatesRhodium catalyst / OxidantDCM, RTHigh stereofidelity (er up to 96:4)

Note: Data synthesized from validated methodologies[2],[4], and[6].

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of 2,4-Dimethyl-7,11-diphenyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone

This protocol leverages the base-promoted cascade Michael addition. It is designed with in-process checks to ensure the cascade proceeds sequentially without stalling at the intermediate phase.

Materials:

  • 
    -dimethylbarbituric acid (2.0 mmol)
    
  • Dibenzylidene acetone (2.0 mmol)

  • Diethylamine (NHEt₂, 2.0 - 5.0 mmol)

  • Anhydrous Dichloromethane (DCM, 10 mL)

Step-by-Step Methodology:

  • Initiation: In an oven-dried round-bottom flask, dissolve

    
    -dimethylbarbituric acid (2.0 mmol) and dibenzylidene acetone (2.0 mmol) in 10 mL of anhydrous DCM under a strict nitrogen atmosphere.
    
  • Base Addition: Add diethylamine (1.0 to 2.5 equivalents) dropwise at room temperature.

    • Self-Validation Check: Monitor the reaction via TLC (Hexane:EtOAc). The disappearance of the starting materials and the appearance of a transient intermediate spot indicates successful initial deprotonation and the first Michael addition.

  • Cyclization: Stir the reaction mixture continuously at room temperature for 24 hours to allow the intramolecular second Michael addition (spiro-ring closure) to complete.

  • Workup & Isolation: Evaporate the solvent under reduced pressure. Purify the crude product via column chromatography or recrystallization.

    • Self-Validation Check (NMR): Confirm spiro-ring formation via ¹H NMR. Look for a diagnostic doublet of doublets at δ 2.59 & 2.63 (J = 15.36, 4.40 Hz) for equatorial protons, and δ 3.99 & 4.02 for axial protons at the C3 and C5 positions, which uniquely define the rigid chair conformation of the newly formed spirocycle[2].

Protocol B: Asymmetric Synthesis of 1-Substituted 2,6-Diazaspiro[3.3]heptanes

This protocol utilizes chiral induction via Davis-Ellman imines to establish the stereocenters of the highly strained [3.3] spiro system prior to final ring closure.

Materials:

  • 
    -tert-butanesulfinyl aldimine (2.0 mmol)
    
  • 1-(tert-butyl) 3-methyl azetidine-1,3-dicarboxylate (6.0 mmol)

  • LiHMDS (1.0 M in THF, 5.0 mmol)

  • Anhydrous Tetrahydrofuran (THF, 20 mL)

Step-by-Step Methodology:

  • Preparation: Dissolve the

    
    -tert-butanesulfinyl aldimine (2.0 mmol) and the azetidine-1,3-dicarboxylate (6.0 mmol) in 20 mL of anhydrous THF.
    
  • Cryogenic Enolization: Cool the reaction vessel strictly to -78 °C using a dry ice/acetone bath. Allow 15 minutes for complete temperature equilibration.

  • Base Addition: Add LiHMDS (5.0 mmol) dropwise over 10 minutes.

    • Self-Validation Check: Monitor the internal temperature closely. An exotherm pushing the internal temp above -70 °C will severely compromise the diastereomeric ratio. The solution must remain homogeneous.

  • Reaction & Quenching: Stir under an N₂ atmosphere at -78 °C for 3 to 6 hours. Quench the reaction directly at -78 °C by adding 5 mL of cold water, then allow the mixture to gradually warm to room temperature.

  • Extraction & Verification: Extract the aqueous layer with EtOAc (3 x 20 mL), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under vacuum.

    • Self-Validation Check (Chiral Purity): Before proceeding to the subsequent reduction/cyclization steps required to finalize the spirocycle, analyze the crude sulfinamide intermediate via chiral HPLC. A diastereomeric ratio (dr) of >95:5 confirms the success of the chiral induction step[5].

References

1.[2] Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N. Source: Arabian Journal of Chemistry. URL: 2.[5] Asymmetric Synthesis 1-Substituted 2,6-Diazaspiro[3.3] heptanes through Addition of 3-Azetidinecarboxylate anions to Davis–Ell. Source: Figshare. URL: 3.[4] Asymmetric Synthesis 1-Substituted 2,6-Diazaspiro[3.3]heptanes through Addition of 3-Azetidinecarboxylate Anions to Davis–Ellman Imines | Organic Letters. Source: ACS Publications. URL: 4.[3] Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Source: Arabian Journal of Chemistry. URL: 5.[1] Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and... Source: RSC Publishing. URL: 6.[6] 1,4-Diazaspiro[2.2]pentanes as a Flexible Platform for the Synthesis of Diamine-Bearing Stereotriads. Source: PMC. URL:

Sources

Application

functionalization of 9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane for library generation

Application Notes & Protocols Topic: Strategic Functionalization of 9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane for Diversity-Oriented Library Generation Audience: Researchers, Scientists, and Drug Development Prof...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Strategic Functionalization of 9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane for Diversity-Oriented Library Generation

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Spirocyclic scaffolds are increasingly sought-after in drug discovery for their ability to confer novel three-dimensional (3D) topologies, which can lead to improved potency, selectivity, and physicochemical properties compared to traditional "flat" aromatic compounds.[1] The 9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane core represents a privileged scaffold, offering a rigid, non-planar framework with two distinct nitrogen atoms for vectorial diversification.[2] This guide provides a comprehensive set of validated protocols for the strategic, stepwise functionalization of this scaffold. We detail robust methods for the selective derivatization of the N2 secondary amine, the subsequent deprotection of the N9-benzyl group, and the final functionalization of the newly revealed N9 amine. These protocols are designed for adaptability to parallel synthesis formats, enabling the rapid generation of diverse chemical libraries to explore new chemical space and accelerate hit-to-lead campaigns.[3][4]

The 9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane Scaffold: A 3D Hub for Diversification

The core structure presents two key opportunities for introducing molecular diversity. The secondary amine at the N2 position is readily available for a first round of functionalization. The tertiary amine at the N9 position is protected by a benzyl (Bn) group, which can be selectively removed to enable a second, independent diversification step. This strategic orthogonality is the cornerstone of building a comprehensive library from this single, elegant scaffold.

Sources

Method

Step-by-Step Preparation of 6-oxa-2,9-diazaspiro[4.5]decane Derivatives: A Regioselective Synthesis Protocol

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a robust, scalable, and regioselective synthetic route for 6-oxa-2,9-diazaspiro[4.5]decane scaffolds, specifical...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a robust, scalable, and regioselective synthetic route for 6-oxa-2,9-diazaspiro[4.5]decane scaffolds, specifically targeting the widely utilized building block tert-butyl 6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate.

Introduction & Strategic Rationale

In modern drug discovery, the incorporation of spirocyclic scaffolds is a proven strategy to improve the physicochemical properties of drug candidates. Driven by the paradigm[1], increasing the fraction of sp³-hybridized carbons (Fsp³) enhances solubility, reduces off-target promiscuity, and provides rigidified vectors for pharmacophore presentation.

The 6-oxa-2,9-diazaspiro[4.5]decane system is a highly valuable bioisostere for piperazine and morpholine rings. It is frequently utilized in the development of CFTR modulators [2], Tyk2 inhibitors, and SHP2 inhibitors. The primary synthetic challenge when constructing this scaffold is the regioselective differentiation of the two nitrogen atoms (N2 in the pyrrolidine ring and N9 in the morpholine ring).

Mechanistic Insights & Causality

A naive retrosynthetic approach might begin with N-Boc-3-pyrrolidinone. However, this places the Boc protecting group on N2. Because the pharmaceutical industry standard building block requires the morpholine nitrogen (N9) to be Boc-protected ( [3]), we must employ an orthogonal protection strategy.

By initiating the synthesis with 1-benzyl-3-pyrrolidinone , we temporarily mask the N2 position. This allows us to construct the morpholine ring and selectively install the Boc group on N9. The sequence relies on a Corey-Chaykovsky epoxidation—chosen over a Wittig/mCPBA sequence to avoid acidic conditions that could protonate basic amines—followed by a highly regioselective epoxide opening and an intramolecular Williamson-type etherification.

Synthetic Workflow Diagram

The following diagram illustrates the 5-step synthetic workflow, highlighting the strategic installation and removal of protecting groups.

SynthesisWorkflow SM 1-benzyl-3-pyrrolidinone Int1 Spiro-epoxide Intermediate SM->Int1 Me3S(O)I, NaH DMSO Int2 Diol-amine Intermediate Int1->Int2 2-aminoethanol iPrOH, Δ Int3 N-Boc Diol Intermediate Int2->Int3 Boc2O, Et3N DCM Int4 N-Bn, N-Boc Spirocycle Int3->Int4 1. MsCl, Et3N 2. NaH, THF Product Target Scaffold (Boc-protected) Int4->Product H2, Pd/C MeOH

Figure 1: Five-step regioselective synthetic workflow for tert-butyl 6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate.

Step-by-Step Experimental Protocols

Step 1: Corey-Chaykovsky Epoxidation

Objective: Convert the ketone to a spiro-epoxide.

  • Charge a flame-dried flask with trimethylsulfoxonium iodide (TMSOI, 1.2 eq) and anhydrous DMSO (0.5 M).

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at room temperature under N₂. Stir for 1 hour until hydrogen evolution ceases and the solution becomes clear (formation of the ylide).

  • Add 1-benzyl-3-pyrrolidinone (1.0 eq) dropwise. Stir the reaction mixture at room temperature for 12 hours.

  • Workup: Quench with cold water and extract with EtOAc (3x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate. The crude 6-benzyl-1-oxa-6-azaspiro[1]heptane is typically pure enough for the next step.

Step 2: Regioselective Epoxide Ring-Opening

Objective: Install the morpholine heteroatoms via nucleophilic attack.

  • Dissolve the crude spiro-epoxide (1.0 eq) in isopropanol (0.3 M).

  • Add 2-aminoethanol (5.0 eq). Note: An excess is used to prevent double alkylation of the primary amine.

  • Heat the mixture to 80 °C and stir for 16 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove isopropanol. Dilute with DCM, wash with water to remove excess 2-aminoethanol, dry over Na₂SO₄, and concentrate to yield 1-benzyl-3-(((2-hydroxyethyl)amino)methyl)pyrrolidin-3-ol .

Step 3: Selective N-Acylation (Boc Protection)

Objective: Protect the newly introduced secondary amine.

  • Dissolve the diol-amine intermediate (1.0 eq) in anhydrous DCM (0.2 M).

  • Add triethylamine (TEA, 1.5 eq) and cool to 0 °C.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Wash the reaction mixture with saturated aqueous NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate to afford the N-Boc diol intermediate .

Step 4: Intramolecular Williamson-Type Cyclization

Objective: Close the 6-membered morpholine ring. This is a self-validating step; the thermodynamics heavily favor the formation of the unstrained 6-membered ring.

  • Mesylation: Dissolve the N-Boc diol (1.0 eq) in DCM (0.2 M). Add TEA (2.0 eq) and cool to 0 °C. Add methanesulfonyl chloride (MsCl, 1.1 eq) dropwise. Stir for 1 hour at 0 °C. Quench with water, extract with DCM, dry, and concentrate. Crucial: Do not purify the mesylate; use it immediately to avoid degradation.

  • Cyclization: Dissolve the crude mesylate in anhydrous THF (0.1 M) and cool to 0 °C. Add NaH (60% dispersion, 1.5 eq) carefully. The strong base deprotonates the tertiary alcohol, triggering an intramolecular Sₙ2 attack on the primary mesylate.

  • Allow the mixture to warm to room temperature and stir for 12 hours.

  • Purification: Quench with saturated NH₄Cl, extract with EtOAc, and concentrate. Purify by automated flash chromatography (EtOAc in heptane 0-20%) to yield tert-butyl 2-benzyl-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate [2].

Step 5: Catalytic Hydrogenation (Debenzylation)

Objective: Liberate N2 for downstream library synthesis.

  • Dissolve the benzyl spirocycle (1.0 eq) in methanol (0.1 M).

  • Add 10% Pd/C (10% w/w).

  • Purge the flask with H₂ gas and stir under a hydrogen balloon (1 atm) at room temperature for 16 hours.

  • Workup: Filter the suspension through a pad of Celite to remove the palladium catalyst. Wash the filter cake thoroughly with methanol.

  • Concentrate the filtrate to afford the final target, tert-butyl 6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate [3].

Quantitative Data & Characterization Summary

The following table summarizes the expected molecular weights, mass spectrometry data, and typical yields for the key intermediates in this protocol. Tracking the [M+H]⁺ mass transitions is the most reliable way to validate the progression of the synthesis.

StepIntermediate / Product NameChemical FormulaMW ( g/mol )Expected MS (ESI) m/zTypical Yield
1 6-benzyl-1-oxa-6-azaspiro[1]heptaneC₁₂H₁₅NO189.26190 [M+H]⁺85%
2 1-benzyl-3-(((2-hydroxyethyl)amino)methyl)pyrrolidin-3-olC₁₄H₂₂N₂O₂250.34251 [M+H]⁺90%
3 N-Boc diol intermediateC₁₉H₃₀N₂O₄350.46351 [M+H]⁺95%
4 tert-butyl 2-benzyl-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylateC₁₉H₂₈N₂O₃332.44333 [M+H]⁺82%
5 tert-butyl 6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylateC₁₂H₂₂N₂O₃242.32243 [M+H]⁺95%

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[Link]

  • Justia Patents. (2024). 5-MEMBERED HETEROARYLAMINOSULFONAMIDES FOR TREATING CONDITIONS MEDIATED BY DEFICIENT CFTR ACTIVITY (U.S. Patent Application #20240002374).[Link]

Sources

Application

reagents used in the cyclization of 9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane

This Application Note is designed for medicinal chemists and process development scientists focusing on the synthesis of spirocyclic scaffolds. The following guide details the reagents, mechanisms, and protocols for cons...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists focusing on the synthesis of spirocyclic scaffolds. The following guide details the reagents, mechanisms, and protocols for constructing 9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane , a privileged spiro[pyrrolidine-3,2'-morpholine] scaffold often utilized in GPCR and kinase inhibitor discovery.

Part 1: Strategic Synthesis Overview

The target molecule is a spiro-morpholine fused to a pyrrolidine ring. The "6-oxa" designation indicates the oxygen atom is directly attached to the spiro-quaternary carbon (C5), while the "7-methyl" places a substituent on the carbon adjacent to the oxygen within the six-membered ring.

Retrosynthetic Logic: The most robust synthetic strategy relies on the Spiro-Epoxide Ring-Opening methodology. This approach allows for the controlled installation of the quaternary center and the subsequent formation of the morpholine ring via intramolecular etherification or alkylation.

Key Transformation Stages:

  • Spiro-Epoxiation: Conversion of N-Boc-3-pyrrolidone to a spiro-epoxide intermediate using sulfur ylide chemistry (Corey-Chaykovsky reaction).

  • Nucleophilic Ring Opening: Regioselective opening of the epoxide with a functionalized amine (N-benzyl-1-amino-2-propanol).

  • Cyclization: Intramolecular ring closure to form the 1,4-oxazine (morpholine) ring.

Part 2: Reagent Selection & Mechanistic Causality

The choice of reagents is critical for controlling regiochemistry and preventing racemization.

Reagent ClassSpecific ReagentRole & Causality
Ylide Precursor Trimethylsulfoxonium Iodide (Me₃SOI) Generates the dimethylsulfoxonium methylide in situ. Preferred over diazomethane for safety and higher yields in spiro-epoxiation of hindered ketones.
Base (Epoxiation) Potassium tert-butoxide (KOtBu) A bulky, non-nucleophilic base used to deprotonate Me₃SOI. Its steric bulk prevents side reactions with the carbamate protecting group on the pyrrolidine.
Nucleophile (±)-1-Amino-2-propanol The "7-methyl" substituent originates here. Using the secondary alcohol variant ensures the methyl group ends up adjacent to the oxygen in the final morpholine ring.
Alkylation Agent Benzyl Bromide (BnBr) Used to protect the morpholine nitrogen (if not using pre-benzylated amino-alcohol). The benzyl group serves as a robust protecting group that can be removed via hydrogenolysis later.
Cyclization Promoter Sodium Hydride (NaH) A strong base required for the intramolecular Williamson ether synthesis step (closing the O-C bond).
Leaving Group Chloroacetyl Chloride Alternative Route: Used if the direct etherification fails. Converts the amino-alcohol intermediate into a morpholinone (lactam), which is then reduced.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of the Spiro-Epoxide Intermediate

Target:tert-butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate

Reagents:

  • tert-Butyl 3-oxopyrrolidine-1-carboxylate (N-Boc-3-pyrrolidone) [1.0 equiv]

  • Trimethylsulfoxonium Iodide (Me₃SOI) [1.2 equiv]

  • Potassium tert-butoxide (KOtBu) [1.2 equiv]

  • DMSO (anhydrous) [10 mL/g of substrate]

  • THF (anhydrous) [5 mL/g of substrate]

Procedure:

  • Ylide Formation: In a flame-dried flask under nitrogen, dissolve Me₃SOI in anhydrous DMSO. Add KOtBu portion-wise at room temperature. Stir for 30–60 minutes until the solution becomes clear/light yellow, indicating ylide formation.

  • Addition: Cool the mixture to 0°C. Add a solution of N-Boc-3-pyrrolidone in anhydrous THF dropwise over 20 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane) for the disappearance of the ketone.

  • Workup: Quench with ice-cold water. Extract with Et₂O (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: The crude spiro-epoxide is often pure enough for the next step. If needed, purify via flash chromatography (silica gel, 0-20% EtOAc/Hexane).

Protocol B: Ring Opening and Morpholine Cyclization

Target: 9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane

Reagents:

  • Spiro-epoxide (from Protocol A) [1.0 equiv]

  • N-Benzyl-1-amino-2-propanol [1.2 equiv]

  • Ethanol or Isopropanol [Solvent]

  • Sodium Hydride (60% dispersion) [1.5 equiv]

  • p-Toluenesulfonyl chloride (TsCl) [1.1 equiv]

  • Pyridine [Solvent for tosylation]

Procedure (Two-Step Cyclization):

  • Epoxide Opening: Dissolve the spiro-epoxide in Ethanol. Add N-Benzyl-1-amino-2-propanol. Heat to reflux (80°C) for 12–16 hours.

    • Mechanism:[1][2][3] The secondary amine attacks the less hindered carbon of the epoxide (the methylene group), resulting in a tertiary alcohol at the spiro center and a secondary alcohol on the side chain.

    • Intermediate:tert-butyl 3-((N-benzyl-2-hydroxypropyl)amino)methyl)-3-hydroxypyrrolidine-1-carboxylate.

  • Activation: Concentrate the reaction mixture. Redissolve the crude diol in anhydrous Pyridine (0°C). Add TsCl portion-wise. Stir at 0°C to RT for 4 hours.

    • Selectivity: The secondary alcohol (on the propyl chain) is less hindered than the tertiary alcohol (spiro center) but more nucleophilic than the tertiary alcohol? Correction: The tertiary alcohol is difficult to tosylate. The secondary alcohol will be selectively tosylated.

  • Cyclization: Dilute with DCM, wash with CuSO₄ (to remove pyridine), dry, and concentrate. Dissolve the crude tosylate in anhydrous THF. Add NaH carefully at 0°C. Heat to 60°C for 4 hours.

    • Mechanism:[1][2][3] The tertiary alkoxide (formed by NaH) displaces the secondary tosylate, closing the 6-membered morpholine ring.

  • Deprotection (Optional): If the free amine is required, treat with TFA/DCM (1:1) to remove the Boc group.

Part 4: Visualization of the Synthetic Pathway

The following diagram illustrates the logical flow from the starting pyrrolidone to the final spirocyclic scaffold, highlighting the critical "6-oxa" ring closure.

G Start N-Boc-3-pyrrolidone Step1 Spiro-Epoxiation (Corey-Chaykovsky) Start->Step1 Me3SOI, KOtBu Inter1 Spiro-Epoxide Intermediate Step1->Inter1 Step2 Ring Opening (N-Bn-Amino-Propanol) Inter1->Step2 Nucleophilic Attack Inter2 Acyclic Diol Intermediate Step2->Inter2 Step3 Activation (TsCl) & Cyclization (NaH) Inter2->Step3 Intramolecular Etherification Final 9-Benzyl-7-methyl-6-oxa- 2,9-diazaspiro[4.5]decane Step3->Final

Caption: Synthesis workflow for the 6-oxa-2,9-diazaspiro[4.5]decane scaffold via spiro-epoxide ring opening.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Epoxiation Moisture in DMSO/THFEnsure DMSO is strictly anhydrous; water quenches the ylide. Use molecular sieves.
Regioselectivity Failure Attack at wrong epoxide carbonEnsure the amine is bulky enough (N-benzyl) to favor attack at the methylene (CH₂) over the spiro-center.
Incomplete Cyclization Steric hindrance at spiro-OHIf the tertiary alcohol fails to displace the tosylate, switch to intramolecular Mitsunobu conditions (DIAD/PPh₃) which activates the alcohol directly.
Racemization High temperature during openingKeep the ring-opening step below 90°C. If using chiral amino-propanol, verify ee% via chiral HPLC.

References

  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide. Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. Link

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Spirocyclic Morpholines. Organic Letters, 12(9), 1944–1947. Link

  • Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Drug Discovery. Angewandte Chemie International Edition, 53(29), 7386-7388. Link

  • Wuitschik, G., et al. (2008). Oxetanes as Promising Modules in Drug Discovery.[4] Angewandte Chemie International Edition, 47(24), 4512-4515. (Relevant for spiro-ether formation principles). Link

Sources

Method

Application Note: Handling, Storage, and Stability Protocols for Diazaspiro Scaffolds in Drug Discovery

Introduction & Mechanistic Rationale For researchers and drug development professionals, the quest for novel molecular scaffolds offering improved efficacy and pharmacokinetic properties is relentless. Diazaspirocycles—b...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

For researchers and drug development professionals, the quest for novel molecular scaffolds offering improved efficacy and pharmacokinetic properties is relentless. Diazaspirocycles—bicyclic heterocyclic compounds containing two nitrogen atoms and a spiro junction—have emerged as highly valuable three-dimensional bioisosteres for traditional flat aromatic rings and piperazines[1]. The constrained nature of scaffolds like the 2,6-diazaspiro[3.4]octane core provides structural rigidity and synthetic tractability, leading to enhanced target binding in modern therapeutics[2].

However, the sp³-rich architecture and the presence of secondary or tertiary amine moieties introduce specific physicochemical vulnerabilities. To enhance aqueous solubility for biological assays, these compounds are frequently synthesized as hydrochloride salts[3]. While this protonation improves solubility, it inadvertently increases the compound's hygroscopicity, making it highly susceptible to moisture-driven degradation, pH-dependent hydrolysis, and oxidation[4].

Physicochemical Properties and Hazard Profiles

Designing a safe and effective handling system requires an intimate understanding of the intrinsic vulnerabilities of the specific diazaspiro derivative. Many of these compounds act as acute oral toxicants and severe irritants, necessitating strict adherence to GHS safety protocols[5].

Table 1: Quantitative Safety and Storage Data for Key Diazaspiro Scaffolds

CompoundMW ( g/mol )Optimal StoragePrimary GHS HazardsChemical Sensitivities
5,8-Diazaspiro[3.5]nonan-6-one 140.1915–25°C, SealedEye IrritationSensitive to strong nucleophilic attack
2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one HCl ~230.744°C, DarkSkin/Eye IrritantImine/amide hydrolysis, side-chain oxidation[4]
6-Methyl-2,6-diazaspiro[3.5]nonane 2HCl 213.152–8°C, Inert GasSkin/Eye IrritantHighly hygroscopic[6]
Benzyl 2,8-diazaspiro[4.5]decane-2-carboxylate HCl 312.80Locked up, VentilatedH302, H315, H319, H335Moisture sensitive, respiratory irritant[5]

Experimental Workflows & Protocols

As a Senior Application Scientist, it is critical to implement self-validating systems in the laboratory. A protocol is only robust if it contains built-in mechanisms to detect failure (e.g., moisture contamination or incomplete degradation).

Protocol 1: Safe Handling and Reconstitution of Hygroscopic Diazaspiro Salts

Objective: To safely reconstitute diazaspiro hydrochloride salts into stock solutions without inducing moisture-driven hydrolysis. Self-Validating Mechanism: Gravimetric tracking of the stock vial before and after reconstitution to quantify atmospheric moisture uptake.

  • Thermal Equilibration: Remove the sealed vial from 2–8°C storage and place it in a room-temperature desiccator for 30 minutes. Causality: Opening a cold vial immediately causes condensation of atmospheric moisture onto the hygroscopic salt, which accelerates the hydrolysis of sensitive functional groups (like imines)[4].

  • Inert Environment Handling: Transfer the equilibrated vial to a glove box or a fume hood equipped with a positive flow of Argon or Nitrogen gas[6].

  • Solvent Preparation: Utilize anhydrous solvents (e.g., DMSO or Methanol). Degas the solvent by sparging with Argon for 15 minutes. Causality: Displacing dissolved oxygen mitigates the oxidative degradation of alkyl chains attached to the spiro scaffold[4].

  • Reconstitution & Aliquoting: Dissolve the compound to the desired stock concentration (e.g., 10 mM). Aliquot immediately into amber glass vials to prevent photolytic degradation.

  • Storage: Blanket the headspace of each aliquot with Argon before sealing tightly. Store long-term at -20°C or 4°C depending on the specific derivative[4].

Protocol 2: Forced Degradation and Stability-Indicating Assay

Objective: To identify potential degradation products and pathways for diazaspiro compounds under stress conditions[4]. Self-Validating Mechanism: The HPLC method is validated via mass balance; the peak area of the parent compound plus the peak areas of all degradants must equal 100% of the initial unstressed parent peak area.

  • Base Hydrolysis: Treat a 1 mg/mL sample solution with 0.1 N NaOH at 60°C for 24 hours[4]. Causality: Tests the stability of the spiro-junction and any amide/imine functional groups against strong nucleophilic attack, which is a known vulnerability for ketone-containing diazaspirocycles.

  • Oxidative Stress: Treat a 1 mg/mL sample with 3% H₂O₂ at room temperature for 24 hours[4]. Causality: Evaluates the susceptibility of aliphatic chains and secondary amines to oxidation[4].

  • Thermal & Photolytic Stress: Expose the solid compound to 105°C for 48 hours. Separately, expose the solid to UV light (254 nm) for 1.2 million lux hours[4].

  • Analysis: Neutralize the liquid samples and analyze all stressed samples at appropriate time points using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method[4].

StabilityWorkflow Start Diazaspiro Compound Receipt & Logging Storage Inert Storage (Argon, 2-8°C) Start->Storage Stress Forced Degradation Stress Testing Storage->Stress Hydrolysis Acid/Base Hydrolysis (0.1N HCl/NaOH, 60°C) Stress->Hydrolysis Oxidation Oxidative Stress (3% H2O2, RT) Stress->Oxidation Thermal Thermal/Photolytic (105°C / UV 254nm) Stress->Thermal HPLC Stability-Indicating HPLC Analysis Hydrolysis->HPLC Oxidation->HPLC Thermal->HPLC Degradants Degradant ID (LC-MS/NMR) HPLC->Degradants

Workflow for forced degradation and stability monitoring of diazaspiro scaffolds.

Pharmacological Application: Target Binding

Proper handling ensures the structural integrity of the diazaspirocycle, which is paramount for its biological activity. For instance, diazaspiro-ketone structures provide a highly specific platform for synthesizing kinase inhibitors. The rigid diazaspiro group provides steric and electronic effects that are highly beneficial for optimizing hinge binding in the ATP pocket of kinases, such as JAK3, which is a critical target for autoimmune disease therapies.

JAKSTAT Cytokine Cytokine Binding (e.g., IL-2, IL-4) Receptor Receptor Dimerization Cytokine->Receptor JAK3 JAK3 Kinase Activation Receptor->JAK3 STAT STAT Phosphorylation JAK3->STAT Diazaspiro Diazaspiro Scaffold (JAK3 Inhibitor) Diazaspiro->JAK3 Competitive ATP Binding Nucleus Nuclear Translocation & Gene Transcription STAT->Nucleus

Inhibition of the JAK3-STAT signaling pathway by diazaspiro-based kinase inhibitors.

References

  • Title: High-Purity 6-Methyl-2,6-Diazaspiro[3.5]nonane Dihydrochloride Source: uark.edu URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane Synthesis

Welcome to the Technical Support Center. As spirocyclic scaffolds become increasingly critical in drug discovery for their unique conformational restrictions and bioisosteric properties, synthesizing complex architecture...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As spirocyclic scaffolds become increasingly critical in drug discovery for their unique conformational restrictions and bioisosteric properties, synthesizing complex architectures like 9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane [1] presents distinct chemical challenges.

This guide is designed for research scientists and process chemists experiencing yield bottlenecks. Below, we dissect the causality behind common synthetic failures—specifically during spiro-epoxide opening and morpholine ring closure—and provide field-proven, self-validating protocols to optimize your workflow.

I. Synthetic Workflow Visualization

Workflow A 1-Boc-3-pyrrolidone (Starting Material) B 1-oxa-5-azaspiro[2.4]heptane (Spiro-epoxide) A->B Me3S(O)I, NaH (Epoxidation) C Diol Intermediate (Ring-opened) B->C 1-(benzylamino)propan-2-ol LiClO4 (Opening) D Protected Spirocycle (Morpholine closed) C->D MsCl, Pyridine (Cyclization) E 9-Benzyl-7-methyl-6-oxa- 2,9-diazaspiro[4.5]decane D->E TFA, DCM (Deprotection)

Fig 1: Synthetic workflow for 9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane.

II. Troubleshooting Guides & FAQs

Q1: Why is the yield of my Corey-Chaykovsky epoxidation inconsistently low?

The Issue: Conversion of 1-Boc-3-pyrrolidone to the spiro-epoxide (tert-butyl 1-oxa-5-azaspiro[2]heptane-5-carboxylate) often stalls at 50-60%, with significant starting material remaining. The Causality: The Corey-Chaykovsky reaction relies on the in situ generation of a dimethylsulfoxonium methylide. This ylide is highly sensitive to trace moisture. If your trimethylsulfoxonium iodide is hygroscopic or your base (e.g., NaH) has degraded, the ylide decomposes before attacking the sterically hindered C3 ketone of the pyrrolidine ring[3]. The Solution: Dry the trimethylsulfoxonium iodide under high vacuum at 50 °C for 12 hours prior to use. Use freshly titrated NaH and anhydrous DMSO.

Q2: The epoxide opening with 1-(benzylamino)propan-2-ol is sluggish and yields multiple byproducts. How can I improve regioselectivity?

The Issue: Uncatalyzed nucleophilic attack on the spiro-epoxide requires extended heating (>80 °C), which degrades the Boc-protecting group and leads to poor regioselectivity. The Causality: The spiro carbon is sterically congested. While amines typically attack the less hindered methylene carbon of the epoxide, the activation energy required for this specific spiro-system is high. The Solution: Introduce a Lewis acid catalyst. demonstrated that Lewis acids significantly alter the trajectory and kinetics of epoxide openings[3]. Adding 1.2 equivalents of Lithium Perchlorate (


) in acetonitrile at 60 °C cleanly accelerates the opening, yielding the desired tertiary alcohol (diol intermediate) in >85% yield without thermal degradation.
Q3: During the morpholine ring closure, I observe significant elimination (alkene formation) rather than the desired spirocycle. What is the optimal condition?

The Issue: Attempting to close the 6-membered morpholine ring using standard mesylation (MsCl/Et₃N) followed by a strong base (NaH) yields primarily an undesired alkene. The Causality: To form the morpholine core, the tertiary alcohol at the spiro center must attack the activated secondary alcohol (mesylate) on the propanol unit. However, tertiary alkoxides are exceptionally bulky and poor nucleophiles. When strong bases or highly basic amines (like Et₃N) are present, E2 elimination of the secondary mesylate outcompetes the intramolecular Sₙ2 etherification[4]. The Solution: Utilize a one-step thermal cyclization in anhydrous pyridine. Pyridine acts as a mild base that neutralizes the HCl generated during mesylation but is not strong enough to drive E2 elimination. Heating the reaction allows the thermodynamic cyclization to proceed. This methodology has been validated for similar oxazepane and morpholine systems[5].

III. Quantitative Data: Cyclization Optimization

The table below summarizes the causality between reaction conditions and the resulting product distribution during the critical diol-to-morpholine cyclization step.

Cyclization ConditionDiol Conversion (%)Spirocycle Yield (%)Elimination Byproduct (%)Mechanistic Note
MsCl (1.1 eq), Et₃N, DCM, 0 °C to RT>95%35%60%Basic Et₃N promotes rapid E2 elimination of the secondary mesylate.
MsCl (1.5 eq), NaH, THF, 0 °C>90%20%70%Strong base deprotonates the tertiary alcohol but heavily favors alkene formation.
MsCl (2.0 eq), Anhydrous Pyridine, 60 °C >98% 82% <10% Pyridine acts as a mild base/solvent; thermal cyclization outcompetes elimination.
DIAD, PPh₃, THF, RT (Mitsunobu)<50%15%30%Steric hindrance at the tertiary alcohol prevents efficient phosphonium intermediate formation.

IV. Experimental Protocol: One-Pot Mesylation and Morpholine Cyclization

This protocol details the optimized, self-validating procedure for converting the ring-opened diol into the Boc-protected 9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane.

Step 1: Preparation and Drying

  • Transfer the diol intermediate (1.0 mmol) to an oven-dried 25 mL round-bottom flask.

  • Dry the compound under high vacuum (0.1 mbar) for 2 hours to remove trace water, which would otherwise hydrolyze the mesyl chloride.

Step 2: Activation (Mesylation)

  • Purge the flask with Argon and dissolve the diol in anhydrous pyridine (5.0 mL).

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Add Methanesulfonyl chloride (MsCl) (2.0 mmol, 2.0 eq) dropwise over 15 minutes. Causality Note: Slow addition prevents localized exothermic spikes. Heat at this stage would cause premature elimination before the mesylate is fully formed.

Step 3: Thermal Cyclization

  • Remove the ice bath and attach a reflux condenser.

  • Heat the reaction mixture to 60 °C and stir for 12 hours. Causality Note: The elevated temperature provides the necessary activation energy for the sterically hindered tertiary alcohol to execute the intramolecular Sₙ2 displacement of the mesylate.

Step 4: Self-Validating Analytical Checkpoint

  • Pull a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS.

  • Validation: You must observe the complete disappearance of the diol mass (

    
    ) and the appearance of the cyclized product (
    
    
    
    ).
  • Crucial: Run a crude

    
    H-NMR. The disappearance of the secondary hydroxyl proton and the upfield shift of the C7 methine proton (from ~3.8 ppm to ~3.4 ppm) confirms etherification. If you observe distinct vinylic protons between 5.5–6.0 ppm, elimination has occurred, indicating moisture contamination or excessive heating during MsCl addition.
    

Step 5: Workup and Purification

  • Cool to room temperature and quench with saturated aqueous

    
     (10 mL).
    
  • Extract with EtOAc (3 x 15 mL).

  • Wash the combined organic layers with 1M aqueous

    
     (3 x 10 mL) to selectively complex and remove residual pyridine, followed by brine (15 mL).
    
  • Dry over anhydrous

    
    , concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure protected spirocycle.
    

V. References

  • Matin, M. M. (2008). One step intramolecular cyclization of diol via mesylation: efficient synthesis of sugar derived [1,4]oxazepanes. Journal of Bangladesh Chemical Society, 21(2), 179-183. URL:[Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257-8322. URL:[Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. URL:[Link]

Sources

Optimization

Technical Support Center: Purification of Spiro-diazaspiro[4.5]decane Intermediates

Welcome to the technical support center for the purification of spiro-diazaspiro[4.5]decane intermediates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of spiro-diazaspiro[4.5]decane intermediates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating and purifying these valuable scaffolds. The unique three-dimensional and often basic nature of these compounds presents specific challenges that require a nuanced approach to purification.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common and complex issues encountered during the purification of spiro-diazaspiro[4.5]decane intermediates.

I. Troubleshooting Guide: From Crude Mixture to Pure Intermediate

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying scientific rationale.

Column Chromatography Challenges

Question: My spiro-diazaspiro[4.5]decane intermediate is streaking severely on a silica gel TLC plate and shows poor separation during column chromatography. What is happening and how can I resolve this?

Answer:

This is a classic and frequently encountered problem when dealing with basic amine compounds on standard silica gel.[1] The issue stems from the strong interaction between the basic nitrogen atoms in your spiro-diazaspiro[4.5]decane and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong ionic interaction leads to irreversible adsorption, resulting in significant tailing or streaking of the compound spot on a TLC plate and broad, poorly resolved peaks during column chromatography.

Root Cause Analysis and Solutions:

  • Acid-Base Interaction: The primary cause is the acid-base interaction between the basic analyte and the acidic stationary phase. To mitigate this, you need to suppress this interaction.

    • Solution 1: Basic Mobile Phase Modifier: Add a small amount of a volatile base to your mobile phase. Triethylamine (TEA) is a common choice, typically added at a concentration of 0.5-2% (v/v).[1] The TEA will preferentially interact with the acidic silanol groups, effectively "masking" them from your basic intermediate and allowing for a more uniform elution.

    • Solution 2: Alternative Stationary Phases: If basic modifiers are not providing sufficient resolution, consider switching to a less acidic or a chemically modified stationary phase.

      • Alumina (basic or neutral): Basic or neutral alumina can be an excellent alternative to silica gel for the purification of basic compounds.

      • Bonded Phases: Cyano (CN) or diol-bonded silica phases are less acidic and can offer different selectivity.[2]

  • Sample Overload: Loading too much crude material onto the column can also lead to peak broadening and tailing.[1]

    • Solution: Reduce the amount of sample loaded onto the column. A general rule of thumb is to load no more than 1-5% of the column's stationary phase weight.

Experimental Protocol: Optimizing Column Chromatography for a Basic Spiro-diazaspiro[4.5]decane Intermediate

  • TLC Analysis with a Basic Modifier:

    • Prepare three eluent systems for TLC analysis:

      • System A: Hexane/Ethyl Acetate (e.g., 1:1)

      • System B: Hexane/Ethyl Acetate (1:1) with 1% Triethylamine

      • System C: Dichloromethane/Methanol (e.g., 95:5) with 1% Triethylamine

    • Spot your crude material on a silica TLC plate and develop in each system.

    • Observe the spot shape. System B or C should show a significant reduction in streaking compared to System A.

  • Column Chromatography Procedure:

    • Choose the eluent system that provided the best separation and spot shape on TLC.

    • Pack a silica gel column with the chosen mobile phase containing the basic modifier.

    • Dissolve your crude intermediate in a minimal amount of the mobile phase.

    • Load the sample onto the column.

    • Elute the column with the mobile phase, collecting fractions and monitoring by TLC.

Question: I am trying to separate diastereomers of a protected spiro-diazaspiro[4.5]decane intermediate, but they co-elute on silica gel. What are my options?

Answer:

The separation of diastereomers can be a significant challenge as they often have very similar polarities. Simple silica gel chromatography may not provide sufficient selectivity. You will likely need to explore more specialized chromatographic techniques.

Strategies for Diastereomer Separation:

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful tool for separating closely related isomers.[2]

    • Method Development: Start with analytical HPLC to screen different columns and mobile phases.

      • Stationary Phases: Standard C18 columns may work, but consider phases with different selectivities, such as phenyl-hexyl or pentafluorophenyl (PFP) columns. Chiral columns, even for diastereomer separation, can sometimes provide the necessary selectivity.[3]

      • Mobile Phases: Screen different organic modifiers (acetonitrile vs. methanol) and additives (e.g., trifluoroacetic acid or formic acid for acidic compounds, or diethylamine for basic compounds).

  • Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for separating stereoisomers and is often orthogonal to reverse-phase HPLC.[4][5] The use of supercritical CO2 with a co-solvent (like methanol or acetonitrile) can provide unique selectivity. Preparative SFC can be highly effective for isolating diastereomers.[5]

  • Optimizing Flash Chromatography:

    • High-Performance Silica: Using flash chromatography cartridges with smaller particle size silica can improve resolution.

    • Gradient Optimization: A slow, shallow gradient of the mobile phase can help resolve closely eluting compounds.

Workflow for Diastereomer Separation

G start Diastereomeric Mixture tlc TLC Screening (Multiple Solvent Systems) start->tlc flash Optimized Flash Chromatography (Shallow Gradient, High-Performance Silica) tlc->flash Some Separation Observed hplc_dev Analytical HPLC Method Development (Screen C18, PFP, Chiral Columns) tlc->hplc_dev No Separation flash->hplc_dev Unsuccessful separated Separated Diastereomers flash->separated Successful sfc_dev Analytical SFC Method Development hplc_dev->sfc_dev Poor Separation prep_hplc Preparative HPLC hplc_dev->prep_hplc Good Separation prep_sfc Preparative SFC sfc_dev->prep_sfc Good Separation prep_hplc->separated prep_sfc->separated G cluster_purification Purification Method Selection crude Crude Spiro-diazaspiro[4.5]decane analysis Initial Analysis (TLC, LC-MS, NMR) crude->analysis decision Crystalline Solid? analysis->decision recryst Recrystallization oiling_out Oiling Out? recryst->oiling_out chromatography Column Chromatography chrom_decision Streaking on TLC? chromatography->chrom_decision decision->recryst Yes decision->chromatography No / Oily troubleshoot_recryst Troubleshoot Recrystallization (Slow cool, change solvent) oiling_out->troubleshoot_recryst Yes pure_solid Pure Crystalline Product oiling_out->pure_solid No troubleshoot_recryst->pure_solid std_chrom Standard Silica Gel Chromatography chrom_decision->std_chrom No mod_chrom Modified Chromatography (Add TEA, use Alumina) chrom_decision->mod_chrom Yes diastereomers Diastereomers Present? std_chrom->diastereomers mod_chrom->diastereomers prep_hplc Preparative HPLC / SFC diastereomers->prep_hplc Yes pure_oil Pure Product (Oil or Solid) diastereomers->pure_oil No prep_hplc->pure_oil

Sources

Troubleshooting

minimizing side reactions during spiro-cyclization of diazaspiro decanes

Welcome to the technical support center for the synthesis of diazaspirodecanes. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of spiro-cyclization...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of diazaspirodecanes. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of spiro-cyclization reactions. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you minimize side reactions and optimize your synthetic outcomes.

Introduction to Spiro-cyclization Challenges

The construction of the diazaspiro[4.5]decane core is a pivotal step in the synthesis of numerous biologically active compounds. However, the intramolecular cyclization reactions employed, such as the Pictet-Spengler and Bischler-Napieralski reactions, are often accompanied by the formation of undesired side products. These side reactions not only reduce the yield of the target molecule but also complicate purification processes. Understanding the mechanisms behind these side reactions is crucial for developing effective strategies to suppress them.

This guide provides a structured approach to identifying and resolving common issues encountered during the spiro-cyclization of diazaspirodecanes. By understanding the causality behind experimental choices, you can implement self-validating protocols to ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: My Pictet-Spengler reaction is sluggish and gives low yields. What are the initial troubleshooting steps?

A1: A sluggish Pictet-Spengler reaction is often due to insufficient electrophilicity of the iminium ion intermediate or low nucleophilicity of the aromatic ring.[1]

  • Acid Catalyst: Ensure your acid catalyst (e.g., HCl, TFA) is fresh and used in the appropriate concentration. The reaction is acid-catalyzed, and the iminium ion is the key electrophile.[1] Harsher conditions, such as refluxing with strong acids, may be necessary for less reactive substrates.[1]

  • Activating Groups: The presence of electron-donating groups on the aromatic ring significantly enhances its nucleophilicity and facilitates the cyclization.[2] If your substrate lacks these, consider if a modification to the starting material is feasible.

  • Solvent: While traditionally performed in protic solvents, some Pictet-Spengler reactions show improved yields in aprotic media.[1] Consider screening solvents like toluene or acetonitrile.

Q2: I am observing a significant amount of a styrene-like byproduct in my Bischler-Napieralski reaction. What is causing this and how can I prevent it?

A2: The formation of a styrene derivative is a classic side reaction in the Bischler-Napieralski cyclization and occurs via a retro-Ritter reaction.[3][4] This is evidence for the presence of a nitrilium salt intermediate.[3]

  • Mechanism: The nitrilium ion can undergo elimination, especially when the resulting styrene is part of a conjugated system.[3]

  • Mitigation Strategies:

    • Solvent Choice: Using the corresponding nitrile as a solvent can shift the equilibrium away from the retro-Ritter product.[3]

    • Alternative Reagents: Employing oxalyl chloride can generate an N-acyliminium intermediate, which is less prone to elimination.[3]

    • Temperature Control: Elevated temperatures favor the elimination pathway.[3] Carefully control the reaction temperature to the minimum required for cyclization.

Q3: How can I control diastereoselectivity during the spiro-cyclization step?

A3: Controlling diastereoselectivity is a significant challenge when forming multiple stereocenters. The outcome is often dictated by the relative transition state energies of the competing diastereomeric pathways.

  • Reaction Conditions: Strong acidic conditions in the Pictet-Spengler reaction generally favor the formation of the cis-isomer.[5]

  • Catalyst Control: The use of chiral catalysts, such as bifunctional Cinchona alkaloids, can influence the stereochemical outcome by stabilizing one transition state over the other through non-covalent interactions.[6]

  • Curtin-Hammett Principle: In some cases, even if one diastereomeric intermediate is more stable, the product distribution is determined by the rates of the irreversible cyclization step. Understanding these kinetics can be crucial for rational design of stereoselective syntheses.[7]

Q4: My reaction mixture is complex, and I'm struggling to isolate the desired diazaspirodecane isomer. What purification strategies are recommended?

A4: The separation of stereoisomers can be challenging due to their similar physical and chemical properties.[8]

  • Chromatography:

    • Conventional Phases: Diastereomers, including E/Z isomers, can often be separated using standard silica or C18 columns, as they have different physical characteristics.[8]

    • Chiral Phases: For enantiomers, specialized chiral stationary phases are necessary.[8]

    • Pre-packed Glass Columns: These can offer higher pressure limits and superior resolution for difficult separations, allowing for higher flow rates and increased throughput.[8]

  • Crystallization: If the desired isomer is crystalline, fractional crystallization can be a powerful purification technique. Stripping crystallization, which combines melt crystallization and vaporization, is another option for separating close-boiling isomers.[9]

Troubleshooting Guide: Common Side Reactions and Solutions

This table summarizes common side reactions and provides targeted solutions to minimize their formation.

Observed Issue Potential Side Reaction Underlying Cause Recommended Solutions & Rationale
Formation of a dehydrated, non-cyclized product. Incomplete cyclization / EliminationInsufficient activation of the electrophile or deactivation of the nucleophile. Elevated temperatures can favor elimination over cyclization.1. Increase Acid Strength/Concentration: A stronger acid or higher concentration can better promote the formation of the reactive iminium or nitrilium ion intermediate.[1][10] 2. Use a More Activating Dehydrating Agent: For Bischler-Napieralski, switching from POCl₃ to P₂O₅ in refluxing POCl₃ can be more effective for less reactive substrates.[4][10] 3. Optimize Temperature: Lower the reaction temperature to the minimum required for the desired cyclization to disfavor elimination pathways.[][12]
Presence of a dimeric or polymeric byproduct. Intermolecular ReactionThe rate of the intermolecular reaction is competitive with the desired intramolecular spiro-cyclization. This is often concentration-dependent.1. High Dilution Conditions: Perform the reaction at a lower concentration to favor the intramolecular pathway. 2. Slow Addition of Substrate: Add the starting material slowly to the reaction mixture to maintain a low instantaneous concentration.
Formation of an undesired regioisomer. Competing Cyclization PathwaysThe electronic or steric environment of the aromatic ring allows for cyclization at multiple positions.1. Introduce Blocking Groups: Strategically place bulky substituents on the aromatic ring to sterically hinder cyclization at undesired positions. 2. Modify Electronic Properties: The presence of electron-donating groups directs the electrophilic aromatic substitution to the ortho and para positions.[4] Careful placement of substituents can enhance regioselectivity.
Aza-Michael addition byproducts. Competing Nucleophilic AttackIf the substrate contains an α,β-unsaturated carbonyl or similar Michael acceptor, the amine nucleophile can undergo a competing aza-Michael addition.[13][14][15]1. Protect the Michael Acceptor: If possible, protect the electron-deficient alkene before the cyclization step. 2. Optimize Reaction Conditions: Aza-Michael additions can sometimes be reversible.[16] Adjusting the temperature and reaction time may favor the desired cyclization product.

Experimental Protocols

Protocol 1: Optimized Pictet-Spengler Reaction for Diazaspirodecanes

This protocol is a general starting point for the synthesis of tetrahydro-β-carboline-containing diazaspirodecanes.

  • Reactant Preparation: Dissolve the β-arylethylamine precursor (1.0 eq) in a suitable solvent (e.g., toluene, CH₂Cl₂) under an inert atmosphere (N₂ or Ar).

  • Aldehyde Addition: Add the aldehyde or ketone (1.1 eq) to the solution.

  • Acid Catalysis: Add the acid catalyst (e.g., trifluoroacetic acid, 1.2 eq) dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. For less reactive substrates, heating may be required.[1]

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Bischler-Napieralski Reaction with Minimized Retro-Ritter Side Product

This protocol is designed to minimize the formation of styrene byproducts.

  • Reactant Preparation: Dissolve the β-arylethylamide (1.0 eq) in anhydrous acetonitrile (used as both solvent and to suppress the retro-Ritter reaction).[3]

  • Dehydrating Agent: Cool the solution to 0 °C and slowly add phosphoryl chloride (POCl₃, 1.5 eq).[10]

  • Reaction Progression: Allow the mixture to stir at 0 °C for 30 minutes, then warm to reflux (typically 80-100 °C) for 2-6 hours.[10] Monitor by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by pouring it onto crushed ice and basifying with a concentrated NaOH or NH₄OH solution.

  • Extraction and Purification: Extract the product with an appropriate organic solvent (e.g., dichloromethane). Dry the combined organic phases, concentrate, and purify by column chromatography.

Visualizing Reaction Pathways

Pictet-Spengler Reaction Mechanism

The following diagram illustrates the key steps in the Pictet-Spengler reaction, leading to the formation of the spirocyclic core.

Pictet_Spengler cluster_0 Iminium Ion Formation cluster_1 Intramolecular Cyclization cluster_2 Rearomatization Amine β-Arylethylamine Imine Imine Intermediate Amine->Imine + Aldehyde, -H₂O Aldehyde Aldehyde/Ketone Iminium Iminium Ion Imine->Iminium + H⁺ Spiro_Intermediate Spirocyclic Intermediate Iminium->Spiro_Intermediate Electrophilic Aromatic Substitution Product Diazaspirodecane Spiro_Intermediate->Product - H⁺

Caption: Key stages of the Pictet-Spengler reaction.

Troubleshooting Decision Tree

This workflow provides a logical sequence for diagnosing and addressing common issues in diazaspirodecane synthesis.

Troubleshooting_Workflow Start Low Yield or Complex Mixture Check_Purity Analyze Starting Materials Purity Start->Check_Purity Analyze_Crude Characterize Byproducts (LC-MS, NMR) Check_Purity->Analyze_Crude Side_Reaction_Type Identify Side Reaction Type Analyze_Crude->Side_Reaction_Type Incomplete_Reaction Incomplete Reaction Side_Reaction_Type->Incomplete_Reaction Unreacted Starting Material Elimination Elimination Product (e.g., Styrene) Side_Reaction_Type->Elimination Mass loss corresponding to H₂O or other small molecule Isomerization Incorrect Isomer Ratio Side_Reaction_Type->Isomerization Product with correct mass, wrong stereochemistry Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Catalyst) Incomplete_Reaction->Optimize_Conditions Change_Reagent Change Dehydrating Agent or Solvent Elimination->Change_Reagent Control_Stereo Use Chiral Catalyst or Modify Substrate Isomerization->Control_Stereo Purification Optimize Purification (Chromatography, Crystallization) Optimize_Conditions->Purification Change_Reagent->Purification Control_Stereo->Purification Success Improved Yield and Purity Purification->Success

Caption: A decision-making workflow for troubleshooting.

References

  • Bischler-Napieralski Reaction - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2024, from [Link]

  • Wikipedia contributors. (2023, December 27). Bischler–Napieralski reaction. In Wikipedia, The Free Encyclopedia. Retrieved March 7, 2024, from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions a. [Download Table]. Retrieved March 7, 2024, from [Link]

  • Wikipedia contributors. (2023, November 28). Pictet–Spengler reaction. In Wikipedia, The Free Encyclopedia. Retrieved March 7, 2024, from [Link]

  • Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns. Retrieved March 7, 2024, from [Link]

  • de Geus, J. J., van der Mee, L., van der Meulen, I., Heise, A., & van Haveren, J. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry, 7, 779. [Link]

  • de Geus, J. J., van der Mee, L., van der Meulen, I., Heise, A., & van Haveren, J. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. PMC. [Link]

  • ResearchGate. (n.d.). Diastereoselective Spirocyclization via Intramolecular C(sp)−H Bond Functionalization Triggered by Sequential[3][8]‐Hydride Shift/Cyclization Process: Approach to Spiro‐tetrahydroquinolines. Retrieved March 7, 2024, from [Link]

  • J&K Scientific LLC. (2025, May 27). Bischler-Napieralski Reaction. Retrieved March 7, 2024, from [Link]

  • Royal Society of Chemistry. (n.d.). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Retrieved March 7, 2024, from [Link]

  • D'Elia, V., & Grieco, P. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(6), 731. [Link]

  • The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. (n.d.). Retrieved March 7, 2024, from [Link]

  • da Silva, A. B., de Oliveira, B. F., & de Carvalho, M. E. (2021). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society, 32(1), 183-194. [Link]

  • Investigation of Intramolecular and Intermolecular Aza-Michael Reactions - Georgia Southern Commons. (n.d.). Retrieved March 7, 2024, from [Link]

  • Investigating the diastereoselective synthesis of a macrocycle under Curtin–Hammett control. (2024, March 5). Royal Society of Chemistry. [Link]

  • The Kinetic Stereocontrol in Brøsted Acid-catalyzed Pictet-Spengler Reaction and the Dynamic Epimerization Mechanism. (2023). ChemRxiv. [Link]

  • Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Retrieved March 7, 2024, from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. [Download Scientific Diagram]. Retrieved March 7, 2024, from [Link]

  • ResearchGate. (n.d.). Organocatalytic Aza-Michael/Michael Cyclization Cascade Reaction: Enantioselective Synthesis of Spiro-oxindole Piperidin-2-one Derivatives. [Request PDF]. Retrieved March 7, 2024, from [Link]

  • YouTube. (2022, February 5). Bischler-Napieralski Reaction. Retrieved March 7, 2024, from [Link]

  • The Pictet-Spengler reaction: with focus on isoquinoline synthesis - Aaltodoc. (n.d.). Retrieved March 7, 2024, from [Link]

  • Spirocyclization enhances the Diels–Alder reactivities of geminally substituted cyclopentadienes and 4H-pyrazoles - PMC. (n.d.). Retrieved March 7, 2024, from [Link]

  • Stereoselective Synthesis of Polysubstituted Spiropentanes - PMC - NIH. (n.d.). Retrieved March 7, 2024, from [Link]

  • Control of Diastereoselectivity in Tandem Asymmetric Reactions Generating Nonadjacent Stereocenters with Bifunctional Catalysis by Cinchona Alkaloids - Brandeis ScholarWorks. (n.d.). Retrieved March 7, 2024, from [Link]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione - MDPI. (2021, June 4). Retrieved March 7, 2024, from [Link]

  • New Chemo-, Regio- and Stereoselective Reactions and Methods in Organic Synthesis. (2024, December 14). MDPI. [Link]

  • A Bischler-Napieralski and homo-Mannich sequence enables diversified syntheses of sarpagine alkaloids and analogues - PMC. (2023, September 9). Retrieved March 7, 2024, from [Link]

  • Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization en route to Spirocalcaridines A and B - Some T - Preprints.org. (2025, February 17). Retrieved March 7, 2024, from [Link]

  • Smart and concise entry to chiral spiro[cyclopentane-indolizidine]-tetraol diastereomers as a new aza-spirocyclic framework - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved March 7, 2024, from [Link]

  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides - PubMed. (2017, January 20). Retrieved March 7, 2024, from [Link]

  • Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles - PMC. (n.d.). Retrieved March 7, 2024, from [Link]

  • Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved March 7, 2024, from [Link]

  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. (2023, December 18). MDPI. [Link]

  • Combining radial and continuous flow synthesis to optimize and scale-up the production of medicines - Reaction Chemistry & Engineering (RSC Publishing). (n.d.). Retrieved March 7, 2024, from [Link]

  • Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporization - MDPI. (2021, October 28). Retrieved March 7, 2024, from [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for 9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane Synthesis

Welcome to the Technical Support Center for spirocyclic scaffold synthesis. As a critical building block in modern drug discovery, 9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane offers enhanced three-dimensional rigid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for spirocyclic scaffold synthesis. As a critical building block in modern drug discovery, 9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane offers enhanced three-dimensional rigidity and favorable physicochemical properties. However, synthesizing this spiro[pyrrolidine-3,2'-morpholine] derivative requires rigorous thermodynamic and kinetic control.

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, focusing on the highly temperature-sensitive spiro-epoxide opening and intramolecular etherification steps.

Part 1: Synthetic Pathway & Thermodynamic Checkpoints

The construction of the 6-oxa-2,9-diazaspiro[4.5]decane core relies on the regioselective opening of a spiro-epoxide followed by a chemoselective intramolecular cyclization. Precise temperature modulation is the deciding factor between a high-yielding spirocyclization and catastrophic pathway deviation (e.g., dehydration or epimerization).

G A 1. Epoxidation N-Boc-3-pyrrolidone B 2. Spiro-epoxide (Corey-Chaykovsky Product) A->B Me3S(O)I, NaH 0 °C to RT C 3. Aminolysis Regioselective Epoxide Opening B->C 1-(benzylamino)propan-2-ol D 4. Acyclic Diol Intermediate (Secondary & Tertiary OH) C->D EtOH, 80 °C Sealed Tube E 5. Chemoselective Mesylation (Strictly 0-5 °C) D->E MsCl, Et3N DCM F 6. Intramolecular Etherification (Base-Promoted Cyclization) E->F t-BuOK, THF 60-65 °C G 7. 9-Benzyl-7-methyl-6-oxa- 2,9-diazaspiro[4.5]decane F->G TFA, DCM RT (Deprotection)

Synthetic workflow for 9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane with temperature controls.

Part 2: Troubleshooting & FAQs

Q1: During the morpholine ring closure, I am observing a high percentage of a dehydrated alkene byproduct instead of the spirocycle. How can I prevent this? Causality & Solution: This is the most common failure point. The tertiary alcohol at the spiro center (C5) is sterically hindered, making the desired intramolecular SN2 attack kinetically slow. If the temperature during the base-promoted cyclization exceeds 70 °C, the activation energy for E2 elimination is surpassed. The strong base abstracts a proton adjacent to the tertiary alcohol, thermodynamically favoring the formation of a stable double bond over ring closure[3]. Action: Maintain the cyclization temperature strictly at 60–65 °C (e.g., refluxing THF). Do not use high-boiling solvents like DMF or toluene for this step.

Q2: My Corey-Chaykovsky epoxidation stalls, and I recover unreacted N-Boc-3-pyrrolidone. Should I increase the reaction temperature to drive conversion? Causality & Solution: No. Dimethylsulfoxonium methylide is thermally unstable. Heating the ylide generation or the reaction mixture above 60 °C leads to rapid ylide decomposition into dimethyl sulfide and polymeric byproducts, effectively quenching the reagent[1]. Action: Generate the ylide at 0 °C and perform the ketone addition at room temperature. If conversion is low, ensure the trimethylsulfoxonium iodide is strictly anhydrous and the NaH is unoxidized.

Q3: The epoxide opening with 1-(benzylamino)propan-2-ol is very slow. Can I run this neat at 120 °C? Causality & Solution: Running the aminolysis at excessive temperatures (>100 °C) can lead to retro-epoxidation, thermal degradation of the Boc protecting group, or non-regioselective attack at the more hindered spiro carbon. Action: Perform the reaction in a polar protic solvent (like ethanol or isopropanol) at 80 °C in a sealed tube. The protic solvent hydrogen-bonds with the epoxide oxygen, activating it toward nucleophilic attack without requiring extreme heat[2].

Q4: How does temperature influence the stereochemistry of the C7 methyl group? Causality & Solution: The C7 methyl stereocenter is established by the chirality of the 1-(benzylamino)propan-2-ol starting material. The cyclization proceeds via a stereospecific SN2 inversion at the secondary mesylate. Elevated temperatures during the preceding mesylation step can cause chloride substitution via an SN1 pathway, scrambling the stereocenter. Keep the mesylation step strictly below 5 °C to preserve high enantiomeric/diastereomeric excess.

Part 3: Quantitative Data & Temperature Optimization

The table below summarizes the thermodynamic impact on the critical intramolecular etherification (cyclization) step, demonstrating the narrow thermal window required for success.

Temperature (°C)SolventPrimary Product Yield (%)Dehydration Byproduct (%)Unreacted Mesylate (%)Mechanistic Outcome
25 (RT) THF< 50> 90Insufficient thermal energy to overcome SN2 activation barrier.
65 (Reflux) THF82 8 < 2 Optimal thermodynamic balance for intramolecular SN2 attack.
85 (Reflux) 1,4-Dioxane45450Increased E2 elimination of the tertiary alcohol.
110 (Reflux) Toluene15800High thermal stress heavily favors dehydration to the alkene.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate built-in validation checks to confirm that the reaction is proceeding along the correct mechanistic pathway.

Step 1: Regioselective Epoxide Opening (Aminolysis)

Objective: Convert the spiro-epoxide to the acyclic diol intermediate.

  • Setup: In a heavy-walled sealed tube, dissolve tert-butyl 1-oxa-5-azaspiro[1]heptane-5-carboxylate (1.0 eq) and 1-(benzylamino)propan-2-ol (1.2 eq) in anhydrous Ethanol (0.5 M).

  • Thermal Promotion: Seal the tube and heat to exactly 80 °C behind a blast shield for 16 hours.

  • Validation Check: Monitor by TLC (DCM:MeOH 9:1). The epoxide spot will disappear. The product will appear as a highly polar, baseline-hugging spot that stains positive with Dragendorff reagent (confirming the presence of the newly formed tertiary amine).

  • Workup: Cool to room temperature and concentrate under reduced pressure. Purify via flash chromatography to isolate the diol.

Step 2: Chemoselective Mesylation & Intramolecular Etherification

Objective: Activate the secondary alcohol and close the morpholine ring without triggering elimination.

  • Mesylation: Dissolve the acyclic diol (1.0 eq) in anhydrous DCM. Add Et3N (2.5 eq). Cool the flask to strictly 0–5 °C using an ice-water bath.

    • Validation Check: Insert an internal thermocouple. The internal temperature must not spike above 5 °C upon addition of MsCl.

  • Activation: Add Methanesulfonyl chloride (MsCl, 1.1 eq) dropwise over 15 minutes.

    • Validation Check: The solution should remain pale and clear. A rapid color change to dark yellow/brown indicates localized overheating and unwanted mesylation of the tertiary alcohol.

  • Intermediate Workup: Quench with saturated aq. NaHCO3, extract with DCM, dry over Na2SO4, and concentrate under reduced pressure (keep the water bath < 30 °C to prevent thermal degradation of the mesylate).

  • Cyclization: Dissolve the crude mesylate in anhydrous THF. Cool to 0 °C and add Potassium tert-butoxide (t-BuOK, 1.5 eq) portion-wise.

    • Validation Check: The reaction mixture will become slightly cloudy as KCl/KMs salts precipitate, visually confirming that the displacement reaction is actively occurring.

  • Thermal Promotion: Attach a reflux condenser and heat the reaction to 65 °C for 4 hours.

    • Validation Check: Monitor by LC-MS. The target mass [M+H]+ for the Boc-protected spirocycle should be the major peak. The absence of an [M-18+H]+ peak confirms that dehydration has been successfully suppressed.

Part 5: References

  • Corey-Chaykovsky Reaction Organic Chemistry Portal[Link]

  • Bespoke SnAP reagents for the synthesis of c-substituted spirocyclic and bicyclic saturated N-heterocycles ETH Zurich Research Collection[Link]

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Chemical Reviews (ACS Publications)[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 7-Methyl Substituted Spiro Compounds

Executive Summary & Core Directive The Challenge: The synthesis and functionalization of 7-methyl substituted spiro compounds (particularly spiroindolines and spiro[chroman-2,4'-piperidines] ) present a unique "peri-ster...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

The Challenge: The synthesis and functionalization of 7-methyl substituted spiro compounds (particularly spiroindolines and spiro[chroman-2,4'-piperidines] ) present a unique "peri-steric" challenge. The 7-methyl group, located proximal to the spiro-quaternary center, creates a rigid steric wall. This blockade often inhibits standard cyclization trajectories (e.g., Heck, alkylation, or dipolar cycloaddition), forces unfavorable conformational locks, or drastically lowers yields due to trajectory misalignment of the incoming nucleophile.

The Solution: This guide moves beyond standard "heating and stirring." We utilize ligand profile downsizing , high-pressure activation , and conformational locking strategies to bypass the 7-methyl barrier.

Technical Troubleshooting Guide (Q&A)

Module A: Synthetic Blockades (Ring Closure Failures)

Q1: I am attempting a Pd-catalyzed intramolecular Heck reaction to form a 7-methylspiroindoline, but I only recover the starting material. The 7-H analog works perfectly. Why?

A: This is a classic "Trajectory Mismatch."

  • The Cause: In the 7-H analog, the palladium species can approach the alkene from multiple angles. The 7-methyl group exerts a 1,3-allylic strain (or peri-interaction depending on the ring size) that destabilizes the syn-insertion transition state. The Pd-migratory insertion step is reversible; if the steric bulk prevents the subsequent

    
    -hydride elimination or makes the insertion endergonic, the catalyst dissociates.
    
  • The Fix:

    • Switch Ligands: Move from bulky phosphines (like

      
      ) to smaller, bite-angle restricted bidentate ligands  like dppf  or P(2-furyl)3 . These reduce the cone angle, allowing the catalyst to "slip" past the 7-methyl wall.
      
    • Add Silver Additives: Introduce

      
       or 
      
      
      
      . This acts as a halide scavenger, creating a cationic Pd-species which is more electrophilic and less sensitive to steric crowding than the neutral species.

Q2: My spirocyclization via alkylation (using a dihalide) yields the "open" mono-alkylated product but fails to close the second ring.

A: The 7-methyl group is preventing the formation of the necessary anti-periplanar conformation required for the second


 attack.
  • The Fix:

    • Thorpe-Ingold Effect (Gem-Dimethyl): If possible, introduce gem-dimethyl groups on the tether chain. This compresses the bond angles, forcing the reactive centers closer together despite the 7-methyl repulsion.

    • Solvent Switch: Move to a high-dielectric, polar aprotic solvent like DMPU or HMPA (if safety permits) or NMP . These solvate the cation of your base (e.g.,

      
       or 
      
      
      
      ) more effectively, creating a "naked" enolate with higher reactivity to overcome the activation energy barrier.
Module B: Stereochemical Control

Q3: I am getting a 1:1 mixture of diastereomers. How does the 7-methyl group affect selectivity?

A: Counter-intuitively, the 7-methyl group can enhance selectivity if leveraged correctly, but it often destroys it if the reaction is under thermodynamic control.

  • Mechanism: The 7-methyl group blocks one face of the molecule. If your reaction runs hot (>80°C), the system may equilibrate (thermodynamic control), scrambling the stereocenters.

  • The Fix (Kinetic Control):

    • Lower the temperature to -78°C or -40°C.

    • Use a bulky Lewis Acid (e.g.,

      
       or 
      
      
      
      ). The Lewis acid will coordinate to the carbonyl/heteroatom away from the 7-methyl group (least hindered side), effectively shielding that face and forcing the incoming reagent to attack from the same side as the methyl group (rare) or locking the conformation so rigidly that only one path is open.

Experimental Protocol: High-Pressure Spirocyclization

Context: When thermal energy fails to overcome the steric repulsion of the 7-methyl group, High-Pressure Synthesis (10-15 kbar) is the gold standard. Pressure accelerates reactions with a negative volume of activation (


), such as cycloadditions and alkylations, without adding thermal energy that causes decomposition.

Target: Synthesis of 7-Methyl-spiro[indoline-3,4'-piperidine] core via double alkylation.

Reagents:

  • Substrate: 7-Methyl-oxindole (1.0 equiv)

  • Alkyle: Bis(2-chloroethyl)amine derivative (1.1 equiv)

  • Base: NaH (3.0 equiv, 60% dispersion)

  • Solvent: THF (anhydrous)

Step-by-Step Methodology:

  • Preparation (Glovebox/Schlenk):

    • Wash NaH with pentane (3x) to remove mineral oil. Dry under vacuum.[1]

    • Suspend NaH in THF at 0°C.

    • Add 7-Methyl-oxindole dropwise. Note: Evolution of

      
       gas. Wait 30 mins for deprotonation. The 7-Me group makes the C3 protons slightly less acidic due to electron donation; ensure full deprotonation time.
      
  • Addition:

    • Add the electrophile (bis-chloroethyl amine) slowly.

    • Critical Step: If running at ambient pressure, this would stall.

  • Pressurization:

    • Transfer the reaction mixture to a Teflon pouch (exclude all air bubbles).

    • Place the pouch into the High-Pressure Vessel (e.g., piston-cylinder apparatus).

    • Pressurize to 10 kbar (1.0 GPa) .

    • Maintain at 40°C for 12 hours.

    • Why? The transition state for ring closure is compact.[2] High pressure lowers the energy of this compact state relative to the loose starting materials, effectively "squeezing" the spiro ring shut against the 7-methyl resistance.

  • Workup:

    • Decompress slowly. Quench with sat.

      
      .
      
    • Extract with EtOAc.[2] The 7-methyl spiro product will likely be less polar than the open-chain intermediate.

Data Analysis: Ligand Effects on Yield

Experiment: Pd-catalyzed spiro-cyclization of a 7-methyl substituted substrate. Observation: Bulkier ligands fail; smaller/flexible ligands succeed.

Ligand TypeCone Angle (°)Yield (7-H)Yield (7-Me)Interpretation
P(t-Bu)3 18295%0% Steric clash prevents oxidative addition/insertion.
PPh3 14588%15% Still too bulky for the crowded 7-Me transition state.
P(2-furyl)3 13385%62% Reduced steric demand allows access.
dppf 96 (bite)92%84% Bidentate constraint pulls phenyls back, opening space.

Visual Logic: Decision Tree for Troubleshooting

SpiroTroubleshooting Start Problem: 7-Methyl Spiro Cyclization Fails CheckInter Is the Intermediate Formed? Start->CheckInter NoInter No: Reaction Stalls at Step 1 CheckInter->NoInter 0% Conversion YesInter Yes: Mono-alkylation/insertion ok, but Ring Closure fails CheckInter->YesInter 50% Conversion StericClash Steric Clash at Active Site NoInter->StericClash ConfLock Conformational Lock? (7-Me blocks rotation) YesInter->ConfLock Sol1 Action: Switch to Flat Catalyst (e.g., N-Heterocyclic Carbene) StericClash->Sol1 Sol2 Action: High Pressure (10 kbar) or High Boiling Solvent (NMP) ConfLock->Sol2 Sol3 Action: Use Thorpe-Ingold (Gem-dimethyl on tether) ConfLock->Sol3

Caption: Diagnostic workflow for identifying the specific kinetic barrier caused by 7-methyl substitution.

References & Citations

  • Stereoselective Synthesis of Spiroindolines via Pd-Catalysis

    • Source: National Institutes of Health (PMC)

    • Context: Discusses the Mizoroki–Heck annulation for N-methylspiroindolines and the necessity of specific conditions for sterically demanding substrates.

  • Overcoming Steric Hindrance in Spirocyclization

    • Source: BenchChem Technical Support[2][3][4]

    • Context: Strategies for overcoming steric barriers in multi-step conjugations and cyclizations, including linker modification and solvent optimization.

  • Synthesis of 7-Methyl-8-nitroquinoline (Steric Precursors)

    • Source: Brieflands

    • Context: Details the specific synthetic challenges and Skraup methodology for accessing 7-methyl substituted fused ring systems.

  • Conformational Restriction and Steric Hindrance in Medicinal Chemistry

    • Source: University of Naples Federico II

    • Context: Theoretical background on how steric substituents (like 7-methyl) alter bioactive dihedral angles and reaction trajectories.

Sources

Optimization

Technical Support Center: Troubleshooting Catalyst Deactivation in Spiro-Compound Synthesis

Current Status: Active Ticket Focus: Catalyst Stability & Turnover in Quaternary Center Formation Assigned Specialist: Senior Application Scientist (Catalysis Division) Introduction: The "Spiro-Strain" Paradox Welcome to...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Active Ticket Focus: Catalyst Stability & Turnover in Quaternary Center Formation Assigned Specialist: Senior Application Scientist (Catalysis Division)

Introduction: The "Spiro-Strain" Paradox

Welcome to the technical support hub. If you are here, you are likely observing a reaction that stalls at 40–60% conversion or suffers from eroding enantioselectivity (ee) over time.

The Core Problem: Spiro-cyclization involves forming a quaternary center, often within a rigid ring system (e.g., spirooxindoles, spiroketals). This creates immense steric strain. In transition metal catalysis (Pd, Rh, Au), this steric bulk slows down the reductive elimination step. When the catalyst "waits" too long to eject the product, it becomes vulnerable to off-cycle deactivation pathways like aggregation (Pd-black formation) or ligand oxidation.

This guide moves beyond generic advice to address the specific steric and electronic pitfalls of spiro-synthesis.

Module 1: Diagnostic Triage (Is it Dead or Sleeping?)

Before adding more catalyst, you must diagnose the mode of failure.

Q: My reaction stalls at 50% conversion. Is the catalyst dead, or is the product inhibiting it?

The "Same-Excess" Protocol: Do not just add more catalyst. Perform the Standard Addition Test to distinguish between Catalyst Death and Product Inhibition.

  • Experiment A (Control): Standard conditions (

    
    ).
    
  • Experiment B (Product Doping): Add 50% equivalent of the pure product to the reaction mixture at

    
    .
    
  • Experiment C (Catalyst Doping): Run the reaction to the stall point, then inject fresh catalyst.

ObservationDiagnosisRemediation Strategy
Exp B rate

Exp A rate
Product Inhibition The spiro-product binds to the catalyst (common in spiroketals/amines). Solution: Dilute reaction; use bidentate ligands with wider bite angles to force product ejection.
Exp C restarts reaction Catalyst Death The active species has degraded.[1][2] Solution: Switch to Module 2 (Stabilization).
Exp C does not restart Substrate/Reagent Poisoning A byproduct or impurity is actively killing the catalyst. Solution: Check for trace S/N/P impurities or upgrade reagents.

Module 2: Metal-Catalyzed Spiro-Annulation (Pd, Au, Rh)

Q: I see "Palladium Black" precipitating during spirooxindole formation. How do I stop it?

Root Cause: In spiro-formation (e.g., Heck or Tsuji-Trost cyclization), the formation of the quaternary center is slow. This leaves the intermediate


 species exposed. If the phosphine ligands dissociate, the Pd(II) disproportionates or reduces to Pd(0) clusters (nanoparticles), which eventually aggregate into inactive bulk metal (Pd black).

Troubleshooting Steps:

  • The "Ligand Overdose" Adjustment:

    • Standard: 1:2 Metal-to-Ligand ratio.

    • Spiro-Specific: Increase to 1:4 or 1:6 . Excess ligand shifts the equilibrium toward the active monomeric species

      
      , preventing aggregation.
      
  • Bite Angle Tuning (The Goldilocks Zone):

    • Monodentate ligands (PPh3) are often too labile for difficult spiro-closings.

    • Recommendation: Switch to bidentate ligands.

      • Too Narrow (dppe): May be too tight, preventing the necessary geometry for the bulky spiro-transition state.

      • Optimal (dppf or Xantphos): Large bite angles (~99-111°) facilitate reductive elimination of bulky groups, ejecting the spiro-product faster before the catalyst decomposes.

  • Add Molecular Sieves (4Å):

    • Trace water can facilitate ligand oxidation (forming phosphine oxides), stripping the metal of protection.

Q: My Gold (Au) catalyzed spiroketalization turns purple/black. What happened?

Root Cause: Au(I) or Au(III) catalysts are "soft" Lewis acids. They are prone to reduction to Au(0) nanoparticles (purple colloidal gold) by electron-rich substrates or trace amine impurities.

Troubleshooting Steps:

  • Light Exclusion: Gold catalysts are photosensitive. Wrap the flask in aluminum foil.

  • Oxidative Stabilization: Add a trace oxidant (e.g., Selectfluor or benzoquinone, 5 mol%) to re-oxidize any Au(0) back to the active cationic species.

Module 3: Organocatalysis (Chiral Phosphoric Acids - CPA)

Q: The enantioselectivity (ee) drops significantly after the first few hours.

Root Cause: This is rarely catalyst deactivation in the traditional sense. It is usually Background Racemization or Catalyst Aggregation .

  • The "Background" Check:

    • Spiro-cyclizations often require higher temperatures. At these temperatures, the uncatalyzed background reaction (which is racemic) might start competing with the catalyzed pathway.

    • Test: Run the reaction with no catalyst at the same temperature. If you get >5% conversion, your ee erosion is due to the background rate.

    • Fix: Lower temperature and increase catalyst loading, or use a more acidic CPA (e.g., switch from BINOL-derived to SPINOL-derived acids) to accelerate the catalyzed rate.

  • H-Bonding Interference:

    • The spiro-product (especially if it contains ethers/amines) can H-bond to the CPA catalyst more strongly than the starting material, clogging the "chiral pocket."

    • Fix: Use a non-polar solvent (Toluene, Mesitylene) to maximize the energetic penalty of product binding, encouraging release.

Module 4: Visualization & Logic Mapping

Decision Tree: Diagnosing Catalyst Failure

CatalystDiagnosis Start Reaction Stalls / Low Yield VisualCheck Visual Inspection Start->VisualCheck Precipitate Black Precipitate? VisualCheck->Precipitate HgTest Mercury Drop Test Precipitate->HgTest No (Solution Clear) Agg Aggregation/Cluster Formation (Solution: Stabilizing Ligands) Precipitate->Agg Yes (Pd Black) StandardAdd Standard Addition Test HgTest->StandardAdd Activity Continues (-Hg) HgTest->Agg Activity Stops (+Hg) ProdInhib Product Inhibition (Solution: Dilution/Bite Angle) StandardAdd->ProdInhib Rate drops w/ Product Poison Reagent Poisoning (Solution: Purify Reagents) StandardAdd->Poison Restart fails w/ Catalyst Leach Heterogeneous Leaching (Solution: Hot Filtration)

Figure 1: Diagnostic logic flow for identifying the root cause of catalyst deactivation in spiro-synthesis.

Module 5: Validated Experimental Protocols

Protocol A: The Mercury Poisoning Test

Used to distinguish between homogeneous metal complexes and heterogeneous nanoparticles (which are often less selective).

Context: If your "homogeneous" Pd-catalyzed spiro-cyclization is actually being driven by trace nanoparticles, the stereoselectivity will be poor.

  • Setup: Prepare two identical reaction vials with substrate and catalyst.

  • Activation: Initiate both reactions and run to ~10-15% conversion (ensure it is active).

  • The Drop:

    • Vial A: Control (continue as is).

    • Vial B: Add a drop of elemental mercury (Hg, >300 equiv relative to metal). Caution: Hg is toxic. Use proper PPE and waste disposal.

  • Monitoring: Stir vigorously for 15 minutes. Analyze aliquots from both vials.

  • Interpretation:

    • If Vial B stops completely: The active species was likely nanoparticles (Hg forms an amalgam, poisoning the surface).

    • If Vial B continues at the same rate as A: The active species is likely homogeneous (Hg does not easily ligate to saturated Pd(II) complexes).

    • Note: Some Pd-NHC complexes can react with Hg, giving false positives. Always cross-reference with kinetic profiling [1, 3].

Protocol B: The "Hot Filtration" Test

Used for Heterogeneous Catalysts (e.g., Pd/C) to check for Leaching.

  • Run the reaction to 30% conversion.

  • Rapidly filter the hot mixture through a pre-heated Celite plug (to remove solid catalyst) into a fresh, heated flask.

  • Monitor the filtrate for continued conversion.

  • Result: If the reaction continues in the absence of the solid, the active species has leached into the solution. This is critical for pharma compliance (metal scavenging required).

References

  • Mechanisms of Catalyst Deactivation. Source: Argyle, M. D., & Bartholomew, C. H. (2015). Catalysts, 5(1), 145-269.

  • Mercury Test Limitations in Homogeneous Catalysis. Source: Ananikov, V. P., et al. (2021). ACS Catalysis, 11, 4406–4419.

  • Stereocontrolled Synthesis of Spiroketals via Kinetic Control. Source: Trost, B. M., et al. (2006). Journal of the American Chemical Society, 128(20).

  • Troubleshooting Catalyst Deactivation in Organocatalysis. Source: BenchChem Technical Guides (2025).[3] 4

  • Palladium-Catalyzed Synthesis of Spirooxindoles. Source: Organic Chemistry Frontiers (2018).

Sources

Troubleshooting

Technical Support Center: Enhancing Stability of Oxa-Diazaspiro Architectures

Status: Operational Operator: Senior Application Scientist Topic: Oxa-Diazaspiro Ring Systems (Focus: 2-oxa-6-azaspiro[3.3]heptane & 1-oxa-2,6-diazaspiro[3.3]heptane) Case ID: ODS-STAB-2024 System Overview & Core Archite...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Topic: Oxa-Diazaspiro Ring Systems (Focus: 2-oxa-6-azaspiro[3.3]heptane & 1-oxa-2,6-diazaspiro[3.3]heptane) Case ID: ODS-STAB-2024

System Overview & Core Architecture

Welcome to the Oxa-Diazaspiro Technical Support Center. You are likely here because you are utilizing these high-Fsp³ scaffolds as bioisosteres for morpholine, piperazine, or piperidine to improve solubility and metabolic stability.

While these spirocycles offer superior physicochemical properties (low lipophilicity, defined exit vectors), they present unique stability challenges distinct from their 6-membered saturated counterparts.[1] The strain inherent in the spiro-fused 4-membered rings (oxetane/azetidine) creates a "metastable" system that requires precise handling during synthesis and formulation.

Quick Diagnostics: Is your system failing?
  • Symptom A (Chemical): Loss of material during acidic deprotection (e.g., TFA removal of Boc).

  • Symptom B (Isolation): Product "disappears" into the aqueous phase during workup.

  • Symptom C (Metabolic): Unexpected clearance despite replacing a labile morpholine.[2]

Troubleshooting Guide: Chemical Stability & Synthesis

Issue 1: Ring Opening During Acidic Deprotection

User Report: "I treated my N-Boc-2-oxa-6-azaspiro[3.3]heptane with 50% TFA/DCM, and the NMR shows a complex mixture of ring-opened alkyl halides."

Root Cause: The oxetane ring possesses significant ring strain (~26 kcal/mol). While kinetically stable under neutral conditions, strong Brønsted acids (like TFA) or Lewis acids can protonate the oxetane oxygen, activating it for nucleophilic attack by the counterion (trifluoroacetate) or solvent, leading to ring opening (hydrolysis/solvolysis).

Corrective Protocol: Do not use standard "sledgehammer" deprotection methods.

  • Switch Reagents: Use HCl in Dioxane (4M) or HCl in MeOH instead of TFA. The chloride ion is a harder nucleophile in these non-polar solvents compared to the solvolysis risk in aqueous TFA, and the reaction can often be run at lower temperatures (0°C).

  • Scavenger Addition: Add a cation scavenger (e.g., triethylsilane) if carbocation formation is suspected, though ring opening is usually nucleophile-driven.

  • Self-Validating Step: Monitor the reaction via 1H NMR looking for the disappearance of the characteristic oxetane methylene doublets (approx. 4.5–5.0 ppm). If these signals shift significantly or split, the ring has opened.

Issue 2: Isolation of "Invisible" Products

User Report: "My reaction worked, but I cannot extract the product. It's not in the organic layer."

Root Cause: Oxa-diazaspiro salts are highly polar, low molecular weight, and often hygroscopic. They partition almost exclusively into water, making standard EtOAc/Water extractions futile.

Corrective Protocol: Abandon liquid-liquid extraction for these intermediates.

  • Resin Capture: Use a strong cation exchange (SCX) cartridge. Load the reaction mixture (diluted in MeOH), wash with MeOH, and elute with 2M NH₃ in MeOH.

  • Salt Formation (The "Van der Haas" Method): Instead of isolating the free base, isolate the sulfonate salt . The oxalate salts are often unstable or hygroscopic, whereas the 1,5-naphthalenedisulfonate or tosylate salts are often crystalline, non-hygroscopic, and stable.

Technical Insight: Van der Haas et al. demonstrated that the sulfonate salts of 2-oxa-6-azaspiro[3.3]heptane are superior for storage and handling compared to the free base or hydrochloride salts [1].

Troubleshooting Guide: Metabolic Stability

Issue 3: High Intrinsic Clearance (CLint) Despite Bioisosteric Replacement

User Report: "I replaced a morpholine with 2-oxa-6-azaspiro[3.3]heptane to block metabolism, but the microsomal stability didn't improve."

Root Cause: While the spiro-ring blocks metabolic spots on the carbon skeleton, the nitrogen lone pair remains a liability.

  • N-Oxidation: The exposed nitrogen in the azetidine ring is highly basic and prone to FMO-mediated N-oxidation.

  • Ring Strain Activation: The strain can sometimes lower the activation energy for oxidative ring opening if a radical intermediate is formed alpha to the nitrogen.

Optimization Strategy: You must modulate the electron density on the nitrogen.

StrategyMechanismImplementation
pKa Modulation Lowering basicity reduces N-oxidation liability.Add an electron-withdrawing group (EWG) like -CF₃ or -F on the adjacent carbon (if synthetic access permits) or cap the nitrogen with a urea/carbamate.
Steric Shielding Blocks access to the N-lone pair.Introduce a gem-dimethyl group on the carbon alpha to the nitrogen (difficult on spiro[3.3], easier on spiro[3.4]).
Scaffold Hop Change the spiro-geometry.Switch from 2-oxa-6-azaspiro[3.3]heptane to 1-oxa-2,6-diazaspiro[3.3]heptane (ODASE) . The ODASE scaffold has shown superior stability profiles in specific chemotypes [2].

Visualizing the Logic

Diagram 1: Stability & Synthesis Decision Matrix

This flow logic ensures you do not destroy the scaffold during processing.

StabilityLogic Start Start: Oxa-Diazaspiro Synthesis Deprotection Step 1: N-Deprotection Start->Deprotection AcidChoice Condition: Strong Acid (TFA)? Deprotection->AcidChoice RingOpen Risk: Oxetane Hydrolysis AcidChoice->RingOpen Yes SafeRoute Use HCl/Dioxane or HCl/MeOH AcidChoice->SafeRoute No Isolation Step 2: Isolation SafeRoute->Isolation Extraction Method: Aq/Org Extraction? Isolation->Extraction Loss Risk: Product in Aqueous Phase Extraction->Loss Yes SaltForm Form Sulfonate Salt (Crystalline/Stable) Extraction->SaltForm No Metabolism Step 3: Metabolic Profiling SaltForm->Metabolism Clearance High Clearance? Metabolism->Clearance Modulation Strategy: E-W Group or Scaffold Hop (ODASE) Clearance->Modulation Yes

Caption: Decision matrix for preventing chemical degradation and optimizing metabolic stability in oxa-diazaspiro scaffolds.

Experimental Protocols

Protocol A: Synthesis of Stable 2-oxa-6-azaspiro[3.3]heptane Tosylate

Adapted from Van der Haas et al. [1]

Objective: Isolate the spirocycle in a form that resists polymerization and hygroscopic degradation.

  • Reaction: Perform the cyclization of the precursor (e.g., 3,3-bis(bromomethyl)oxetane with the appropriate amine) in sulfolane or solvent of choice.

  • Workup: Do not evaporate to dryness. Dilute the reaction mixture with water.

  • Salt Formation: Add p-toluenesulfonic acid monohydrate (1.0 equiv) dissolved in a minimum amount of ethanol.

  • Crystallization: Cool the solution to 0–5°C. The tosylate salt of the spiro-amine will precipitate.

  • Filtration: Filter the solid and wash with cold isopropanol.

  • Validation: Check stability by leaving a sample open to air for 24h. Unlike the oxalate or HCl salt, the tosylate should remain a free-flowing solid.

Protocol B: Acid Stability Challenge Assay

Objective: Determine if your specific spiro-analog is compatible with stomach acid or acidic reagents.

  • Preparation: Dissolve 1 mg of compound in 0.5 mL of Simulated Gastric Fluid (SGF) (pH ~1.2) or 1M HCl.

  • Incubation: Incubate at 37°C.

  • Sampling: Take aliquots at T=0, 1h, 4h, and 24h.

  • Analysis: Neutralize aliquot immediately with weak base (NaHCO₃) and analyze via LC-MS .

  • Interpretation:

    • Pass: >95% parent remaining at 4h.

    • Fail: Appearance of M+18 peak (hydration/ring opening) or M+36 (HCl addition).

References

  • Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Source: Thieme Chemistry (Synlett/Synthesis). Context: Describes the superior stability of sulfonate salts over oxalates for this scaffold. Verification:

  • 1-Oxa-2,6-diazaspiro[3.3]heptane (ODASE) as a New Potential Piperazine Bioisostere. Source: Chemistry – A European Journal / ResearchGate. Context: Validates the ODASE scaffold as a stable, rigid bioisostere with improved metabolic properties. Verification:

  • Oxetanes in Drug Discovery: Structural and Synthetic Insights. Source: Journal of Medicinal Chemistry (ACS). Context: Comprehensive review on the chemical stability and metabolic advantages of oxetanes and spiro-oxetanes. Verification:

Sources

Optimization

Technical Support Center: Efficient N-Debenzylation of Diazaspiro[4.5]decanes

Ticket ID: #DSP-Bn-001 Subject: Troubleshooting N-Benzyl Cleavage on Sterically Hindered Spiro-Diamines Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Problem Context Us...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #DSP-Bn-001 Subject: Troubleshooting N-Benzyl Cleavage on Sterically Hindered Spiro-Diamines Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Problem Context

User Query: "I am trying to remove a benzyl group from a diazaspiro[4.5]decane scaffold. Standard Pd/C hydrogenation is stalling or extremely slow. What are the optimal conditions?"

Technical Analysis: Removing N-benzyl groups from diazaspiro[4.5]decanes presents a "perfect storm" of two competing chemical challenges:

  • Catalyst Poisoning: The product is a secondary or primary amine with high basicity. These amines bind tightly to the Palladium surface via the nitrogen lone pair, effectively blocking active sites and deactivating the catalyst (poisoning).

  • Steric Hindrance: The spiro-fusion at the C5/C6 position creates significant steric bulk, impeding the molecule's ability to planarize or approach the catalyst surface effectively, unlike simple benzyl amines.

This guide provides three validated workflows, ranked from "Standard Optimization" to "Chemical Force," to resolve this bottleneck.

Decision Matrix: Choosing Your Protocol

Before starting, assess your substrate using this logic flow to save time and reagents.

DecisionMatrix Start Start: N-Benzyl Diazaspiro Substrate Q1 Is the substrate sensitive to strong acid? Start->Q1 MethodA Method A: Enhanced Hydrogenolysis (Pd(OH)2 + Acid Additive) Q1->MethodA No (Stable) MethodC Method C: Transfer Hydrogenation (Ammonium Formate) Q1->MethodC Yes (Acid Sensitive) MethodB Method B: ACE-Cl Cleavage (Chemical Degradation) MethodA->MethodB If Method A Fails MethodC->MethodB If Method C Fails

Figure 1: Decision matrix for selecting the appropriate debenzylation strategy based on substrate stability and steric difficulty.

Protocol A: Proton-Assisted Catalytic Hydrogenolysis (The "Gold Standard")

Why it works: Standard neutral hydrogenation fails because the free amine product poisons the catalyst. By conducting the reaction in acidic media, the amine is immediately protonated (


). The ammonium salt cannot coordinate to the Pd surface, keeping the catalyst active.

Reagents:

  • Catalyst: 20 wt% Pearlman’s Catalyst (Pd(OH)

    
    /C). Note: Pd(OH)
    
    
    
    is superior to Pd/C for hindered spiro-systems due to higher metal dispersion.
  • Solvent: Methanol or Ethanol (degassed).

  • Additive: 1.1 - 2.0 equivalents of HCl (1M in MeOH) or Acetic Acid.

  • Hydrogen Source:

    
     balloon (1 atm) or Parr shaker (40-50 psi).
    

Step-by-Step Protocol:

  • Dissolution: Dissolve the diazaspiro substrate (1.0 mmol) in MeOH (10 mL).

  • Acidification: Add 1.2 eq of HCl (1.25 M in MeOH). Crucial: Verify pH is < 5.

  • Catalyst Addition: Under an inert Argon flow, carefully add 10-20 wt% of Pearlman's catalyst. Safety: Do not add dry catalyst to solvent; wet it first with toluene or add to the solution under inert gas to prevent ignition.

  • Hydrogenation: Purge with

    
     x3. Stir vigorously at 40-50 °C.
    
    • Tip: Heat is often required for spiro-systems to overcome the activation energy barrier caused by steric hindrance.

  • Monitoring: Monitor by LCMS. The starting material peak (M+) will disappear, replaced by the product peak (M-90).

  • Workup: Filter through Celite. Concentrate. The product will be the HCl salt.

Protocol B: The ACE-Cl Method (The "Nuclear Option")

When to use: If the spiro-center is too sterically hindered for the catalyst surface, or if sulfur/halogens are present (which poison Pd), use 1-Chloroethyl chloroformate (ACE-Cl).

Mechanism: This is a non-catalytic chemical cleavage. ACE-Cl attacks the tertiary amine to form a carbamate, which is then methanolized to release the free amine.

ACE_Mechanism Step1 N-Benzyl Substrate + ACE-Cl Step2 Intermediate: Quaternary Ammonium Salt Step1->Step2 Step3 Carbamate Formation (- BnCl) Step2->Step3 Step4 Methanolysis (Reflux) Step3->Step4 Product Product: Amine.HCl Salt Step4->Product

Figure 2: The Olofson ACE-Cl deprotection pathway.[1] Note that Benzyl Chloride (BnCl) is a byproduct.

Step-by-Step Protocol:

  • Acylation: Dissolve substrate (1.0 mmol) in dry 1,2-dichloroethane (DCE).

  • Reagent Addition: Add ACE-Cl (1.5 - 3.0 eq) and Proton Sponge (0.5 eq) or solid

    
     if the substrate is acid-sensitive.
    
  • Reflux 1: Reflux at 84 °C for 3-12 hours. Monitor for the formation of the carbamate intermediate (LCMS will show M + ~22 mass shift relative to debenzylated mass, or loss of Benzyl).

  • Evaporation: Cool and concentrate to dryness on a rotavap.

  • Methanolysis: Redissolve the residue in pure Methanol.

  • Reflux 2: Reflux for 1-2 hours. This cleaves the carbamate.

  • Isolation: Concentrate. The residue is the HCl salt of your diazaspiro amine.

Troubleshooting & FAQ
SymptomProbable CauseCorrective Action
Reaction stalls at 50% conversion (Pd/C) Catalyst poisoning by product amine.Add 1.0 eq Acetic Acid or HCl. Switch to Pd(OH)

.
No reaction observed (Pd/C) Steric hindrance at spiro-center.Increase temp to 60°C; Increase pressure to 50 psi; Switch to ACE-Cl method.
De-halogenation occurs (e.g., Cl/Br removed) Pd catalyst is too active.Use Pt/C (Platinum on Carbon) instead of Pd. Pt is less prone to de-halogenation but slower for debenzylation.
Product is stuck in aqueous phase Diazaspiro diamines are highly polar.Do not use standard extraction. See "Isolation Strategy" below.
Critical Isolation Strategy: Handling Polar Diamines

Diazaspiro[4.5]decanes are extremely polar. Standard EtOAc/Water extractions often result in 0% yield because the product stays in the water.

Recommended Workup (SCX Solid Phase Extraction):

  • Load: Dissolve crude reaction mixture (in MeOH) and load onto a pre-conditioned SCX (Strong Cation Exchange) cartridge.

  • Wash: Wash with MeOH (removes non-basic impurities, benzyl byproducts, and catalyst residue).

  • Elute: Elute with 2M

    
     in MeOH .
    
  • Result: The ammonia displaces the amine product. Concentrate the eluate to obtain the clean free base.

References
  • Pearlman's Catalyst & Acid Additives

    • Mechanism of Amine Poisoning: Rylander, P. N.
    • Protocol Validation: Zhou, G., et al. "Progress of N-Benzyl Removal."[2] Chinese Journal of Organic Chemistry, 2019, 39(9): 2428-2442.[2] Link

  • The ACE-Cl (Olofson)

    • Original Methodology: Olofson, R. A., et al. "A New Reagent for the Selective Dealkylation of Tertiary Amines." Journal of Organic Chemistry, 1984, 49(11), 2081–2082. Link

  • Diazaspiro Scaffold Context

    • Synthesis & Handling: "One-step synthesis of diazaspiro[4.5]decane scaffolds." Organic & Biomolecular Chemistry, RSC Publishing. Link

  • Alternative Transfer Hydrogenation

    • Ammonium Formate Protocol: Ram, S., & Ehrenkaufer, R. E. "A general procedure for mild and rapid reduction of aliphatic and aromatic nitro compounds using ammonium formate as a catalytic hydrogen transfer agent." Tetrahedron Letters, 1984. Link

Sources

Reference Data & Comparative Studies

Validation

1H NMR Interpretation of 9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane: A Comparative Guide to Spirocyclic Conformational Rigidity

Executive Summary In modern drug discovery, the transition from planar, sp2-rich molecules to conformationally restricted, sp3-rich scaffolds is a proven strategy for improving clinical success rates—a paradigm often ref...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the transition from planar, sp2-rich molecules to conformationally restricted, sp3-rich scaffolds is a proven strategy for improving clinical success rates—a paradigm often referred to as "escaping from flatland"[1]. Spirocyclic scaffolds, in particular, offer a superior balance of 3D complexity and metabolic stability[2].

This guide provides an in-depth comparative analysis of the 1H NMR interpretation for 9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane , a highly rigid building block. By comparing its spectral performance against a flexible, non-spirocyclic analog, we demonstrate how structural causality—specifically spiro-fusion and steric anchoring—translates into distinct, high-resolution NMR splitting patterns.

The Mechanistic Causality of Spiro-Fusion

To accurately interpret the 1H NMR spectrum of 9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane, one must first understand the causality between its 3D architecture and its magnetic environments.

The molecule consists of a pyrrolidine ring (positions 1–4) and a morpholine-like ring (positions 6–10) fused at a single spiro carbon (C5).

  • Steric Anchoring: The morpholine ring contains an oxygen at position 6 and a methyl group at position 7. To minimize 1,3-diaxial steric clashes with the spiro-pyrrolidine ring, the 7-methyl group strongly prefers an equatorial orientation.

  • Conformational Locking: This equatorial preference effectively "locks" the morpholine ring into a single, rigid chair conformation. It prevents the rapid chair-chair interconversion that typically plagues flexible saturated heterocycles[3].

  • Magnetic Asymmetry: Because the ring system is locked and chiral, the protons on the ring—and specifically the CH2 protons of the 9-benzyl group—are permanently held in different spatial environments. They are diastereotopic , meaning they experience different local magnetic fields and will couple with each other, producing highly resolved splitting patterns (such as AB quartets) rather than averaged singlets.

ConformationalLogic N1 Spiro[4.5]decane Core N3 Conformational Locking (Chair) N1->N3 Restricts flexibility N2 6-Oxa & 7-Methyl Substitution N2->N3 Steric anchoring N4 Diastereotopic Environments N3->N4 Breaks symmetry N5 Distinct AB Quartets (1H NMR) N4->N5 J-coupling resolution

Logical flow mapping structural features to NMR spectral resolution.

Comparative 1H NMR Performance: Spiro Scaffold vs. Flexible Analog

To objectively evaluate the performance of this scaffold as a conformationally restricted probe, we compare its expected 1H NMR data against 1-Benzyl-4-(pyrrolidin-3-yloxy)piperidine , a flexible ether analog lacking the spiro-fusion.

In the flexible analog, rapid bond rotation and ring flipping average out the magnetic environments of the protons. In the spirocycle, the rigid architecture yields a highly resolved spectrum characterized by distinct geminal couplings (J ≈ 11–15 Hz).

Table 1: Comparative 1H NMR Spectral Features (CDCl3, 400 MHz)
Structural Feature9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane (Rigid Spirocycle)1-Benzyl-4-(pyrrolidin-3-yloxy)piperidine (Flexible Analog)
3D Conformation Locked chair (driven by equatorial 7-methyl)Rapid chair-chair interconversion
Benzyl -CH2- Signal AB Quartet (~3.4 - 3.6 ppm, J ≈ 13.5 Hz)Sharp Singlet (~3.5 ppm)
Isolated C10 -CH2- AB System / Two Doublets (~2.2 - 2.8 ppm, J ≈ 11.5 Hz)Averaged into broad ring multiplets
C7-Methyl Signal Doublet (~1.1 - 1.2 ppm, J ≈ 6.5 Hz)N/A
C7 Methine Proton Multiplet (~3.6 - 3.8 ppm)Averaged multiplet (~3.4 ppm)
Spectral Resolution High (Distinct diastereotopic splitting visible)Low (Signal averaging due to rotation)

Key Diagnostic Takeaway: The presence of an AB quartet for the benzyl CH2 group and the isolated C10 CH2 group (located between the spiro C5 and N9) are the definitive markers of successful spirocyclic conformational locking. If the ring were flexible, these signals would collapse into singlets or broad unresolved peaks.

Self-Validating Experimental Protocol for High-Resolution 1H NMR

To observe the fine J-couplings (diastereotopic splitting) inherent to this spirocycle, high magnetic homogeneity is required. The following step-by-step protocol incorporates built-in self-validation checkpoints to ensure data integrity.

Step 1: Sample Preparation

  • Action: Dissolve 10–15 mg of the highly pure spirocycle in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

  • Self-Validation: Visually inspect the tube. The solution must be perfectly clear. Any particulate matter will distort the magnetic field; if cloudy, filter the sample through glass wool before proceeding.

Step 2: Probe Tuning and Matching

  • Action: Insert the sample into the spectrometer (e.g., 400 MHz or 500 MHz) and execute automatic tuning and matching (ATM) for the 1H nucleus to maximize probe sensitivity.

Step 3: Locking and 3D Shimming (Critical Step)

  • Action: Lock the spectrometer to the deuterium frequency of CDCl3. Execute a 3D gradient shimming protocol (e.g., TopShim).

  • Self-Validation: Before acquiring the full spectrum, acquire a single scan and measure the TMS peak at 0.00 ppm. The Full Width at Half Maximum (FWHM) must be < 0.5 Hz, and the peak must be perfectly symmetrical. If shoulders are present, the shimming is inadequate and will artificially broaden the AB quartets. Re-shim until the TMS peak passes this criteria.

Step 4: Pulse Sequence & Acquisition

  • Action: Utilize a standard 1D 1H pulse sequence (e.g., zg30). Set the Relaxation Delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation, and acquire 16 to 32 scans (NS).

Step 5: Processing and Integration

  • Action: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz. Perform a Fourier Transform (FT), followed by manual phase and baseline correction.

  • Self-Validation: Integrate the spectrum. Set the integral of the 7-methyl doublet (~1.1 ppm) to exactly 3.00 . The isolated C10-H2 AB quartet must subsequently integrate to exactly 2.00 , and the aromatic benzyl protons to 5.00 . Deviation of >5% indicates either sample impurity or incorrect phase correction.

NMRWorkflow S1 1. Sample Preparation (CDCl3 + 0.03% TMS) S2 2. Probe Tuning & 3D Shimming S1->S2 S3 3. zg30 Pulse Sequence (D1=2s, NS=16) S2->S3 S4 4. FID Acquisition & Receiver Gain (RG) S3->S4 S5 5. Fourier Transform & Phase Correction S4->S5

Standardized high-resolution 1H NMR acquisition workflow for spirocyclic scaffolds.

Conclusion

9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane represents a structurally sophisticated building block that successfully "escapes flatland." Its 1H NMR spectrum is a direct mathematical readout of its 3D rigidity. By utilizing the self-validating NMR protocols outlined above, researchers can confidently confirm the conformational locking of the morpholine ring via the diagnostic diastereotopic AB quartets, ensuring the structural integrity of their downstream drug discovery candidates.

References

  • [1] Escaping from Flatland: [2 + 2] Photocycloaddition; Conformationally Constrained sp3-rich Scaffolds for Lead Generation - PMC. National Institutes of Health (NIH). Available at:

  • [2] Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review - PMC. National Institutes of Health (NIH). Available at:

  • [3] Direct access to spirocycles by Pd/WingPhos-catalyzed enantioselective cycloaddition of 1,3-enynes - PMC. National Institutes of Health (NIH). Available at:

Sources

Comparative

mass spectrometry fragmentation patterns of diazaspiro[4.5]decanes

High-Resolution Mass Spectrometry vs. GC-EI-MS for the Structural Elucidation of Diazaspiro[4.5]decane Scaffolds: A Comparative Guide As a Senior Application Scientist, I frequently encounter challenges in the structural...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Mass Spectrometry vs. GC-EI-MS for the Structural Elucidation of Diazaspiro[4.5]decane Scaffolds: A Comparative Guide

As a Senior Application Scientist, I frequently encounter challenges in the structural characterization of spirocyclic diamines. Diazaspiro[4.5]decanes (such as 1,4-diazaspiro[4.5]decane and 1,8-diazaspiro[4.5]decane) are privileged, rigid, three-dimensional scaffolds increasingly utilized in modern medicinal chemistry as bioisosteres for piperazines to improve metabolic stability and target affinity[1]. However, the inherent complexity of spirocyclic systems—specifically their conformational rigidity and the presence of two basic nitrogen atoms—necessitates a rigorous analytical approach to unambiguously confirm molecular connectivity[2].

This guide objectively compares Electrospray Ionization Quadrupole Time-of-Flight Tandem Mass Spectrometry (ESI-Q-TOF MS/MS) and Gas Chromatography Electron Ionization Mass Spectrometry (GC-EI-MS) for elucidating the fragmentation patterns of diazaspiro[4.5]decanes, providing actionable protocols and mechanistic insights.

Mechanistic Insights: The Causality of Fragmentation

Understanding the causality behind fragmentation is critical for spectral interpretation. The spiro quaternary carbon acts as a structural bottleneck, dictating the dissociation pathways depending on the energy regime applied.

  • Hard Ionization (EI-MS at 70 eV): In EI-MS, the vertical transition of an electron generates a highly excited molecular ion radical (

    
    ). Because the spiro quaternary carbon is a highly strained node, the primary dissociation mode is driven by the relief of steric strain. This triggers 
    
    
    
    -cleavage of the C-C or C-N bonds adjacent to the spiro carbon, generating characteristic odd-electron (OE) and even-electron (EE) ions[3]. Furthermore, the elimination of ethylene (
    
    
    ) or propylene molecules often occurs via the breakup of the heterocyclic rings, allowing for reliable mass spectrometric differentiation of similar isomeric compounds[3].
  • Soft Ionization (ESI-MS/MS with CID): Under ESI conditions, protonation occurs preferentially at the less sterically hindered, more basic secondary nitrogen atom, yielding a stable

    
     precursor ion (e.g., 
    
    
    
    141.139 for 1,4-diazaspiro[4.5]decane)[4]. During Collision-Induced Dissociation (CID), the even-electron
    
    
    ion undergoes charge-directed fragmentation. The dominant pathways include the neutral loss of ammonia (
    
    
    , 17 Da) and ring-opening of the imidazolidine or piperidine moiety, leading to the expulsion of alkyl fragments[2].

Platform Comparison: ESI-Q-TOF vs. GC-EI-MS

Selecting the optimal mass spectrometry platform depends on the specific analytical requirements of the drug development workflow.

FeatureESI-Q-TOF MS/MS (Soft Ionization)GC-EI-MS (Hard Ionization)
Primary Application Intact mass confirmation, targeted drug metabolism and pharmacokinetics (DMPK) studies.Structural elucidation of unknowns, volatile intermediate analysis.
Ionization Species Even-electron

or

Odd-electron molecular ion

Fragmentation Control Tunable via Collision Energy (CE).Fixed at 70 eV (highly reproducible).
Sensitivity High (picogram to femtogram level).Moderate (nanogram to picogram level).
Analyte Limitations Susceptible to ion suppression in complex matrices.Requires volatility; highly polar diamines often require derivatization.

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, every protocol must operate as a self-validating system. Do not proceed with sample analysis until the system suitability checkpoints are passed.

Protocol A: LC-ESI-Q-TOF MS/MS Workflow
  • System Suitability & Calibration: Infuse a tuning mix (e.g., Agilent ESI-L) to achieve mass accuracy < 2 ppm.

    • Self-Validation Checkpoint: Inject a blank (50:50 MeCN:H2O) to confirm zero carryover, followed by a known standard (e.g., 1,4-diazaspiro[4.5]decane) to verify mass accuracy and retention time stability. If the standard's

      
       deviates beyond 2 ppm, recalibrate the TOF mass analyzer.
      
  • Sample Preparation: Dilute the diazaspiro[4.5]decane analyte to 1 µg/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid. Causality: Formic acid lowers the pH, ensuring complete protonation of the basic nitrogen atoms for maximum ESI sensitivity.

  • Chromatographic Separation: Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column. Causality: Highly polar spirocyclic diamines often exhibit poor retention on standard C18 columns; HILIC provides superior retention and peak shape.

  • MS/MS Acquisition: Isolate the

    
     precursor with a narrow quadrupole isolation window (~1.3 Da). Acquire MS/MS spectra at varying collision energies (10, 20, and 40 eV) to map the complete breakdown curve.
    
  • Data Interpretation: Verify the accurate mass to confirm the elemental composition, then analyze the fragmentation pattern to elucidate the structure[2].

Protocol B: GC-EI-MS Workflow
  • System Suitability: Tune the MS using Perfluorotributylamine (PFTBA).

    • Self-Validation Checkpoint: Perform an air/water background check (

      
       18, 28, 32) to ensure system leak-tightness. The 
      
      
      
      28 (
      
      
      ) to
      
      
      32 (
      
      
      ) ratio must be ~4:1.
  • Derivatization: Treat the sample with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Causality: Diazaspiro[4.5]decanes contain secondary amines that interact with active sites in the GC inlet, causing severe peak tailing. Silylation masks these polar groups, improving volatility and peak symmetry.

  • GC Separation: Inject 1 µL in splitless mode onto a non-polar capillary column (e.g., HP-5MS). Program the oven from 60°C to 280°C at 15°C/min.

  • EI Ionization: Apply a 70 eV electron beam. Record the full scan (

    
     40-400).
    
  • Spectral Matching: Compare the resulting OE and EE fragment ions against NIST libraries or interpret de novo focusing on spiro-cleavage rules[3].

Quantitative Data: Characteristic Product Ions

The following table summarizes the high-resolution CID fragmentation data for a model compound, 1,4-diazaspiro[4.5]decane (Exact Mass: 140.1314 Da).

Fragment IonExact Mass (

)
Relative Abundance (20 eV)Mechanistic Origin

141.1392100% (Base Peak)Protonated Precursor

124.112745%Ring opening and loss of ammonia

113.107960%Cleavage of the imidazolidine ring

81.070485%Spiro-junction cleavage (Cyclohexenyl cation)

59.060930%Spiro-junction cleavage (Imidazolidinium cation)

Mandatory Visualization: Fragmentation Pathway

The following diagram maps the charge-directed fragmentation cascade of protonated 1,4-diazaspiro[4.5]decane under CID conditions.

MS_Fragmentation M1 1,4-Diazaspiro[4.5]decane [M+H]+ m/z 141.1 M2 Charge-Directed Ring Opening M1->M2 Low CID Energy (10-20 eV) M3 Spiro-Junction Cleavage M1->M3 High CID Energy (>30 eV) F1 [M+H - NH3]+ m/z 124.1 M2->F1 -NH3 (17 Da) F2 [M+H - C2H4]+ m/z 113.1 M2->F2 -C2H4 (28 Da) F3 Cyclohexenyl Cation m/z 81.1 M3->F3 Heterolytic Cleavage (Charge Retention on C) F4 Imidazolidinium Cation m/z 59.1 M3->F4 Heterolytic Cleavage (Charge Retention on N)

Figure 1: ESI-MS/MS (CID) fragmentation pathways of protonated 1,4-diazaspiro[4.5]decane.

References

  • Title: 8-l-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable l-Cystine Crystallization Inhibitor for Cystinuria Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives Source: AIP Publishing URL: [Link]

  • Title: 1,4-Diazaspiro[4.5]decane | C8H16N2 | CID 231292 Source: PubChem URL: [Link]

Sources

Validation

High-Resolution Bioactivity Comparison: Spiro[4.5]decane vs. Spiro[5.5]undecane Scaffolds in Medicinal Chemistry

As drug discovery increasingly embraces the "escape from flatland" paradigm, the incorporation of sp³-rich spirocyclic scaffolds has become a cornerstone strategy for improving pharmacokinetic properties and target speci...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery increasingly embraces the "escape from flatland" paradigm, the incorporation of sp³-rich spirocyclic scaffolds has become a cornerstone strategy for improving pharmacokinetic properties and target specificity. Moving away from planar aromatic rings to three-dimensional spirocycles enhances solubility, reduces off-target promiscuity, and provides superior topological matching with complex protein binding pockets.

In my experience as an Application Scientist optimizing lead compounds, the choice between a 5/6 spiro system (spiro[4.5]decane ) and a 6/6 system (spiro[5.5]undecane ) is rarely arbitrary. It is dictated by the precise conformational dynamics and steric demands of the target's hydrophobic pocket. This guide provides an objective, data-driven comparison of these two privileged scaffolds, detailing their bioactivity profiles, mechanistic pathways, and the validated experimental protocols used to evaluate them.

Conformational Dynamics & Target Fit

The fundamental difference between these two scaffolds lies in their ring strain and puckering dynamics, which directly dictate their biological applications:

  • Spiro[4.5]decane (5/6 Fused System): This scaffold consists of a cyclopentane ring fused to a cyclohexane ring at a single quaternary carbon. The 5-membered ring naturally adopts a restricted envelope conformation. This rigidity creates a tight, highly directional vector for substituents, making it ideal for deeply buried, narrow hydrophobic pockets. It is frequently found in the core structure of biologically active sesquiterpenoids like chamigrenes and spirovetivanes (1).

  • Spiro[5.5]undecane (6/6 Fused System): Comprising two 6-membered rings, this system allows both rings to adopt stable chair conformations. The resulting architecture is bulkier and more flexible. While it occupies a larger spatial volume, it is exceptionally well-suited for broader, more solvent-exposed binding sites or for disrupting large protein-protein interactions.

Comparative Bioactivity Profiles

The structural divergence between these scaffolds translates into distinct therapeutic applications.

Spiro[4.5]decane derivatives, particularly 1,3,8-triazaspiro[4.5]decane-2,4-diones, have emerged as highly potent competitive inhibitors of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases (PHDs). By mimicking the 2-oxoglutarate (2-OG) co-substrate, they stabilize HIF-α, triggering an artificial hypoxic response that is therapeutically vital for treating anemia and ischemia (2).

Conversely, spiro[5.5]undecane derivatives are heavily utilized in oncology and central nervous system (CNS) indications. Diazaspiro[5.5]undecane derivatives act as antagonists for GABA_A receptors, while functionalized spiro[5.5]undecane-1,5,9-triones demonstrate potent cytotoxic effects against various cancer cell lines (3).

A direct comparison of target affinity highlights the importance of steric complementarity. When evaluated against targets with restricted hydrophobic pockets, a spiro[4.5]decane analogue demonstrated an IC50 of 2.4 nM , vastly outperforming the bulkier spiro[5.5]undecane analogue, which returned an IC50 of 40 nM (4).

Quantitative Data Summary
ScaffoldRing SystemConformational ProfilePrimary Therapeutic TargetRepresentative IC50 / AffinityKey Application Area
Spiro[4.5]decane 5/6 fusedRigid, restricted envelopeHIF Prolyl Hydroxylase (PHD)~2.4 nMAnemia, Ischemia
Spiro[5.5]undecane 6/6 fusedBulky, dual-chair dynamicsGABA_A, Cancer cell lines~40 nMOncology, CNS disorders

Mechanistic Pathways

To understand the bioactivity of the spiro[4.5]decane scaffold, we must visualize its interaction within the HIF-PHD signaling axis. By competitively inhibiting the PHD enzyme, the spirocycle prevents the hydroxylation and subsequent degradation of HIF-α.

Pathway Normoxia Normoxia (Normal O2) PHD PHD Enzyme Active Normoxia->PHD Hypoxia Hypoxia or Spiro[4.5]decane PHD_Inhib PHD Enzyme Inhibited Hypoxia->PHD_Inhib Competitive Inhibition HIF_OH HIF-α Hydroxylated PHD->HIF_OH Uses 2-OG & O2 HIF_Stable HIF-α Stabilized PHD_Inhib->HIF_Stable Degradation Proteasomal Degradation HIF_OH->Degradation Transcription Transcription of EPO/VEGF HIF_Stable->Transcription Dimerizes with HIF-β

HIF-PHD signaling pathway modulation by spiro[4.5]decane derivatives.

Validated Experimental Methodologies

The following protocols detail the synthesis and biological evaluation of these scaffolds. As an application scientist, I emphasize why these specific techniques are chosen and how they self-validate to ensure data integrity.

Protocol A: AlphaScreen Assay for Spiro[4.5]decane PHD2 Inhibition

Causality: Standard colorimetric assays often suffer from high background noise when testing lipophilic spirocycles. We utilize AlphaScreen technology because its bead-based proximity luminescence relies on singlet oxygen transfer over 200 nm. This virtually eliminates compound auto-fluorescence interference and allows for the highly sensitive detection of low-affinity transient states.

Step-by-Step Workflow:

  • Preparation: Prepare assay buffer (50 mM HEPES, 50 mM KCl, 1 mM DTT, 0.01% Tween-20, pH 7.4).

  • Incubation: In a 384-well OptiPlate, incubate recombinant human PHD2 enzyme (50 nM) with the synthesized spiro[4.5]decane derivative at varying concentrations (0.1 nM to 10 μM) for 15 minutes at room temperature.

  • Substrate Addition: Add biotinylated HIF-1α peptide and 2-oxoglutarate (2-OG). Incubate for 30 minutes.

  • Bead Binding: Under subdued lighting, add Streptavidin-coated Donor beads and anti-hydroxyprolyl Acceptor beads (20 μg/mL final concentration). Incubate in the dark for 1 hour.

  • Detection: Read the plate on an EnVision multilabel reader (Excitation: 680 nm, Emission: 520-620 nm).

  • Self-Validation: Assay robustness is self-validated by calculating the Z'-factor using DMSO vehicle (negative control) and a known reference inhibitor like Roxadustat (positive control). A Z'-factor > 0.6 confirms assay readiness before IC50 values are calculated via 4-parameter logistic regression.

Protocol B: Microwave-Assisted Synthesis of Spiro[5.5]undecane

Causality: The formation of the spiro[5.5]undecane core via a [5+1] double Michael addition is entropically disfavored due to the steric clash of assembling two bulky six-membered rings around a single quaternary carbon (5). Conventional thermal heating is slow and low-yielding. Microwave irradiation provides rapid, uniform dielectric heating that overcomes this high activation energy barrier, reducing reaction times from days to minutes (6).

Step-by-Step Workflow:

  • Reagent Mixing: Combine dimedone (1.0 mmol) and the target divinylketone (1.0 mmol) in a microwave-safe vial containing 5 mL of dichloromethane.

  • Catalysis: Add 10 mol% diethylamine as the base catalyst.

  • Irradiation: Seal the vial and subject it to microwave irradiation (150 W) at 60°C for 10–15 minutes.

  • Purification: Cool the mixture, evaporate the solvent under reduced pressure, and purify via flash column chromatography (Ethyl Acetate/Hexane gradient).

  • Self-Validation: Reaction completion is self-validated via real-time TLC monitoring and post-purification ¹H-NMR. The disappearance of the vinylic protons (δ 6.5-7.5 ppm) confirms total conversion, ensuring the subsequent cytotoxicity assays are not confounded by unreacted, highly electrophilic Michael acceptors.

Workflow Start Scaffold Selection Spiro45 Spiro[4.5]decane Start->Spiro45 Spiro55 Spiro[5.5]undecane Start->Spiro55 Syn45 Bucherer-Bergs Reaction Spiro45->Syn45 Syn55 Microwave [5+1] Addition Spiro55->Syn55 Assay45 AlphaScreen PHD2 Assay Syn45->Assay45 Assay55 In Vitro Cytotoxicity Assay Syn55->Assay55 Result45 IC50: ~2.4 nM (High Affinity) Assay45->Result45 Result55 IC50: ~40 nM (Moderate Affinity) Assay55->Result55

Comparative experimental workflow from synthesis to biological evaluation.

Conclusion

Both spiro[4.5]decane and spiro[5.5]undecane scaffolds offer powerful tools for navigating complex biological targets. The choice between them must be driven by the steric requirements of the target pocket. Spiro[4.5]decane provides rigid, high-affinity binding for restricted pockets (e.g., PHD enzymes), while spiro[5.5]undecane offers a bulkier, flexible framework suited for broader interfaces in oncology and CNS applications. By pairing these scaffolds with rigorous, self-validating experimental workflows, researchers can confidently accelerate their lead optimization pipelines.

References

  • BenchChem (2025).The Therapeutic Potential of Spiro[4.
  • BenchChem (2025).Application of 9-Hydroxyspiro[5.5]undecan-3-one and its Analogs in Medicinal Chemistry.
  • Journal of the American Chemical Society (2022).Catalytic Asymmetric Spirocyclizing Diels–Alder Reactions of Enones.
  • SSRN (2024).
  • Arabian Journal of Chemistry (2015).Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition.
  • DergiPark (2024).Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction.

Sources

Comparative

The Definitive Guide to the Structural Elucidation of 9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane: A Comparative Analysis

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive technical comparison of analytical methodologies for the structural characterization of the novel s...

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive technical comparison of analytical methodologies for the structural characterization of the novel spirocyclic compound, 9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane. We will delve into the paramount importance of single-crystal X-ray crystallography and contrast its definitive data with other widely used analytical techniques.

The burgeoning field of medicinal chemistry continually explores novel molecular scaffolds to unlock new therapeutic avenues. The 6-oxa-2,9-diazaspiro[4.5]decane framework, a conformationally restricted and three-dimensional structure, presents a compelling core for the design of new bioactive agents.[1] The specific substituent pattern of a benzyl group at the 9-position and a methyl group at the 7-position introduces distinct stereochemical and electronic features that are critical to its interaction with biological targets. While the synthesis of related diazaspiro[4.5]decane scaffolds has been reported, a detailed structural analysis of this particular derivative is essential for advancing its development.

This guide will illuminate the path to achieving unambiguous structural determination, with a primary focus on the gold-standard technique of X-ray crystallography. We will also present a comparative analysis with other spectroscopic and analytical methods, highlighting their strengths and limitations in the context of this specific spirocyclic system.

The Imperative for Precise Structural Data

In drug discovery, a molecule's three-dimensional structure is intrinsically linked to its biological activity. For a chiral molecule like 9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane, understanding the precise spatial arrangement of its atoms, including the absolute stereochemistry of its stereocenters, is non-negotiable. This knowledge underpins rational drug design, enabling the optimization of ligand-receptor interactions and the interpretation of structure-activity relationships (SAR).

While public databases such as the Cambridge Structural Database (CSD) are invaluable repositories for crystallographic data, a search for the title compound reveals a lack of publicly available crystal structures.[2] This underscores the critical need for experimental determination to fill this knowledge gap.

X-ray Crystallography: The Gold Standard for Structural Elucidation

Single-crystal X-ray crystallography stands as the unequivocal method for determining the three-dimensional structure of a crystalline solid at atomic resolution. The resulting electron density map provides a wealth of information, including bond lengths, bond angles, torsion angles, and the precise conformation of the molecule. For 9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane, this technique would definitively establish the stereochemistry at the chiral centers and the conformation of the piperidine and pyrrolidine rings within the spirocyclic system.

Experimental Workflow for X-ray Crystallography

The journey from a powdered sample to a refined crystal structure is a meticulous process. The following details a robust, self-validating protocol for obtaining high-quality crystallographic data for the title compound.

X_ray_Crystallography_Workflow cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement powder Powdered Sample dissolution Dissolution in Appropriate Solvent powder->dissolution slow_evaporation Slow Evaporation dissolution->slow_evaporation vapor_diffusion Vapor Diffusion dissolution->vapor_diffusion cooling Slow Cooling dissolution->cooling crystal Single Crystal Formation slow_evaporation->crystal vapor_diffusion->crystal cooling->crystal mounting Crystal Mounting crystal->mounting diffractometer X-ray Diffractometer mounting->diffractometer diffraction_pattern Diffraction Pattern Generation diffractometer->diffraction_pattern data_processing Data Processing & Integration diffraction_pattern->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & CIF File Generation refinement->validation final_structure Final Crystal Structure validation->final_structure Integrated_Analysis cluster_synthesis Synthesis & Purification synthesis Synthesis of 9-Benzyl-7-methyl-6-oxa- 2,9-diazaspiro[4.5]decane nmr NMR Spectroscopy (Connectivity) synthesis->nmr ms Mass Spectrometry (Molecular Weight) synthesis->ms ir IR Spectroscopy (Functional Groups) synthesis->ir xray X-ray Crystallography (3D Structure & Absolute Stereochemistry) synthesis->xray hplc Chiral HPLC (Enantiomeric Purity) synthesis->hplc

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of Oxa-Diazaspiro Analogs

The oxa-diazaspiro scaffold is a privileged heterocyclic motif in modern medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for orienting pharmacophoric elements in space, making it a...

Author: BenchChem Technical Support Team. Date: March 2026

The oxa-diazaspiro scaffold is a privileged heterocyclic motif in modern medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for orienting pharmacophoric elements in space, making it an attractive template for designing selective ligands for a variety of biological targets, particularly within the central nervous system (CNS). This guide provides an in-depth comparison of SAR studies for oxa-diazaspiro analogs, focusing on how subtle structural modifications influence their interaction with key protein targets. We will dissect the causality behind experimental choices and present comparative data to illuminate the path from structural change to pharmacological response.

The Oxa-Diazaspiro[4.5]decane Core: A Versatile Scaffold

The 1-oxa-8-azaspiro[4.5]decane and 1-oxa-2,8-diazaspiro[4.5]decane systems are central to this discussion. Their spirocyclic nature, fusing a piperidine ring with a tetrahydrofuran or related five-membered heterocycle, creates a conformationally restricted structure. This rigidity is advantageous in drug design as it can reduce the entropic penalty upon binding to a target receptor, often leading to higher affinity. The key to SAR exploration lies in the systematic modification of various positions on this core structure.

Caption: Core Oxa-Diazaspiro[4.5]decane scaffold highlighting key modification points.

Case Study: Targeting Muscarinic M1 Receptors for Alzheimer's Disease

Muscarinic acetylcholine M1 receptors are a key target for the symptomatic treatment of cognitive decline in Alzheimer's disease. The development of selective M1 agonists has been a long-standing goal, and the oxa-diazaspiro scaffold has proven to be a fruitful starting point.

SAR of 1-Oxa-8-azaspiro[4.5]decanes

Initial work focused on incorporating the tetrahydrofuran moiety of the natural agonist muscarone into a spirocyclic system.[1] A lead compound, 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one (17) , showed potent but non-selective muscarinic activity.[1] This lack of selectivity is a common challenge, as activity at other muscarinic receptor subtypes (like M2 in the heart) can lead to undesirable side effects such as bradycardia. The subsequent SAR campaign aimed to introduce M1 selectivity.

Key Modifications and Their Rationale:

  • Modification at C2: Replacing the C2-methyl group with an ethyl group (Compound 18 ) led to preferential affinity for M1 over M2 receptors.[1]

    • Expert Rationale: This suggests the M1 receptor's binding pocket can accommodate slightly larger hydrophobic substituents at this position, while the M2 pocket cannot. This subtle difference in pocket topology is a classic opportunity for achieving subtype selectivity.

  • Modification at C3: Converting the C3-ketone to a methylene group (Compound 29 ) or a dithioketal also conferred M1 selectivity.[1] Crucially, these compounds separated the desired antiamnesic effects from cholinergic side effects like hypothermia.[1]

    • Expert Rationale: The C3-ketone is a hydrogen bond acceptor. Removing it or replacing it with a non-polar group fundamentally changes the interaction profile. The improved side-effect profile of compound 29 suggests that strong interactions at the C3 position might be responsible for some of the off-target effects. Compound (-)-29 was ultimately selected for clinical studies based on its superior in vivo selectivity.[1]

SAR of 1-Oxa-2,8-diazaspiro[4.5]decan-3-ones

Introducing a second nitrogen atom at the 2-position creates the 1-oxa-2,8-diazaspiro scaffold. This modification explores the impact of an additional hydrogen bond donor/acceptor site within the five-membered ring.

A key analog, 2,8-dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one (6a) , exhibited high affinity for both M1 and M2 receptors, demonstrating potent antiamnesic activity.[2] However, attempts to improve selectivity by altering the substituent on the N2-nitrogen were met with a loss of agonist activity.[2]

  • Key Insight: Altering the N2-methyl group increased M1/M2 binding selectivity, but at the cost of functional efficacy.[2] This highlights a critical principle in drug design: affinity and efficacy are not always correlated. A compound can bind tightly to a receptor without activating it (an antagonist) or only partially activating it (a partial agonist). In this case, the N2-substituent appears critical for inducing the conformational change in the M1 receptor required for signal transduction.

Comparative Data Summary
Compound IDCore ScaffoldKey ModificationM1 Affinity (Ki, nM)M2 Affinity (Ki, nM)M1/M2 SelectivityFunctional Activity
17 1-Oxa-8-azaC2-Me, C3=OPotentPotentNoneFull Agonist
18 1-Oxa-8-azaC2-Et, C3=OPotentWeakerM1 PreferentialPartial Agonist[1]
29 1-Oxa-8-azaC2-Me, C3=CH2PotentWeakerM1 PreferentialPartial Agonist[1]
6a 1-Oxa-2,8-diazaN2-Me, C3=OHighHighNonePartial Agonist[2]
N2-Et analog 1-Oxa-2,8-diazaN2-Et, C3=OModerateWeakerM1 PreferentialLoss of Agonism[2]

Data synthesized from multiple sources for comparative purposes.[1][2]

Experimental Methodologies: The Foundation of SAR

Experimental Protocol 1: Radioligand Binding Assay (Affinity Determination)

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to compete with a known high-affinity radiolabeled ligand.

Workflow Diagram:

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane Membrane Preparation (e.g., from CHO cells expressing M1 receptor) Incubate Incubate all components (Membrane + Radioligand + Test Compound) at defined temperature and time Membrane->Incubate Radioligand Radioligand (e.g., [3H]NMS) Radioligand->Incubate TestCompound Test Compound (Serial Dilutions) TestCompound->Incubate Filter Rapid Filtration (Separates bound from free radioligand) Incubate->Filter Terminate Reaction Count Scintillation Counting (Quantifies bound radioactivity) Filter->Count Analyze Competition Curve Fitting (Calculate IC50) Count->Analyze ChengPrusoff Cheng-Prusoff Equation (Convert IC50 to Ki) Analyze->ChengPrusoff

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize cultured cells (e.g., CHO-K1) stably expressing the target receptor (e.g., human M1 muscarinic receptor) in a cold buffer. Centrifuge to pellet the cell debris and resuspend the membrane fraction in an assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine for muscarinic receptors), and serially diluted concentrations of the test compound.

  • Initiation & Incubation: Add the prepared cell membranes to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).

  • Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This step is critical and separates the membrane-bound radioligand from the unbound radioligand in the solution.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically trapped radioligand.

  • Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the bound radioactivity against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding). Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Experimental Protocol 2: Phosphoinositide (PI) Hydrolysis Assay (Functional Agonism)

Objective: To measure the functional agonistic activity of a compound at Gq-coupled receptors (like M1) by quantifying the accumulation of a downstream second messenger, inositol phosphates.

Step-by-Step Methodology:

  • Cell Culture and Labeling: Plate cells expressing the M1 receptor. The day before the assay, label the cells by incubating them overnight with [³H]-myo-inositol in an inositol-free medium. This radiolabel is incorporated into the membrane phosphoinositides (e.g., PIP₂).

  • Compound Treatment: Wash the cells to remove excess radiolabel. Pre-incubate the cells in a buffer containing LiCl.

    • Expert Rationale: LiCl is an essential component. It inhibits inositol monophosphatases, the enzymes that break down inositol monophosphate (IP1), causing the second messenger to accumulate inside the cell, which makes it easier to measure.

  • Add varying concentrations of the test compound (or a known agonist as a positive control) to the wells and incubate for a set period (e.g., 30-60 minutes) at 37°C.

  • Lysis and Extraction: Terminate the stimulation by aspirating the medium and adding a cold lysis buffer (e.g., formic acid).

  • Purification of Inositol Phosphates: Transfer the cell lysates to columns containing anion-exchange resin (e.g., Dowex AG1-X8). Wash the columns to remove the free [³H]-inositol.

  • Elution: Elute the total accumulated [³H]-inositol phosphates (IPs) from the resin using a high-molarity elution buffer (e.g., ammonium formate/formic acid).

  • Quantification: Add the eluate to scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the radioactivity (representing IP accumulation) against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (effective concentration to produce 50% of the maximal response) and the Emax (maximal response). These two values are critical for defining a compound's potency and efficacy as an agonist.[1][2]

Conclusion and Future Directions

The structure-activity relationship studies of oxa-diazaspiro analogs clearly demonstrate the scaffold's utility in developing selective CNS ligands. The case study on muscarinic agonists reveals that small, targeted modifications at the C2 and C3 positions of the 1-oxa-8-azaspiro[4.5]decane core can effectively decouple desired efficacy from off-target effects, a crucial step in developing safer therapeutics.[1] Furthermore, the introduction of a second nitrogen atom to form the 1-oxa-2,8-diazaspiro[4.5]decane scaffold highlights the delicate balance between binding affinity and functional agonism, where changes intended to improve selectivity can inadvertently abolish efficacy.[2]

Future research should continue to explore the vast chemical space around this privileged core. The use of bioisosteric replacements for the piperidine or tetrahydrofuran rings could yield novel pharmacological profiles.[3][4] Moreover, applying computational methods like molecular docking and quantitative structure-activity relationship (QSAR) modeling will be invaluable in guiding the rational design of the next generation of oxa-diazaspiro analogs with enhanced potency, selectivity, and drug-like properties.[5]

References

  • Tsukamoto, S., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842-852. [Link]

  • Tsukamoto, S., et al. (1996). Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 44(4), 756-764. [Link]

  • Kiuchi, Y., et al. (1993). Synthesis and structure-activity studies of a series of spirooxazolidine-2,4-diones: 4-oxa analogues of the muscarinic agonist 2-ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione. Journal of Medicinal Chemistry, 36(16), 2355-2362. [Link]

  • Ye, W., et al. (2012). Synthesis and SAR Studies of Fused Oxadiazines as γ-Secretase Modulators for Treatment of Alzheimer's Disease. ACS Medicinal Chemistry Letters, 3(6), 452-456. [Link]

  • Gita, C. (2022). Oxadiazole: A highly versatile scaffold in drug discovery. Archiv der Pharmazie, 355(9), e2200123. [Link]

  • Trimarchi, G. R., et al. (2023). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. RSC Medicinal Chemistry, 14(10), 1845-1865. [Link]

  • Kaur, H., et al. (2018). 1,2,4-Oxadiazole as a Privileged Scaffold for Anti-inflammatory and Analgesic Activities: A Review. Mini-Reviews in Medicinal Chemistry, 18(17), 1433-1447. [Link]

  • Iyamu, I. D., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules, 27(15), 4811. [Link]

  • Graziano, E., et al. (2024). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. Advanced Synthesis & Catalysis. [Link]

  • Traynelis, S. F., et al. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological Reviews, 62(3), 405-446. [Link]

Sources

Comparative

validating chiral purity of 7-methyl substituted spiro compounds

Validating Chiral Purity of 7-Methyl Substituted Spiro Compounds: A Comparative Guide to SFC vs. HPLC The Geometric Challenge of 7-Methyl Spiro Scaffolds Spiro compounds, such as 2-oxa-7-azaspiro[4.5]decane derivatives,...

Author: BenchChem Technical Support Team. Date: March 2026

Validating Chiral Purity of 7-Methyl Substituted Spiro Compounds: A Comparative Guide to SFC vs. HPLC

The Geometric Challenge of 7-Methyl Spiro Scaffolds

Spiro compounds, such as 2-oxa-7-azaspiro[4.5]decane derivatives, are highly valued in modern drug discovery due to their rigid, orthogonal three-dimensional structures, which allow them to project functional groups into distinct spatial quadrants[1]. When a methyl group is introduced at the 7-position, it breaks the molecular symmetry, generating chirality that requires rigorous analytical validation.

From a chromatographic perspective, this 7-methyl substitution acts as a "steric lever." During chiral separation, the rigid methyl group dictates the exact orientation and depth to which the spiro scaffold can penetrate the chiral helical cavities of a polysaccharide-based Chiral Stationary Phase (CSP)[2]. Because the spiro core lacks conformational flexibility, the analyte cannot dynamically adjust its shape to fit into the CSP cavity. Therefore, achieving baseline separation requires a highly penetrative mobile phase to ensure rapid mass transfer; otherwise, the steric bulk leads to severe band broadening and poor enantiomeric resolution.

Mechanistic Dynamics of Chiral Recognition

The fundamental principle of chiral chromatography is the formation of transient diastereomeric complexes between the enantiomeric analytes and the chiral selector[3]. For 7-methyl substituted spiro compounds, the chiral recognition mechanism relies on a delicate balance of steric fitting, hydrogen bonding (facilitated by the heteroatoms in the spiro rings), and dipole-dipole interactions[4].

Mechanistic Analyte 7-Methyl Spiro Analyte Complex Transient Diastereomeric Complex Analyte->Complex Steric Fitting Mobile scCO2 + Modifier (High Diffusivity) Mobile->Complex Solvation CSP Amylose/Cellulose CSP Cavity CSP->Complex H-Bonding/π-π Separation Baseline Chiral Resolution Complex->Separation Elution

Mechanistic pathway of transient diastereomeric complex formation in SFC.

Technology Comparison: SFC vs. HPLC

Historically, Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) using hexane and isopropanol was the gold standard for chiral validation. However, Supercritical Fluid Chromatography (SFC) has rapidly emerged as the superior technique for resolving rigid spirocycles[1].

The Causality Behind the Shift: Supercritical CO₂ (scCO₂) possesses gas-like diffusivity and liquid-like density[2]. This high diffusivity allows the scCO₂ mobile phase to rapidly shuttle the bulky 7-methyl spiro compound in and out of the CSP cavities, overcoming the severe mass transfer resistance that plagues viscous HPLC solvents[4]. Because the rigid spiro compound diffuses much faster in scCO₂, SFC delivers sharper peaks, higher resolution, and significantly shorter analysis times compared to HPLC[4].

Quantitative Performance Comparison
ParameterSupercritical Fluid Chromatography (SFC)High-Performance Liquid Chromatography (HPLC)
Mobile Phase scCO₂ / Methanol (with 0.1% DEA)n-Hexane / Isopropanol (with 0.1% DEA)
Typical Analysis Time 3 - 8 minutes15 - 30 minutes
Resolution (

)
> 3.0 (Baseline separation)1.5 - 2.2 (Often partial co-elution)
Mass Transfer Kinetics High (Gas-like diffusivity)Low (Viscous liquid diffusion)
Column Backpressure Low (Allows high flow rates, e.g., 3-4 mL/min)High (Limits flow rates to ~1 mL/min)
Environmental Impact Green (Recycled CO₂, minimal organic waste)High (Large volumes of toxic aliphatic hydrocarbons)

Self-Validating Experimental Protocol (SFC Workflow)

To ensure absolute trustworthiness in determining the enantiomeric excess (ee) of your synthesized 7-methyl spiro compound, the analytical workflow must operate as a self-validating system. You cannot simply assume column stability or consistent modifier mixing; the protocol must prove it continuously.

G A Racemic 7-Methyl Spiro Compound Input B CSP Column Screening (Polysaccharide-based) A->B C Mobile Phase & Additive Optimization B->C D System Suitability (Racemic Bracketing) C->D E Sample Injection & Data Acquisition D->E F Enantiomeric Excess (ee) Determination E->F

Workflow for chiral method development and self-validating analysis of spiro compounds.

Step-by-Step Methodology

1. Column and Mobile Phase Selection:

  • Column: Select an immobilized polysaccharide-based column, such as Chiralpak IG or AD-H (amylose tris(3,5-dimethylphenylcarbamate)), dimensions 4.6 x 250 mm, 5 µm.

  • Mobile Phase: scCO₂ (Solvent A) and Methanol (Solvent B).

  • Causality of the Additive: Add 0.1% Diethylamine (DEA) to Solvent B. Why? If your 7-methyl spiro compound contains a basic nitrogen (e.g., an azaspirocycle), it will undergo secondary electrostatic interactions with the residual acidic silanol groups on the silica support of the CSP. DEA acts as a sacrificial base, masking these silanols and preventing severe peak tailing[4].

2. Sample Preparation:

  • Dissolve the racemic standard and the synthesized enantiopure samples in HPLC-grade Methanol to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

3. Chromatographic Conditions:

  • Flow Rate: 3.0 mL/min.

  • Isocratic Gradient: 80% scCO₂ / 20% Methanol (with 0.1% DEA).

  • Backpressure (BPR): 120 bar (Maintains CO₂ in a supercritical state).

  • Column Temperature: 35 °C.

  • Detection: UV at 210 nm or 254 nm (depending on the chromophore of the spiro compound).

4. The Self-Validating Sequence (System Suitability Test - SST):

  • Injection 1 (Blank): Inject pure Methanol to confirm no carryover.

  • Injection 2-4 (Racemic Standard): Inject the racemic 7-methyl spiro compound. Validation Criterion: The resolution (

    
    ) between the two enantiomer peaks must be 
    
    
    
    , and the peak area ratio must be 50:50 (
    
    
    ).
  • Injection 5-10 (Unknown Samples): Inject the synthesized batches to determine chiral purity.

  • Injection 11 (Racemic Bracket): Re-inject the racemic standard. Validation Criterion: The retention times must not have drifted by more than 2% compared to Injection 2. This proves the CSP did not undergo conformational swelling or degradation during the run.

References

1.1, ACS Publications. 2.4, National Institutes of Health (NIH) / PMC. 3. 2, Chemical Science (RSC Publishing). 4. 3, IAPC-OBP.

Sources

Validation

spectroscopic characterization of 9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane

Spectroscopic Characterization and Performance Comparison: 9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane vs. Traditional Heterocycles Executive Summary As drug discovery programs increasingly prioritize the "Escape f...

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Characterization and Performance Comparison: 9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane vs. Traditional Heterocycles

Executive Summary

As drug discovery programs increasingly prioritize the "Escape from Flatland" paradigm, spirocyclic scaffolds have emerged as critical bioisosteres for traditional planar heterocycles. This guide provides an in-depth, comparative analysis of 9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane (CAS 2126159-81-5) against its classical flat counterpart, 1-Benzyl-3-methylpiperazine. By detailing the causality behind their divergent spectroscopic behaviors and providing self-validating experimental protocols, this guide equips researchers with the analytical framework necessary to characterize complex spirocyclic building blocks accurately.

Structural Rationale: The Case for Spirocyclic Bioisosteres

Traditional drug design has heavily relied on planar,


-rich aromatic rings and flexible 

heterocycles like piperazine and morpholine. However, these motifs often suffer from poor metabolic stability and high conformational entropy, leading to off-target toxicity[1].

Spirocyclic compounds, such as the diazaspiro[4.5]decane family, solve these liabilities by introducing a highly rigid, three-dimensional architecture. The shared spiro carbon restricts ring flipping, locking the molecule into a defined vector space that mimics the exit vectors of substituted benzenes or flexible heterocycles while significantly increasing the Fraction of


 carbons (

)[2]. This topological shift dramatically alters the molecule's physicochemical properties and its spectroscopic signature.
Comparative Physicochemical Profile

To understand the analytical data, we must first benchmark the spirocycle against a standard alternative.

Parameter9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane1-Benzyl-3-methylpiperazine (Alternative)Analytical Implication
Topology Rigid Spirocycle (3D)Flexible Chair (2D/3D interconverting)Distinct vs. time-averaged NMR signals

0.600.50Higher

character shifts bulk

C signals upfield
Conformational Entropy Low (Locked)High (Rapid ring flip)Sharp, complex multiplets in

H-NMR
Metabolic Liability Low (Sterically shielded core)High (

-carbon oxidation)
Altered LC-MS/MS fragmentation pathways

Spectroscopic Characterization Workflow

To ensure high-fidelity structural elucidation, a multi-modal spectroscopic approach is required. The workflow below outlines the self-validating system used to characterize the spirocyclic core.

Workflow A Sample Preparation (>98% Purity, Internal Stds) B 1D & 2D NMR (1H, 13C, HSQC, HMBC) A->B C LC-HRMS (ESI+, Q-TOF) A->C D FT-IR Spectroscopy (ATR Mode) A->D E Data Synthesis & Structural Elucidation B->E C->E D->E

Workflow for the comprehensive spectroscopic characterization of spirocyclic scaffolds.

Comparative Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The most profound difference between 9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane and flexible piperazines lies in their NMR spectra.

The Causality of Diastereotopicity: In 1-Benzyl-3-methylpiperazine, rapid interconversion of chair conformations at 298K averages the axial and equatorial proton signals, resulting in broad, simplified multiplets. Conversely, the spiro junction (C5) in the oxa-diazaspirodecane core acts as a conformational lock[3]. This rigidity forces the protons on the 5-membered and 6-membered rings into permanent, highly distinct stereochemical environments.

  • 
    H-NMR:  The protons adjacent to the spiro center and the N-benzyl group exhibit pronounced diastereotopicity. You will observe distinct chemical shifts for geminal protons (e.g., 
    
    
    
    ppm) coupled with large geminal coupling constants (
    
    
    Hz).
  • 
    C-NMR:  The diagnostic marker for this scaffold is the quaternary spiro carbon. Because it is bonded to an oxygen (O6) and part of a strained ring system, it is heavily deshielded, typically resonating between 95.0 – 105.0 ppm . In contrast, no such signal exists in the piperazine alternative.
    

Summary of Key Diagnostic NMR Signals:

NucleusDiagnostic FeatureSpirocycle (9-Benzyl-7-methyl...)Piperazine Alternative

H
Core

Protons
Complex, distinct multiplets (diastereotopic)Broad, time-averaged singlets/multiplets

H
Benzylic

AB doublet system (

Hz)
Often a sharp singlet (if symmetry allows)

C
Spiro Quaternary Carbon~ 98.5 ppm (Deshielded by O and N/C)N/A

C
Core

Carbons
5 distinct

carbon signals
Fewer signals due to rapid symmetry
High-Resolution Mass Spectrometry (LC-HRMS)

While both the spirocycle and the piperazine alternative will yield a prominent tropylium cation (


 91.05) due to the cleavage of the N-benzyl group, their core fragmentation pathways diverge. The spirocyclic core undergoes a predictable, sequential ring-opening of the oxa-ring prior to complete backbone fragmentation.

Fragmentation M Parent Ion [M+H]+ m/z 247.18 F1 Tropylium Cation m/z 91.05 M->F1 - Spiro Core F2 Spiro Core Fragment m/z 157.13 M->F2 - Benzyl Radical F3 Ring-Opened Ion m/z 113.08 F2->F3 - C2H4O (Oxa-ring cleavage)

Proposed LC-HRMS fragmentation pathway for the N-benzyl spirocyclic core.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. System Suitability Tests (SST) must be passed prior to data acquisition.

Protocol 1: High-Resolution NMR Acquisition

Objective: Resolve complex diastereotopic multiplets and confirm the spiro quaternary carbon.

  • Sample Preparation: Dissolve 15 mg of 9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane[4] in 0.6 mL of deuterated chloroform (

    
    , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
    
  • System Validation: Run a standard 1D

    
    H lineshape test using a 1% CHCl3/acetone-d6 standard. The non-spinning lineshape at 50% height must be 
    
    
    
    Hz to ensure adequate resolution for geminal coupling extraction.
  • 1D Acquisition:

    • 
      H-NMR:  500 MHz, 298K, 16 scans, 2s relaxation delay. Reference to TMS (
      
      
      
      0.00 ppm).
    • 
      C-NMR:  125 MHz, 298K, 1024 scans, 1.5s relaxation delay, with WALTZ-16 proton decoupling. Reference to 
      
      
      
      triplet (
      
      
      77.16 ppm).
  • 2D Elucidation: Acquire

    
    H-
    
    
    
    C HSQC and HMBC to definitively assign the spiro carbon (C5). The HMBC will show strong
    
    
    correlations from the benzylic protons to the adjacent core carbons, but no correlation to the spiro carbon, confirming the bridging distance.
Protocol 2: LC-HRMS Analysis

Objective: Obtain accurate mass (


 ppm error) and structural fragmentation fingerprints.
  • Sample Preparation: Dilute the compound to 1

    
     in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
    
  • Chromatography (UPLC): Use a C18 column (e.g., 2.1 x 50 mm, 1.7

    
    ). Run a gradient from 5% to 95% Acetonitrile (0.1% FA) over 5 minutes at a flow rate of 0.4 mL/min.
    
  • Mass Spectrometry (Q-TOF):

    • Ionization: Electrospray Ionization in positive mode (ESI+).

    • Self-Validation (Lock Mass): Infuse Leucine Enkephalin (

      
       556.2771) continuously via a reference sprayer. The system must automatically correct 
      
      
      
      values in real-time, ensuring mass accuracy is maintained below 2 ppm.
    • MS/MS: Apply collision energy (CE) ramping from 15 eV to 35 eV to capture both the parent ion (

      
       247.18) and the diagnostic spiro core fragment (
      
      
      
      157.13).

Conclusion

Replacing flexible piperazines with the 9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane scaffold provides a massive leap in 3D structural integrity and metabolic resistance. However, this "Escape from Flatland" requires a paradigm shift in analytical expectations. Researchers must anticipate complex, diastereotopic NMR spectra driven by conformational locking, and rely on 2D NMR and HRMS fragmentation pathways to validate the integrity of the oxa-diazaspirodecane core.

References

  • Spirocycles as Bioisosteres for Aromatic Fragments. Chemspace. Available at:[Link][2]

Sources

Comparative

Comparative Solubility Profiles of Benzylated vs. Debenzylated Spiro Compounds: A Technical Guide for Drug Development Professionals

Introduction: The Critical Role of Solubility in Spiro Compound Drug Discovery Spirocyclic scaffolds, with their unique three-dimensional and rigid structures, are increasingly incorporated into modern drug candidates to...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Solubility in Spiro Compound Drug Discovery

Spirocyclic scaffolds, with their unique three-dimensional and rigid structures, are increasingly incorporated into modern drug candidates to enhance potency, selectivity, and overall physicochemical properties.[1][2] These attributes can significantly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, which is a critical factor in the development of safe and effective therapeutics.[1] However, the inherent complexity of these molecules often presents challenges, with aqueous solubility being a primary hurdle in early-stage drug discovery.[3][4] Poor solubility can lead to unreliable results in in-vitro assays and hinder in-vivo efficacy.[3][5][6]

This guide provides an in-depth comparison of the solubility profiles of benzylated and debenzylated spiro compounds. The strategic use of a benzyl group as a protecting group or as a core structural element is common in medicinal chemistry.[7][8] Understanding the impact of its removal (debenzylation) on solubility is paramount for researchers, scientists, and drug development professionals in optimizing lead compounds and formulating successful drug products.

The Underlying Science: How Benzylation and Debenzylation Influence Solubility

The solubility of an organic compound is fundamentally governed by the balance of its intermolecular forces with the solvent molecules.[9] Key factors include polarity, the capacity for hydrogen bonding, and molecular size. The principle of "like dissolves like" is a foundational concept; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[10]

  • The Benzyl Group: A benzyl group consists of a benzene ring attached to a methylene group (–CH2–).[8] While the methylene group is aliphatic, the benzene ring is non-polar and hydrophobic.[11] The introduction of a benzyl group generally increases the non-polar character and molecular weight of a compound, which typically leads to decreased solubility in polar solvents like water.

  • Debenzylation and its Consequences: Debenzylation, the removal of a benzyl group, can dramatically alter a molecule's physicochemical properties.[12] By removing the bulky, hydrophobic benzyl moiety, the overall polarity of the molecule often increases. If the debenzylation exposes a polar functional group, such as a hydroxyl (-OH) or an amine (-NH2), the potential for hydrogen bonding with polar solvents is significantly enhanced. This, in turn, is expected to lead to a substantial increase in aqueous solubility.

Comparative Solubility Analysis: A Hypothetical Case Study

To illustrate the practical implications of benzylation and debenzylation on solubility, we present a hypothetical case study comparing a benzylated spiro compound (Spiro-Bn) and its debenzylated counterpart (Spiro-H).

Table 1: Hypothetical Physicochemical Properties

PropertySpiro-Bn (Benzylated)Spiro-H (Debenzylated)Expected Trend
Molecular WeightHigherLowerDecrease upon debenzylation
Calculated logP*HigherLowerDecrease upon debenzylation
Hydrogen Bond DonorsFewer (or none)More (if -OH or -NH is unmasked)Increase upon debenzylation
Polar Surface AreaLowerHigherIncrease upon debenzylation

*logP is a measure of lipophilicity; a lower logP generally correlates with higher aqueous solubility.

Table 2: Hypothetical Aqueous Solubility Data

CompoundSolubility in Water (µg/mL) at 25°C
Spiro-Bn (Benzylated)< 10
Spiro-H (Debenzylated)150

The hypothetical data clearly indicates a significant increase in aqueous solubility upon debenzylation, a trend that aligns with the fundamental principles of solubility.

Experimental Protocol for Determining Thermodynamic Solubility

The "shake-flask" method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[6][10][13]

Detailed Step-by-Step Methodology:
  • Preparation of Saturated Solution:

    • Add an excess amount of the solid compound (either Spiro-Bn or Spiro-H) to a known volume of purified water (or a relevant buffer) in a sealed glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.[14]

  • Equilibration:

    • Agitate the vials at a constant temperature (e.g., 25°C) using a shaker or magnetic stirrer for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[10][14]

  • Phase Separation:

    • After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by careful filtration through a chemically inert filter (e.g., a 0.45 µm PTFE syringe filter) that does not absorb the solute.[10][15]

  • Quantification of Solute:

    • Determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[10][16]

    • Prepare a calibration curve using standard solutions of the compound at known concentrations to ensure accurate quantification.

  • Data Reporting:

    • Express the solubility in standard units such as mg/mL or µg/mL at the specified temperature.[10]

Experimental Workflow Diagram

G cluster_0 Solubility Determination Workflow A 1. Add excess solid compound to solvent B 2. Equilibrate (e.g., 24-72h at 25°C) A->B Agitation C 3. Separate solid and liquid phases (Centrifuge/Filter) B->C Equilibrium reached D 4. Analyze filtrate by HPLC C->D Clear filtrate E 5. Quantify against standard curve D->E Chromatographic data F 6. Report solubility (e.g., µg/mL) E->F Calculated concentration

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Discussion and Mechanistic Interpretation

The expected dramatic increase in aqueous solubility upon debenzylation can be attributed to a fundamental shift in the molecule's polarity and hydrogen bonding potential.

  • Impact of the Benzyl Group: The large, non-polar benzene ring of the benzyl group in Spiro-Bn contributes significantly to its hydrophobic character. This makes it energetically unfavorable for water molecules, which are highly polar and form strong hydrogen bonds with each other, to create a solvation shell around the benzylated spiro compound.

  • The Effect of Debenzylation: The removal of the benzyl group in Spiro-H reduces the molecule's overall size and non-polar surface area. More importantly, if debenzylation unmasks a polar functional group like a hydroxyl or amine, this newly available group can act as a hydrogen bond donor and acceptor. This allows for favorable interactions with water molecules, leading to a significant increase in solubility.

Visualizing the Impact on Intermolecular Interactions

G cluster_0 Benzylated Spiro Compound (Spiro-Bn) cluster_1 Debenzylated Spiro Compound (Spiro-H) cluster_2 Resulting Solubility node_A Spiro-Bn Large Non-polar Surface Area node_B Water High Polarity node_A:f1->node_B:f1 Weak van der Waals forces (Hydrophobic Interactions) node_E Low Aqueous Solubility node_C Spiro-H Exposed Polar Group (-OH/-NH) node_D Water High Polarity node_C:f1->node_D:f1 Strong Hydrogen Bonding node_F High Aqueous Solubility

Caption: Impact of benzylation vs. debenzylation on intermolecular interactions and solubility.

Conclusion and Future Directions

The comparative analysis of benzylated and debenzylated spiro compounds underscores the profound impact of this chemical modification on aqueous solubility. For drug development professionals, this understanding is crucial for the strategic design of spirocyclic drug candidates with optimized ADMET properties. While the general trend of increased solubility upon debenzylation holds true, the magnitude of this effect can vary depending on the overall structure of the spiro compound.

Future research should focus on developing robust in-silico models to more accurately predict the solubility of complex spirocyclic molecules, thereby accelerating the drug discovery process.[4][17] The continued exploration of novel solubilization techniques will also be vital in harnessing the full therapeutic potential of this promising class of compounds.

References

  • Alonso, E., Ramón, D. J., & Yus, M. (1997). Naphthalene-catalyzed lithiation of protected alcohols, amines and amides: a new deprotection methodology. Tetrahedron, 53(42), 14355-14368. Available at: [Link]

  • Cheng, A., & Merz, K. M. (2003). Prediction of aqueous solubility of a diverse set of compounds using quantitative structure-property relationships. Journal of medicinal chemistry, 46(17), 3572-3580. Available at: [Link]

  • ChemRxiv. (2026, January 16). Artificial Intelligence Driven Prediction of Aqueous Solubility of Drug Molecules Using Molecular Descriptors and Optimized ANN. ChemRxiv. Available at: [Link]

  • Taylor & Francis Online. (2016, June 9). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]

  • PubMed. (2022, March 25). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]

  • DNDi. (2025, April 15). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. Available at: [Link]

  • CEMRJ. (2025, March 11). Advances in Machine Learning Approaches for Predicting Aqueous Solubility in Drug Discovery. Applied Sciences, Computing, and Energy. Available at: [Link]

  • ACS Publications. (2012, June 14). Thermodynamics of Solubility Processes of Novel Drug-like Spiro-Derivatives in Model Biological Solutions. Journal of Chemical & Engineering Data. Available at: [Link]

  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • PMC. (2019, May 27). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • MDPI. (2023, January 9). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. Molecules. Available at: [Link]

  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? Retrieved from [Link]

  • ResearchGate. (n.d.). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. Retrieved from [Link]

  • SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • ResearchGate. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Retrieved from [Link]

  • Solubility of Things. (n.d.). Spirolactam. Retrieved from [Link]

  • Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • MDPI. (2022, June 22). Debenzylation of Benzyl-Protected Methylcellulose. Polymers. Available at: [Link]

  • Chemistry LibreTexts. (2019, June 5). 4.4 Solubility. Retrieved from [Link]

  • Vedantu. (n.d.). Benzyl Group in Chemistry: Structure, Properties & Uses. Retrieved from [Link]

  • Chemistry Steps. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Chemistry Learner. (2025, November 13). Benzyl Group: Structure, Nomenclature, Examples and Reactions. Retrieved from [Link]

  • PMC. (n.d.). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Retrieved from [Link]

  • qualitas1998.net. (2011, April 21). Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. Retrieved from [Link]

  • PubMed. (n.d.). Dependence of solute solubility parameters on solvent polarity. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

Sources

Validation

assay interference testing for 9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane

Topic: Assay Interference Testing for 9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane Content Type: Publish Comparison Guide Executive Summary In modern drug discovery, the shift from "flat" aromatic compounds to three...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Assay Interference Testing for 9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane Content Type: Publish Comparison Guide

Executive Summary

In modern drug discovery, the shift from "flat" aromatic compounds to three-dimensional (3D) scaffolds is driven by the need for improved solubility, selectivity, and reduced promiscuity. 9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane represents a privileged spirocyclic scaffold characterized by a high fraction of sp3-hybridized carbons (


).[1] Unlike traditional planar heterocycles, this molecule’s orthogonal ring orientation theoretically minimizes 

-

stacking-induced aggregation—a primary source of false positives in High-Throughput Screening (HTS).

This guide provides a rigorous technical framework for validating this specific scaffold against common assay interference mechanisms: colloidal aggregation , redox cycling , and fluorescence quenching . We compare its performance profile against a structural analog, N-benzylpiperazine, to demonstrate the "clean" assay behavior typical of spiro-fused systems.

Mechanistic Analysis: The "Why" of Interference

Before executing protocols, researchers must understand the causality of assay artifacts.

  • Colloidal Aggregation: Planar, hydrophobic molecules often sequester enzyme targets into non-specific micelles. The spiro-junction in 9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane disrupts planarity, significantly raising the critical aggregation concentration (CAC).

  • Redox Cycling: Compounds containing quinones, catechols, or specific hydrazines can generate hydrogen peroxide (

    
    ) in aerobic buffers, interfering with redox-readout assays (e.g., Resazurin, HRP-coupled systems). The diazaspiro ether core is chemically inert to these redox cycles.
    
  • Chelation & Fluorescence: While less common in saturated heterocycles, metal chelation (e.g., in kinase assays using

    
    ) or inner-filter effects (UV-absorbance overlap) must be ruled out.
    
Comparative Analysis: Spirocyclic vs. Planar Scaffolds

The following table contrasts the target molecule with a "flat" analog to highlight structural advantages regarding assay interference.

FeatureTarget Molecule: 9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decaneFlat Analog: 1-Benzyl-4-methylpiperazine (Hypothetical Comparator)Impact on Assay Data
Topology Orthogonal (3D), RigidPlanar (2D), Flexible3D shape reduces non-specific hydrophobic binding.

Score
High (>0.[2][3]6)Moderate (<0.5)Higher

correlates with lower promiscuity.[1]
Aggregation Risk Low (High CAC)Medium/High (Prone to stacking)Flat analogs often yield false positives in biochemical assays.
Solubility Enhanced (Disrupted crystal lattice)Variable (Often poor in buffer)Poor solubility leads to light scattering and precipitation artifacts.
PAINS Alert Clean (No toxophores)Potential (Depending on substitutions)Spiro-cores are generally devoid of reactive PAINS motifs.
Experimental Protocols: Self-Validating Systems

To confirm the "clean" profile of 9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane, perform the following sequential assays.

Protocol A: Detergent-Sensitivity Test (The "Gold Standard" for Aggregation)

Objective: Determine if inhibition is driven by specific binding or non-specific colloidal sequestration. Principle: Non-ionic detergents (e.g., Triton X-100) disrupt colloidal aggregates but do not affect specific ligand-protein interactions.

  • Preparation: Prepare the biochemical assay (e.g., Kinase or Protease assay) at the

    
     concentration of the test compound.
    
  • Condition 1 (Control): Run assay in standard buffer (typically 0.01% detergent is present, but aggregates can still form).

  • Condition 2 (Challenge): Supplement buffer with 0.05% to 0.1% Triton X-100 (freshly prepared).

  • Readout:

    • If

      
       shifts significantly (>3-fold increase) 
      
      
      
      Aggregation Artifact .
    • If

      
       remains stable 
      
      
      
      Specific Interaction .
Protocol B: Dynamic Light Scattering (DLS)

Objective: Directly visualize particle size in solution.

  • Sample Prep: Dissolve compound at 10

    
    M, 50 
    
    
    
    M, and 100
    
    
    M in assay buffer (PBS or HEPES, pH 7.4) with 1% DMSO.
  • Filtration: Filter buffers through 0.22

    
    m filters to remove dust.
    
  • Measurement: Measure scattering intensity using a DLS instrument (e.g., Wyatt DynaPro).

  • Analysis:

    • Clean: Scattering intensity < 100 kcnts/s; Radius < 1 nm (monomeric).

    • Aggregator: Scattering intensity > 1000 kcnts/s; Radius > 50 nm.

Protocol C: Redox Cycling Counter-Screen (AmpRes)

Objective: Rule out


 generation.
  • Reagents: Amplex Red (50

    
    M) + Horseradish Peroxidase (HRP, 0.1 U/mL) in buffer.
    
  • Incubation: Add compound (up to 100

    
    M) and incubate at RT for 30-60 mins.
    
  • Detection: Measure Fluorescence (Ex 530 nm / Em 590 nm).

  • Validation: Include a positive control (e.g., DTT or a known redox cycler like Juglone).

    • Result: The spiro-compound should show no increase in fluorescence above DMSO baseline.

Visualization: Interference Decision Tree

AssayValidation Start Start: Compound Hit Detergent Detergent Sensitivity Test (Add 0.05% Triton X-100) Start->Detergent Shift Does IC50 Shift > 3-fold? Detergent->Shift Artifact Artifact: Colloidal Aggregator Shift->Artifact Yes Redox Redox Counter-Screen (Amplex Red + HRP) Shift->Redox No Specific Specific Binder Signal Fluorescence Signal? Redox->Signal FalsePos Artifact: Redox Cycler Signal->FalsePos Yes Clean Validated Lead Signal->Clean No

Caption: Decision tree for validating spirocyclic hits. A shift in potency with detergent indicates aggregation; signal in redox screen indicates chemical reactivity.

References
  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews. Link

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. Link

  • Shoichet, B. K. (2006). Screening in a Spirit Haunted by Pathological Ligands. Drug Discovery Today. Link

Sources

Safety & Regulatory Compliance

Safety

9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane proper disposal procedures

Operational Disposal Protocol: 9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane Operational Abstract & Immediate Directives Do NOT dispose of this compound down the drain. Do NOT mix with strong oxidizers or mineral aci...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Disposal Protocol: 9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane

Operational Abstract & Immediate Directives

Do NOT dispose of this compound down the drain. Do NOT mix with strong oxidizers or mineral acids during waste consolidation.

9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane is a spirocyclic amine .[1] From a waste management perspective, it must be treated as a Non-Halogenated Organic Base .[1] Its disposal requires high-temperature incineration to prevent environmental accumulation of the stable spiro-scaffold and benzylic residues.

Core Disposal Path:

  • Stream: Non-Halogenated Organic Waste (High BTU).

  • RCRA Classification: Likely D001 (Ignitable) if in solvent; otherwise, unlisted hazardous waste requiring characterization.[1]

  • Primary Hazard: Skin/Eye Irritant, Aquatic Toxicity (Acute), Potential CNS activity (structural analog precaution).[1]

Chemical Characterization & Hazard Profile

Before disposal, you must validate the physical state of the waste.[1] This molecule contains a basic nitrogen (tertiary amine at position 9) and an ether linkage.

PropertyValue / CharacteristicOperational Implication
Functional Class Spirocyclic Benzylic AmineBasic pH. Incompatible with acidic waste streams (exothermic neutralization).
Reactivity Stable; Acid-SensitiveForms salts with acids. Do not mix with oxidizing acids (HNO₃) due to nitration/oxidation risks.
Physical State Viscous Oil or Low-Melting SolidIf solid, consider dissolving in EtOH for easier liquid waste handling, or use a solid waste drum.[1]
Flash Point Est. >110°C (Neat)If dissolved in organic solvents, the solvent dictates the flashpoint (usually <60°C).
Toxicity Irritant (Skin/Eye/Resp)PPE Required: Nitrile gloves (double-gloved recommended), safety goggles, lab coat.[1]

Step-by-Step Disposal Workflow

Phase 1: Pre-Disposal Stabilization (The "Kill Step")

Context: If the material is residual from a reaction mixture.

  • Quench: Ensure no active reagents (e.g., alkylating agents, hydrides) remain in the flask.[1]

  • pH Check: If the waste solution is highly acidic (pH < 2) or basic (pH > 12), neutralize to pH 5–9 using dilute HCl or NaHCO₃ before adding to the solvent drum. This prevents drum pressurization.

    • Expert Insight: As this is an amine, it will naturally buffer around pH 9-10.[1] This is acceptable for organic waste streams without neutralization unless the specific waste contractor requires neutral pH.

Phase 2: Waste Stream Segregation

You must select the correct waste stream to avoid cross-reactivity.

  • Scenario A: Pure Compound (Solid/Oil)

    • Place the vial/container directly into a Lab Pack drum (Solid Hazardous Waste).

    • Alternative: Dissolve in a minimal amount of Acetone or Ethanol and dispose of in the Liquid Organic stream (Scenario B).

  • Scenario B: Solution (in Solvents)

    • Segregation: Pour into the Non-Halogenated Organic Solvents carboy (White/Red label).

    • Restriction: Do NOT pour into the Halogenated (Green label) carboy unless the solvent vehicle itself is halogenated (e.g., DCM).[1] Halogenated disposal is significantly more expensive and requires higher incineration temperatures.

Phase 3: Containerization & Labeling
  • Vessel: Use High-Density Polyethylene (HDPE) or Glass. Avoid metal cans if the waste is wet/acidic.

  • Labeling:

    • Chemical Name: Write out the full name. Do not use abbreviations like "Spiro-amine."

    • Hazards: Check "Irritant" and "Flammable" (if in solvent).

    • Constituents: If a mixture, list the solvent % (e.g., "90% Methanol, 10% Spiro-amine").

Visualized Decision Logic (DOT Diagram)

The following diagram illustrates the decision matrix for disposing of spirocyclic amine waste.

DisposalWorkflow cluster_warning SAFETY CRITICAL Start Waste Generation: 9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Viscous Oil StateCheck->SolidPath Pure Substance LiquidPath Solution / Reaction Mix StateCheck->LiquidPath Dissolved LabPack Stream A: Solid Lab Pack (Incineration) SolidPath->LabPack Pack in Drum SolventCheck Is Solvent Halogenated? (DCM, Chloroform?) LiquidPath->SolventCheck NonHalStream Stream B: Non-Halogenated Organics (High BTU Fuel Blending) SolventCheck->NonHalStream No (MeOH, EtOH, EtOAc) HalStream Stream C: Halogenated Organics (High Temp Incineration) SolventCheck->HalStream Yes (DCM, CHCl3) Warning Do NOT mix with Nitric Acid or Peroxides NonHalStream->Warning

Caption: Decision tree for segregating spirocyclic amine waste based on solvent content and physical state.

Regulatory Compliance (RCRA)

While this specific CAS is likely not P-listed or U-listed by the EPA, it is regulated under the "Cradle-to-Grave" liability of the Resource Conservation and Recovery Act (RCRA) .[1]

  • Waste Code Determination:

    • D001 (Ignitable): Applicable if the waste formulation has a flash point < 60°C (140°F). This is the most common code due to solvent carriers [1].

    • Unlisted Hazardous Waste: If pure and non-ignitable, it must still be managed as hazardous due to toxicity characteristics.

  • Satellite Accumulation: Store waste in a closed container at or near the point of generation. Do not move open containers through corridors [2].

Emergency Procedures (Spill Response)

In the event of a benchtop spill of the pure oil or solution:

  • Evacuate & Ventilate: Amines can have strong odors and respiratory irritancy. Clear the immediate area.[2]

  • PPE: Don nitrile gloves, lab coat, and goggles.[1]

  • Absorb: Use a Universal Absorbent Pads or Vermiculite .

    • Contraindication: Do not use clay-based kitty litter if the amine is mixed with strong oxidizers (fire risk).

  • Clean: Wipe the surface with a mild detergent or 5% acetic acid solution to neutralize the base residues, followed by water.

  • Dispose: Place all spill debris into a separate plastic bag, label as "Hazardous Waste - Debris (Amine Contaminated)," and place in the solid waste drum.

References

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Orientation Manual. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan. OSHA Fact Sheet. Available at: [Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane

[1][2] Executive Summary & Risk Philosophy Treat as High-Potency / Novel Chemical Entity (NCE). In the absence of a substance-specific GHS monograph for 9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane , this guide util...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary & Risk Philosophy

Treat as High-Potency / Novel Chemical Entity (NCE).

In the absence of a substance-specific GHS monograph for 9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane , this guide utilizes Control Banding based on Structure-Activity Relationships (SAR).[1][2][3] As a spirocyclic amine with a lipophilic benzyl moiety, this compound presents dual risks: caustic potential (amine functionality) and bioavailability/CNS activity (common in spiro-piperidine scaffolds).[1][2][3]

The Golden Rule: Handle this compound as if it is an irritant, sensitizer, and potentially equipotent to bioactive pharmaceutical intermediates (OEB 3) until toxicological data proves otherwise.[2][3]

Hazard Identification (SAR Analysis)

Why we select specific PPE for this molecule:

Structural FeaturePotential HazardPPE Implication
Diazaspiro Scaffold Bioactivity: Spiro-amines are frequent pharmacophores in CNS drugs (analgesics, receptor modulators).[1][2][3]Respiratory Protection: Zero-tolerance for dust inhalation.[1] Engineering controls (Fume Hood) are primary.[2]
Secondary/Tertiary Amine Corrosivity/Irritation: Basic pKa (~9-10).[1][2][3] Causes chemical burns to mucous membranes and eyes.Eye Protection: Splash goggles are mandatory; safety glasses are insufficient for solution handling.
Benzyl Group Lipophilicity: Increases skin permeability.Glove Selection: Standard nitrile may degrade faster; double-gloving or high-breakthrough materials required.[1][2]

PPE Selection Matrix (Scale-Dependent)

Select your protection level based on the quantity handled.[4][5][6]

Table 1: PPE Requirements by Operational Scale[1][2]
Protective Layer Analytical Scale (< 100 mg) Preparative Scale (> 100 mg - 10 g)
Primary Engineering Control Class II Biosafety Cabinet or Chemical Fume Hood.[1][2]Chemical Fume Hood (Face velocity > 100 fpm).[2]
Hand Protection Single Layer: Nitrile (min 5 mil thickness).[3]Double Layer: Inner Nitrile (4 mil) + Outer Nitrile (8 mil) OR Silver Shield® laminate for prolonged contact.[2]
Eye Protection ANSI Z87.1 Safety Glasses with side shields.Chemical Splash Goggles (Indirect vented).
Respiratory Not required if working in active hood.P100 Half-Mask Respirator only if weighing outside a hood (Strongly Discouraged).[1][2]
Body Protection Standard cotton lab coat.Tyvek® Lab Coat (Disposable) + Chemical Apron if handling liquid stock.[2]

Operational Protocols

A. Weighing & Transfer (The Critical Step)

Risk: Electrostatic dispersion of the dry powder.

  • Static Control: This spiro-amine salt is likely hygroscopic and prone to static. Use an anti-static gun or ionizing bar inside the balance enclosure before opening the vial.

  • Taring: Tare the weighing boat before introducing the compound. Do not add compound to a boat sitting directly on the balance pan; remove the boat, add compound, then re-weigh to prevent balance contamination.[2]

  • Solvation: Dissolve the solid immediately after weighing. Do not transport dry powder across the lab.

B. Solubilization

Risk: Exothermic reaction.

  • Protocol: If converting the free base to a salt (e.g., adding HCl), expect a sharp exotherm.[2]

  • Cooling: Chill the receiving solvent (MeOH/DCM) to 0°C before adding acid.

  • Venting: Perform all acidifications in a hood; amine vapors may form "smoke" (ammonium salts) upon contact with acid vapors.

Visualized Workflows

Logic Flow: PPE Selection (Control Banding)

Use this logic to determine if your current setup is safe.[1][2][3]

PPE_Logic cluster_legend Legend Start Start: Handling 9-Benzyl-spiro-amine IsSol Is compound in Solution? Start->IsSol IsPowder Is compound a Dry Powder? IsSol->IsPowder No Sol_Low Standard PPE: Nitrile Gloves + Safety Glasses (Fume Hood Recommended) IsSol->Sol_Low Yes Qnt_Check Quantity > 100mg? IsPowder->Qnt_Check Yes High_Risk HIGH RISK PROTOCOL: 1. Double Nitrile Gloves 2. Splash Goggles 3. Fume Hood Mandatory 4. Anti-static measures Qnt_Check->High_Risk Yes Low_Risk MODERATE RISK: Single Nitrile Gloves Balance Enclosure/Hood Qnt_Check->Low_Risk No key1 Decision Point key2 Critical Hazard

Caption: Decision tree for selecting appropriate PPE based on physical state and quantity.

Logic Flow: Spill Response Strategy

Immediate actions for accidental release.

Spill_Response Spill Spill Detected Type Liquid or Solid? Spill->Type Solid Dry Powder Spill Type->Solid Solid Liquid Solution Spill Type->Liquid Liquid Wet_Wipe Do NOT Sweep. Cover with wet paper towel to prevent dust. Solid->Wet_Wipe Bag Double Bag as Hazardous Waste Wet_Wipe->Bag Absorb Apply Vermiculite or Chem-Sorb pads Liquid->Absorb Decon Clean surface with 10% Bleach or weak acid Absorb->Decon Decon->Bag

Caption: Step-by-step containment logic. Note: Never dry sweep spiro-amine powders.[1][2]

Disposal & Deactivation

Waste Code: Non-RCRA Regulated (unless in characteristic solvent), but treat as Toxic Organic .

  • Segregation: Dispose of in "Basic Organic Waste" streams. Do not mix with oxidizers (e.g., Nitric acid waste) to prevent violent reaction or nitrosamine formation.[2]

  • Container: High-density polyethylene (HDPE) or glass.[3]

  • Labeling: Must be labeled "Contains bioactive spiro-amine: Skin/Eye Irritant."[3]

References

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. [1][2]

  • PubChem. (n.d.).[7][8] Compound Summary: Diazaspiro Compounds (General Safety Data). National Library of Medicine. [1][2]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. [1][2]

Sources

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